Fensulfothion
Description
This compound is an organic thiophosphate, a sulfoxide and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an avicide and a nematicide. It derives from a 4-(methylsulfinyl)phenol.
Properties
IUPAC Name |
diethoxy-(4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C11H17O4PS2/c1-4-13-16(17,14-5-2)15-10-6-8-11(9-7-10)18(3)12/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
XDNBJTQLKCIJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C11H17O4PS2 | |
| Record name | FENSULFOTHION | |
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| Record name | FENSULFOTHION | |
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DSSTOX Substance ID |
DTXSID6021953 | |
| Record name | Fensulfothion | |
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Molecular Weight |
308.4 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fensulfothion appears as oily yellow or brown liquid. Used as an insecticide, nematocide and mosquito larvicide. (EPA, 1998), Brown liquid or yellow oil. [pesticide]; [NIOSH], OILY YELLOW OR BROWN LIQUID., Brown liquid or yellow oil., Brown liquid or yellow oil. [pesticide] | |
| Record name | FENSULFOTHION | |
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| Record name | Fensulfothion | |
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| Record name | Fensulfothion | |
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Boiling Point |
280 to 286 °F at 0.01 mmHg (EPA, 1998), 138-141 °C @ 0.01 MM HG, at 0.0013kPa: 138-141 °C, 280-286 °F | |
| Record name | FENSULFOTHION | |
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Solubility |
0.2 % at 77 °F (NIOSH, 2023), SOLUBLE IN MOST ORGANIC SOLVENTS EXCEPT ALIPHATICS, WATER: 1.54 G/L @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.15, (77 °F): 0.2% | |
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Density |
1.202 (EPA, 1998) - Denser than water; will sink, 1.202 @ 20 °C/4 °C, Relative density (water = 1): 1.202, 1.202, 1.20 | |
| Record name | FENSULFOTHION | |
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| Record name | Fensulfothion | |
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Vapor Pressure |
0.00005 [mmHg], 5.0X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0067 | |
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Color/Form |
BROWN LIQUID, YELLOW OIL | |
CAS No. |
115-90-2 | |
| Record name | FENSULFOTHION | |
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| Record name | Fensulfothion | |
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| Record name | Fensulfothion [BSI:ISO] | |
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| Record name | Fensulfothion | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1406 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | FENSULFOTHION | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phosphorothioic acid, O,O-diethyl O-(p-(methylsulfinyl)phenyl) ester | |
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| URL | https://www.cdc.gov/niosh-rtecs/TF3ABF10.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Foundational & Exploratory
Fensulfothion: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion is an organothiophosphate insecticide and nematicide.[1][2] Chemically classified as a thiophosphate, it exerts its biological effects through the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental methodologies for its analysis.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.
| Property | Value |
| IUPAC Name | O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate[2][4] |
| CAS Number | 115-90-2[1][2] |
| Molecular Formula | C₁₁H₁₇O₄PS₂[1][2] |
| Molecular Weight | 308.35 g/mol [2][5] |
| Appearance | Oily yellow or brown liquid[1][2][6] |
| Boiling Point | 138-141 °C at 0.01 mmHg[1][7][8] |
| Melting Point | < 25 °C[8][9] |
| Water Solubility | 1.54 g/L at 25 °C[1][9] |
| Specific Gravity | 1.202 at 20 °C[5][6][7] |
| Vapor Pressure | 5 x 10⁻⁵ mmHg at 25 °C[1] |
Chemical Structure
The chemical structure of this compound is characterized by a central phosphorothioate (B77711) group attached to two ethyl groups, and a 4-(methylsulfinyl)phenyl group.[2] The presence of a chiral sulfur atom in the methylsulfinyl group results in this compound existing as a racemic mixture.[10]
Experimental Protocols
Determination of Physicochemical Properties
The determination of the physicochemical properties of chemical substances like this compound is guided by internationally accepted standards to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these methodologies.[1][9][11]
-
Boiling Point: Determined according to OECD Guideline 103.
-
Melting Point: Determined according to OECD Guideline 102.
-
Water Solubility: Determined according to OECD Guideline 105.
-
Vapor Pressure: Determined according to OECD Guideline 104.
Analytical Methods for Quantification
The quantification of this compound in various matrices is essential for residue analysis and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is a preferred method for the simultaneous analysis of this compound and its metabolites.[12][13][14]
-
Sample Preparation (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for sample preparation from various matrices like fruits, vegetables, and soil.[12][13] The general steps involve:
-
Homogenization of the sample.
-
Extraction with acetonitrile.
-
Salting out with magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
A dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) to remove interfering matrix components.
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase column such as a C18 is typically used.[14]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[14]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent ion and its fragments.[13]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is also a robust technique for this compound analysis.
-
Sample Preparation: Similar to LC-MS/MS, a QuEChERS-based extraction can be used.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Injection: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.
-
Mechanism of Action: Acetylcholinesterase Inhibition
This compound is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the proper functioning of the nervous system, as it is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[6]
The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the nerve endings.[6][15] This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, respiratory failure.[2][6][7]
Experimental Workflow: Pesticide Residue Analysis
A typical workflow for the analysis of this compound residues in an environmental or food sample involves several key stages, from sample collection to data analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these fundamental aspects is crucial for the safe handling, analysis, and risk assessment of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. This compound (Ref: ENT 24945) [sitem.herts.ac.uk]
- 11. onesearch.neu.edu [onesearch.neu.edu]
- 12. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 13. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 14. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openanesthesia.org [openanesthesia.org]
Synthesis and manufacturing process of Fensulfothion
It is important to note that providing a detailed, in-depth guide on the synthesis and manufacturing of Fensulfothion is restricted due to its classification as a highly toxic and extremely hazardous substance. [1] This document will provide a high-level overview of its chemical properties, mechanism of action, and general synthesis principles from a public safety and educational perspective, based on available information.
This compound is an organophosphate insecticide and nematicide.[1][2] Its chemical formula is C11H17O4PS2.[1] It appears as an oily yellow or brown liquid and is used to control a variety of pests, including insects and nematodes, on crops such as corn, onions, and pineapple.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C11H17O4PS2 | [1] |
| Molar Mass | 308.35 g·mol−1 | [1] |
| Appearance | Brown liquid or yellow oil | [1] |
| Density | 1.20 g/mL (at 20°C) | [1] |
| Boiling Point | 138-141°C at 0.01 mmHg | [3][4] |
| Solubility in Water | 0.2% (at 25°C) | [1] |
General Synthesis Approach
The commercial synthesis of this compound generally involves the esterification of O,O-diethyl phosphorothioic acid with 4-(methylsulfinyl)phenol.[5] This reaction is typically carried out in an organic solvent and in the presence of a base to neutralize the acidic byproduct, which helps to ensure a high yield and purity of the final product.[5]
Mechanism of Action
This compound functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Acetylcholinesterase is a crucial enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve junctions.[3] This leads to overstimulation of the nervous system, resulting in paralysis and ultimately death of the target pest.[6]
It is important to note that the oxidized form of this compound, known as this compound oxon, is a more potent inhibitor of acetylcholinesterase.[4][6]
Below is a simplified diagram illustrating the mechanism of action.
Caption: Simplified diagram of this compound's mechanism of action.
Toxicity and Safety
This compound is highly toxic to humans and other non-target organisms.[3] Exposure can occur through inhalation, ingestion, or skin contact.[7] Symptoms of acute exposure are characteristic of organophosphate poisoning and can include headache, dizziness, blurred vision, muscle twitching, nausea, and in severe cases, respiratory failure and death.[7][8] Due to its high toxicity, it is classified as an extremely hazardous substance.[1]
The handling and application of this compound require strict safety protocols, including the use of personal protective equipment such as respirators, protective clothing, and gloves.[3][7]
Environmental Fate
This compound degrades in the environment through processes like microbial degradation and hydrolysis.[3] Its half-life in soil can range from a few days to several weeks, depending on the soil type and conditions.[3] In aquatic environments, it also degrades relatively quickly.[3] However, due to its high toxicity, even at low concentrations, it poses a significant risk to aquatic life and other wildlife.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 5. This compound (Ref: ENT 24945) [sitem.herts.ac.uk]
- 6. Buy this compound oxon | 6552-21-2 [smolecule.com]
- 7. nj.gov [nj.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Ghost in the Machine: An In-depth Technical Guide to the Historical Use of Fensulfothion in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion, chemically known as O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is an organophosphate compound first registered in 1965.[1] It was historically marketed under trade names such as Dasanit® and Terracur® P.[2][3] As a potent systemic insecticide and nematicide, this compound was primarily used as a soil treatment to combat a wide array of soil-borne insects and nematodes, including free-living, root-knot, and cyst-forming species.[1][4] Its application was crucial in the cultivation of various crops such as corn, onions, rutabagas, pineapple, bananas, sugar cane, and peanuts.[1] However, due to its high toxicity to mammals, birds, and aquatic organisms, its use has been largely discontinued (B1498344) in many parts of the world, including the United Kingdom and the European Union.[2][5] This guide provides a technical overview of its historical application, mode of action, and the experimental protocols used to evaluate its efficacy and safety.
Properties and Formulations
Technical this compound is a yellow-brown oily liquid with a molecular weight of 308.35 g/mol .[4][6] It was typically formulated as both granular products and emulsifiable concentrates for agricultural application.[1][4]
| Property | Data | Citation |
| Chemical Name | O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate | [4] |
| CAS Number | 115-90-2 | [1] |
| Initial Registration | 1965 | [1] |
| Pesticide Type | Insecticide, Nematicide | [1] |
| Common Formulations | Granular (3%, 5%, 10%, 15%), Emulsifiable Concentrate (6 lb/gal or 720 g/L) | [1][4] |
| Application Method | Pre-plant or at-planting soil application | [1] |
| Typical Application Rate | 1-5 kg active ingredient per hectare (kg a.i./ha) | [4] |
| Acute Oral LD50 (Rat) | 2.2 mg/kg (female), 10.5 mg/kg (male) | [1] |
| Acute Oral LD50 (Sheep) | 3-4 mg/kg | [5] |
Mode of Action: Acetylcholinesterase Inhibition
This compound's toxicity stems from its function as an acetylcholinesterase (AChE) inhibitor.[2][6] Like other organophosphorothioates, this compound itself is a relatively weak inhibitor of AChE. However, in biological systems (both plants and animals), it undergoes metabolic activation, primarily through oxidation, to its oxygen analogue (oxon).[4] This metabolite is a significantly more potent inhibitor.
The oxon metabolite phosphorylates the serine hydroxyl group at the active site of AChE. This irreversible binding inactivates the enzyme, preventing it from breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to excessive and continuous stimulation of cholinergic receptors, causing neuromuscular paralysis and ultimately, death of the target pest.[1]
Experimental Protocols
Acute Oral Toxicity Assessment in Rodents (Modified OECD 423)
This protocol outlines the general methodology used to determine the acute oral toxicity (LD50) of a substance like this compound.
-
Test System: Wistar or Sprague-Dawley rats are commonly used.[5][7] Young, healthy adult animals are selected, with females being nulliparous and non-pregnant.[8]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to the study.[8]
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles.
-
Diet: Standard laboratory diet and water are provided ad libitum, though feed is withdrawn for at least 16 hours prior to dosing.[9]
-
Dosing:
-
The test substance (this compound) is typically dissolved in a vehicle like olive oil or corn oil.[5][9]
-
Animals are weighed immediately before dosing to calculate the precise volume required.
-
A single dose is administered by oral gavage using a stomach tube.[5][7]
-
Dosing is sequential, starting with a small group of animals at a specific dose level. The outcome determines the dose for the next group.[7]
-
-
Observation:
-
Animals are observed for clinical signs of toxicity multiple times on the day of administration (e.g., at ½, 1, 2, and 4 hours post-dosing) and at least once daily thereafter for 14 days.[7][9]
-
Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Body weight is recorded before dosing, weekly, and at the end of the study.[9]
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. The LD50 value is then calculated based on the dose levels that cause mortality.
-
Necropsy: All animals (those that die during the study and survivors sacrificed at the end) undergo a gross necropsy to identify any pathological changes.[7]
Residue Analysis in Soil via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a typical workflow for determining the concentration of this compound and its metabolites in soil samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach.[10][11]
-
Sample Collection: Representative soil samples are collected from the area of interest.
-
Extraction (QuEChERS):
-
A subsample of soil (e.g., 10 g) is weighed into a centrifuge tube.[12]
-
Water and an extraction solvent, typically acetonitrile (B52724), are added.[11][12]
-
The sample is shaken vigorously (e.g., for 1 minute) to ensure thorough mixing.
-
QuEChERS extraction salts (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride or sodium acetate) are added to induce phase separation and partition the pesticides into the acetonitrile layer.[13]
-
The tube is shaken again and then centrifuged to separate the acetonitrile supernatant from the soil and aqueous layers.[12]
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
An aliquot of the acetonitrile extract is transferred to a new tube containing a mixture of dSPE sorbents.
-
Common sorbents include primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences like lipids.
-
The tube is vortexed and centrifuged. The cleaned supernatant is then collected for analysis.
-
-
Analysis (GC-MS/MS):
-
The final extract is injected into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms).[12]
-
The GC separates the different chemical components of the mixture based on their volatility and interaction with the column.
-
The separated components then enter a Tandem Mass Spectrometer (MS/MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification of this compound and its metabolites with high sensitivity and selectivity.[14]
-
Conclusion
This compound was a historically significant organophosphate pesticide that provided effective control of soil-borne pests in a variety of agricultural settings. Its mode of action as a potent, metabolically activated acetylcholinesterase inhibitor made it highly effective. However, this same high level of toxicity also posed significant risks to non-target organisms, leading to its eventual decline in use and withdrawal from many markets. The experimental protocols for toxicology and residue analysis developed and refined during its period of use have contributed to the robust regulatory frameworks that govern pesticide safety today. Understanding the history and technical profile of compounds like this compound provides valuable context for current and future development of safer and more effective crop protection agents.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound (Ref: ENT 24945) [sitem.herts.ac.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
- 14. aensiweb.com [aensiweb.com]
Fensulfothion CAS number 115-90-2 and IUPAC name
An In-depth Technical Guide to Fensulfothion (CAS No. 115-90-2)
This technical guide provides a comprehensive overview of this compound, an organophosphate insecticide and nematicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, mechanism of action, metabolic pathways, and analytical methodologies.
Chemical Identity
-
Preferred IUPAC Name: O,O-diethyl O-[4-(methanesulfinyl)phenyl] phosphorothioate[4][6]
-
Other IUPAC Names:
-
Synonyms: Dasanit, Terracur P, Bay 25144, Chemagro 25141, S-767[2][3][5][7]
Physical and Chemical Properties
This compound is a yellow-brown, oily liquid under normal conditions.[1][3][5][7] It is relatively stable but can hydrolyze in alkaline conditions and isomerize in the air.[2]
| Property | Value | Citations |
| Physical State | Oily yellow or brown liquid | [3][5][7] |
| Boiling Point | 138-141°C at 0.01 mmHg | [1][7][8][9] |
| Density | 1.202 g/mL at 20°C | [6][7][8] |
| Water Solubility | 1.54 g/L at 25°C (1500 ppm) | [5] |
| Solubility | Soluble in most organic solvents except aliphatics | [1][5][7] |
| Stability | More resistant to acids than to bases; hydrolyzes in alkali | [2][5][9] |
Mechanism of Action: Cholinesterase Inhibition
This compound is an organophosphate that functions as an insecticide and nematicide primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[1][5][6] Like other organophosphorothionates, this compound itself is a weak inhibitor of cholinesterase.[7] However, it undergoes metabolic activation in the target organism.
The primary mechanism involves the oxidative desulfuration of this compound to its oxygen analog, this compound oxon.[10] This "oxon" metabolite is a much more potent inhibitor of AChE.[7][10] The oxon phosphorylates a serine hydroxyl group within the active site of the AChE enzyme.[10] This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[10] The resulting accumulation of ACh at nerve junctions leads to continuous nerve stimulation, causing paralysis and ultimately death of the organism.[1]
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Metabolism
The metabolism of this compound is similar in both plants and animals, proceeding primarily through oxidation and hydrolysis.[1] The parent compound can be broken down into several metabolites, some of which are also cholinesterase inhibitors.[1]
In animals, this compound is rapidly absorbed, distributed, and excreted, primarily in the urine.[7] The metabolic pathway involves oxidation of the phosphorothioate (B77711) group to the phosphate (B84403) (oxygen analog) and oxidation of the methylthio group to sulfoxide (B87167) and then to sulfone.[7]
In plants, this compound is absorbed and converted to its oxygen analog and its sulfone.[7] Over time, the oxygen analog sulfone can also be detected.[7]
The five main cholinesterase-inhibiting metabolites are:
-
This compound oxon
-
This compound sulfone
-
This compound oxon sulfoxide
-
This compound oxon sulfone
-
Fenthion sulfoxide
Caption: Metabolic Pathway of this compound.
Toxicological Data
This compound is highly toxic to mammals. The following table summarizes acute toxicity data in rats.
| Metric | Value (Female) | Value (Male) | Citations |
| Oral LD₅₀ | 2.2 mg/kg | 10.5 mg/kg | [1] |
| Dermal LD₅₀ | 3.5 mg/kg | 30.0 mg/kg | [1] |
Experimental Protocols & Analytical Methods
The analysis of this compound and its metabolites in various matrices is crucial for food safety and environmental monitoring. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.[11][12]
Protocol Outline:
-
Homogenization: A representative sample (e.g., 10-15 g of produce) is homogenized. For dry samples, hydration may be necessary.[12]
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724).
-
Salting-Out: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove residual water).
-
Final Centrifugation: The d-SPE tube is vortexed and centrifuged.
-
Analysis: The final supernatant is collected for analysis by GC-MS or LC-MS/MS.
Analytical Determination
-
Gas Chromatography (GC): GC methods, often equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), have been developed for the analysis of this compound and its metabolites.[12][13] However, the analysis of sulfoxide metabolites by GC can be challenging due to their potential for oxidation in the hot injection port.[12] A gas chromatographic method using an OV-330 column has been shown to be effective for separating this compound from its impurities in formulations.
-
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is often the preferred method for the simultaneous analysis of this compound and its five major metabolites.[11][12] It offers high sensitivity and specificity and avoids the thermal degradation issues that can occur with GC. Analysis is typically performed using positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode.[12]
Caption: General Workflow for this compound Residue Analysis.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. CAS No.115-90-2,this compound Suppliers,MSDS download [lookchem.com]
- 3. medkoo.com [medkoo.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 8. 115-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Buy this compound oxon | 6552-21-2 [smolecule.com]
- 11. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 12. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of residues of this compound and its metabolites in Chinese cabbage, Japanese radish , and turnips - PubMed [pubmed.ncbi.nlm.nih.gov]
Fensulfothion: A Comprehensive Toxicological Profile in Mammals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fensulfothion, an organothiophosphate insecticide and nematicide, exhibits a high degree of acute toxicity in mammals primarily through the inhibition of acetylcholinesterase (AChE). This document provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing data from acute, subchronic, and chronic toxicity studies. It delves into the compound's metabolism, mechanism of action, and its effects on various physiological systems. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the toxicological properties of this compound.
Introduction
This compound, chemically known as O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is a potent neurotoxic agent.[1][2] Its primary mode of action involves the phosphorylation of the acetylcholinesterase (AChE) enzyme, leading to an accumulation of acetylcholine (B1216132) at nerve junctions and subsequent disruption of the central nervous system.[3] The metabolism of this compound in both plants and animals can lead to the formation of metabolites that are also cholinesterase inhibitors.[3] Due to its high toxicity, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safety protocols.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C11H17O4PS2 | [2] |
| Molar Mass | 308.35 g·mol−1 | [2] |
| Appearance | Brown liquid or yellow oil | [1][2] |
| Density | 1.20 g/mL (at 20°C) | [2] |
| Solubility in water | 0.2% (at 25°C) | [2] |
Toxicology Profile
Acute Toxicity
This compound is classified as highly toxic (Toxicity Category I) through both oral and dermal routes of exposure.[3] Signs of acute poisoning appear rapidly and are characteristic of cholinergic overstimulation, including depression, salivation, retching, and progressing to incoordination and respiratory distress.[4] Females have been observed to be more susceptible to the toxic effects of this compound than males.[1][4]
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route | LD50 (mg/kg bw) | Reference |
| Rat (male) | Oral | 10.5 | [3] |
| Rat (female) | Oral | 2.2 | [3] |
| Rat (male) | Dermal | 30.0 | [3] |
| Rat (female) | Dermal | 3.5 | [3] |
| Sheep (ewe hoggets) | Oral | 3-4 | [4] |
Subchronic and Chronic Toxicity
Repeated exposure to this compound has been shown to cause cumulative toxic effects, primarily related to cholinesterase inhibition.
Table 2: Subchronic and Chronic Toxicity of this compound
| Species | Study Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Rat | 17 months | Oral (dietary) | Not established | 1 ppm | Cholinesterase depression in plasma, RBC, and brain. | [5] |
| Dog | 2 years | Oral (dietary) | 1 ppm (0.025 mg/kg/day) | - | No adverse effects observed. | [5] |
Neurotoxicity
The primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase.[1] This inhibition is not immediate; this compound itself is a weak inhibitor, but it is metabolically converted to a more potent oxygen analog.[5] Studies in hens have shown no evidence of delayed neurotoxicity, a characteristic effect of some other organophosphates.[5]
Carcinogenicity and Genotoxicity
Existing data from studies on this compound have not provided evidence of carcinogenicity in rats.[3] A dominant lethal test in mice indicated that this compound does not have a mutagenic effect.[5]
Reproductive and Developmental Toxicity
Studies in rats have shown no adverse effects on reproduction.[5] Teratogenicity studies in rabbits did not show any evidence of abnormal fetal development at the tested doses.[5]
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Route | NOAEL | LOAEL | Observations | Reference | |---|---|---|---|---|---| | Rat | Reproduction | Oral (dietary) | 1 or 4 ppm | - | No hazard to reproduction. |[3] | | Rabbit | Teratogenicity | Oral | - | - | Not teratogenic. |[5] |
Metabolism and Pharmacokinetics
This compound is rapidly absorbed, distributed, and excreted in mammals following oral administration.[5] The primary route of excretion is through the urine.[5] The metabolic pathway involves both oxidative and hydrolytic processes, leading to the formation of several metabolites, some of which are also potent cholinesterase inhibitors.[3][5] Female rats have been observed to excrete this compound at a slower rate than males, which may contribute to their higher susceptibility to its acute toxic effects.[5]
Mechanism of Action: Cholinesterase Inhibition
The principal mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
This compound undergoes metabolic activation to its oxygen analog (oxon), which is a much more potent inhibitor of AChE. This active metabolite phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. The inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in continuous stimulation of cholinergic receptors and leading to the clinical signs of toxicity.
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination)
-
Test Species: Rats (e.g., Wistar or Sprague-Dawley strain), both male and female.
-
Animal Housing: Animals are housed in individual cages under standard laboratory conditions (e.g., 22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: A minimum of 5 days of acclimatization before the start of the study.
-
Grouping: Animals are randomly assigned to control and treatment groups, with a typical group size of 5-10 animals per sex per dose level.
-
Dose Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered once by oral gavage. A control group receives the vehicle only.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days.
-
Data Collection: Body weights are recorded prior to dosing and at the end of the observation period. All clinical signs and the time of death are recorded.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study or at the time of death.
-
LD50 Calculation: The median lethal dose (LD50) is calculated using a recognized statistical method (e.g., probit analysis).
Caption: Workflow for a typical acute oral toxicity study.
Dominant Lethal Test in Mice
-
Test Species: Male mice (e.g., CD-1 strain).
-
Treatment: Male mice are treated with this compound via intraperitoneal injection at various dose levels. A control group receives the vehicle only.
-
Mating: For a period of 6-8 consecutive weeks following treatment, each male is caged with one or more untreated virgin females per week.
-
Examination of Females: Females are sacrificed at mid-pregnancy (e.g., day 14 of gestation).
-
Data Collection: The number of corpora lutea, implantation sites, and live and dead embryos (resorptions) are recorded for each female.
-
Analysis: The dominant lethal effect is evaluated by comparing the frequency of post-implantation losses in the treated groups with the control group.
Conclusion
This compound is a highly toxic organophosphate compound with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its toxicological profile is characterized by significant acute toxicity, with females generally exhibiting greater sensitivity. While subchronic and chronic studies have established no-effect levels in some species, the potential for cumulative cholinesterase inhibition remains a key concern. Current evidence does not suggest that this compound is carcinogenic, mutagenic, or teratogenic at the doses tested. The rapid metabolism and excretion of this compound are critical factors influencing its toxicity. This comprehensive guide provides essential data and experimental context for researchers and professionals working with or evaluating the risks associated with this compound. Further research could focus on the long-term neurological effects of low-level exposure and the potential for endocrine disruption.
References
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Fensulfothion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion, an organothiophosphate insecticide and nematicide, has been utilized in agriculture to control a variety of soil-borne pests. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the persistence, mobility, and transformation of this compound in various environmental compartments. It details the abiotic and biotic degradation pathways, summarizes key quantitative data, and outlines the experimental protocols used to determine these parameters.
Data Presentation
The environmental persistence and mobility of this compound are dictated by a combination of its physicochemical properties and its interactions with the surrounding environment. Key parameters such as its half-life in different media and its sorption behavior in soil are summarized below.
Table 1: Half-life of this compound in Soil and Water
| Medium | Condition | Half-life (t½) | Reference(s) |
| Soil | Aerobic | 3 - 28 days | [1] |
| Soil | Silty clay loam, organic soil | 3 - 7 days | [1] |
| Soil | Sandy loam, silt loam, loam | ~28 days | [1] |
| Soil | Field dissipation | <30 to >182 days | [1] |
| Water | Simulated pond | 10 days | [1] |
| Silt | Simulated pond | 12 days | [1] |
| Nutrient Media | Sterile control | ~16 weeks | [2] |
| Nutrient Media | Inoculated with soil microorganisms | ~16 weeks | [2] |
| Nutrient Media | Inoculated, with 1% ethanol (B145695) (anaerobic) | ~1.5 weeks | [2] |
Table 2: Soil Sorption Coefficients of this compound
| Parameter | Value | Soil Type | Reference(s) |
| Koc | Data not readily available in public literature. | - | |
| Kd | Data not readily available in public literature. | - |
Environmental Fate and Transport
The movement and distribution of this compound in the environment are governed by several processes, including sorption to soil particles, leaching into groundwater, and volatilization into the atmosphere.
Soil Mobility: The mobility of this compound and its residues in soil is generally considered to be low to moderate[1]. This is influenced by the soil type, organic matter content, and pH. The lack of specific Koc and Kd values in the literature makes precise modeling of its mobility challenging. However, organophosphate pesticides with similar structures often exhibit moderate sorption to soil organic matter.
Leaching: Due to its relatively low to moderate mobility, the potential for this compound to leach into groundwater is generally considered to be limited, although this can vary with soil type and environmental conditions[1].
Volatilization: this compound has a low vapor pressure, suggesting that volatilization from soil and water surfaces is not a significant dissipation pathway.
Degradation Pathways
This compound degrades in the environment through a combination of abiotic and biotic processes, leading to the formation of several metabolites.
Abiotic Degradation
Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The primary hydrolytic degradation pathway involves the cleavage of the P-O-aryl linkage, leading to the formation of O,O-diethyl phosphorothioic acid and 4-(methylsulfinyl)phenol[3].
Photolysis: In the presence of sunlight, this compound can undergo photolytic degradation. In air, slow oxidation to this compound sulfone and isomerization of the phosphorothiolate (B1257650) can occur[4].
Biotic Degradation
Microbial metabolism is a primary driver of this compound degradation in soil and aquatic environments. The main biotic degradation pathways involve oxidation, reduction, and hydrolysis, carried out by a variety of soil microorganisms[1][3].
The key metabolites formed through these processes include:
-
This compound Sulfone: Formed by the oxidation of the sulfoxide (B87167) group.
-
This compound Sulfide: Formed under reducing conditions.
-
This compound Oxon (Oxygen Analogue): Formed by the oxidative desulfuration of the P=S bond to a P=O bond.
-
This compound Oxon Sulfone (Oxygen Analogue Sulfone): Formed by the oxidation of the sulfoxide group of the oxygen analogue.
-
4-(methylsulfinyl)phenol: A product of hydrolysis[3].
-
O,O-diethyl phosphorothioic acid: Another product of hydrolysis[3].
The metabolism of this compound in plants and animals follows similar oxidative and hydrolytic pathways to those observed in the environment[1][4].
Mandatory Visualizations
The following diagrams illustrate the key degradation pathways and experimental workflows for studying the environmental fate of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Degradation of the insecticide this compound by a mixed culture of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
Fensulfothion: A Technical Guide to its Bioaccumulation Potential in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fensulfothion is an organothiophosphate insecticide and nematicide characterized by high acute toxicity to a range of non-target organisms. Its environmental fate is dictated by rapid degradation in soil and water, which mitigates its persistence. Correspondingly, this compound demonstrates a low potential for bioaccumulation in aquatic organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, detailing its physicochemical properties, environmental fate, metabolic pathways, and the experimental protocols used for its assessment.
Introduction
This compound, O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is a contact and systemic insecticide and nematicide.[1] Its mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of acetylcholine (B1216132) at nerve junctions and subsequent disruption of the central nervous system.[2] Understanding the potential for chemical substances to accumulate in living organisms is a critical component of environmental risk assessment. Bioaccumulation is the net result of the uptake, transformation, and elimination of a substance by an organism from all routes of exposure, including water, food, and sediment.[3][4] Key metrics for evaluating this potential are:
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, assuming water is the only source of exposure.[5]
-
Bioaccumulation Factor (BAF): Similar to the BCF but includes uptake from all environmental sources, including food.[6]
-
Biomagnification Factor (BMF): The ratio of a chemical's concentration in an organism to its concentration in its diet, indicating the potential for the chemical to increase in concentration at higher trophic levels.[4]
This guide synthesizes the available data on this compound's bioaccumulation potential to inform research and development activities.
Physicochemical Properties and Environmental Fate
The bioaccumulation potential of a chemical is strongly influenced by its physical and chemical properties and its behavior in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₇O₄PS₂ | [7] |
| Molecular Weight | 308.35 g/mol | [1] |
| Water Solubility | ~1540 mg/L at 25°C | [8] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.23 | [8] |
| Henry's Law Constant | Low (Volatilization not expected to be important) | [8] |
| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) | Estimated to promote some adsorption to sediment |[8] |
This compound's relatively high water solubility and low log K_ow_ suggest a preference for the aqueous phase over partitioning into lipids, which is a primary driver of bioaccumulation.[9]
This compound is subject to rapid degradation in the environment, primarily through microbial action.[2] Its persistence is generally low:
-
Soil: Half-lives range from 3 to 28 days in aerobic soils.[2] In sterile soil, the half-life can extend beyond 24 weeks, highlighting the importance of microbial degradation.[8]
-
Water: It degrades rapidly in pond water and silt, with reported half-lives of 10 and 12 days, respectively.[2]
This limited persistence reduces the overall exposure of organisms and, consequently, the potential for significant bioaccumulation.
Bioaccumulation and Metabolism
Available data indicate that this compound has a low potential to bioaccumulate.
Table 2: Bioaccumulation Data for this compound
| Metric | Organism | Value | Method | Reference |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | General Aquatic Organisms | 29 L/kg | Estimated from Log K_ow_ | [8] |
| Bioaccumulation Potential | Bluegill Sunfish (Lepomis macrochirus) | Low | Not Specified |[2] |
Metabolism
This compound is metabolized in both plants and animals, a process that significantly influences its bioaccumulation.[2] The primary metabolic pathway involves oxidation and hydrolysis.[1] The thionophosphate group (P=S) is oxidized to the more potent oxygen analogue, or oxon (P=O). The sulfinyl group can also be oxidized to a sulfone. These transformations can result in metabolites that are more potent cholinesterase inhibitors than the parent compound.[1]
Key metabolites include:
-
This compound oxon
-
This compound sulfone
-
This compound oxon sulfone
-
p-methylsulfinyl phenol[10]
-
Diethyl phosphorothioic acid[10]
Rapid metabolism and excretion facilitate the elimination of this compound from organisms. In rats, for instance, half of an administered dose is eliminated within 24 hours, with almost total elimination of the parent compound and its metabolites within a week.[2]
Experimental Protocols
Assessing the bioaccumulation potential of a substance like this compound requires standardized and rigorous experimental procedures.
Fish Bioconcentration Study (modified from OECD Guideline 305)
This protocol describes a flow-through method to determine the bioconcentration factor (BCF) of this compound in fish.[3][11][12]
Objective: To determine the uptake and depuration rate constants and the steady-state bioconcentration factor (BCF_SS_) or kinetic bioconcentration factor (BCF_K_) for this compound.
Test Organism: A species like Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus) is commonly used.[13] Fish should be healthy, disease-free, and acclimated to test conditions.
Methodology:
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, lighting) for at least two weeks prior to the study.
-
Test System: A flow-through system is used to maintain a constant concentration of this compound in the water and ensure adequate water quality (e.g., dissolved oxygen, pH).
-
Uptake Phase (e.g., 28 days):
-
Fish are exposed to a constant, sublethal concentration of this compound in the water. At least one test concentration and a control group (no this compound) are required.
-
Water samples are collected regularly (e.g., daily) to verify the test concentration.
-
Fish are sampled at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28). A subset of fish is removed, euthanized, and prepared for residue analysis.
-
-
Depuration Phase (e.g., 14-28 days):
-
Remaining fish from the uptake phase are transferred to clean, this compound-free water.
-
Fish are sampled at intervals (e.g., days 1, 3, 7, 14 after transfer) to measure the rate of elimination of the substance.
-
-
Analysis: The concentration of this compound and its major metabolites (oxon, sulfone) are measured in whole fish tissue (or specific organs if required). Lipid content of the fish is also determined to allow for lipid normalization of the BCF.
-
Data Calculation:
-
BCF_SS_: Calculated as the ratio of the concentration in the fish (C_f_) to the concentration in the water (C_w_) once a steady state is reached.
-
BCF_K_: Calculated from the uptake (k₁) and depuration (k₂) rate constants (BCF_K_ = k₁/k₂), determined by fitting the data to a kinetic model. This method is used if a steady state is not achieved during the uptake phase.
-
Analytical Protocol for Tissue Residue Analysis
Accurate quantification of this compound and its metabolites in biological tissues is essential. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a preferred method due to its high sensitivity and selectivity.[14][15]
Objective: To extract and quantify this compound and its primary metabolites (oxon, sulfone) from fish tissue.
Methodology:
-
Sample Homogenization:
-
Whole fish or specific tissues are weighed and homogenized to create a uniform sample matrix.
-
For small fish, the entire organism may be homogenized.
-
-
Extraction (e.g., QuEChERS or Liquid-Liquid Extraction):
-
A subsample of the homogenate is mixed with an extraction solvent (e.g., acetonitrile).
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction efficiency.
-
The sample is vigorously shaken or vortexed and then centrifuged to separate the organic layer (containing the analytes) from the aqueous and solid phases.[14]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
An aliquot of the supernatant (organic extract) is transferred to a tube containing a dSPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interferences like fatty acids and pigments.[14]
-
The mixture is vortexed and centrifuged.
-
-
Analysis by LC-MS/MS:
-
The final, cleaned extract is transferred to an autosampler vial for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC): A C18 reverse-phase column is typically used to separate this compound from its metabolites based on their polarity. A gradient elution with mobile phases like water and acetonitrile (B52724) (often containing formic acid or ammonium (B1175870) formate) is employed.[14]
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity.[14]
-
-
Quantification: Analyte concentrations are determined by comparing their peak areas to those of a calibration curve prepared using certified analytical standards, often in a blank matrix to account for matrix effects.
Conclusion
References
- 1. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. This compound (Ref: ENT 24945) [sitem.herts.ac.uk]
- 8. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of this compound by a soil bacterium, Pseudomonas alcaligenes C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. oecd.org [oecd.org]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 14. mdpi.com [mdpi.com]
- 15. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
Fensulfothion: A Technical Guide to its Regulatory Status, Permissible Exposure Limits, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion is an organothiophosphate insecticide and nematicide previously used to control a range of soil-dwelling insects and nematodes in various agricultural and horticultural settings.[1] As with other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxic effects.[1][2] This technical guide provides an in-depth overview of the current regulatory landscape for this compound, its established permissible exposure limits, and the key toxicological studies that have informed these regulations. Detailed experimental protocols for pivotal studies are provided to the extent publicly available, and the underlying signaling pathways of its toxicity are visualized.
Regulatory Status
The use of this compound has been significantly restricted or discontinued (B1498344) in many parts of the world due to its high toxicity.
-
United States: The U.S. Environmental Protection Agency (EPA) has classified this compound as a highly toxic substance.[3] It was subject to a Registration Standard in 1985.[3] Various workplace exposure limits have been established by U.S. agencies.
-
European Union: this compound is not an approved active substance for use in plant protection products in the European Union. This non-approval means it cannot be placed on the market or used in any EU member state.[4][5]
-
International: The World Health Organization (WHO) has evaluated this compound through the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[6]
Permissible Exposure Limits
A variety of permissible exposure limits for this compound have been established by different regulatory and advisory bodies. These limits are designed to protect workers and the general population from the adverse health effects of this compound exposure. The key values are summarized in the table below.
| Parameter | Value | Organization/Agency | Year | Notes |
| Occupational Exposure Limits | ||||
| Permissible Exposure Limit (PEL) | None established | OSHA (US) | - | This compound does not have a specific PEL, but employers must still protect workers from hazardous exposures.[2][7] |
| Recommended Exposure Limit (REL) | 0.1 mg/m³ | NIOSH (US) | - | 10-hour time-weighted average (TWA).[7][8] |
| Threshold Limit Value (TLV) | 0.01 mg/m³ | ACGIH (US) | 2004 | 8-hour TWA; inhalable fraction and vapor.[9] |
| Public Health Exposure Limits | ||||
| Acceptable Daily Intake (ADI) | 0.0003 mg/kg bw/day | WHO (JMPR) | 1982 | Based on a 2-year study in dogs.[6] |
| Acute Reference Dose (ARfD) | Not established |
Key Toxicological Studies
The permissible exposure limits for this compound are based on a comprehensive evaluation of toxicological data from animal studies. The most critical studies for establishing the ADI were long-term chronic toxicity studies in rats and dogs. While the full, detailed original study reports are not publicly available, the following summaries provide insight into their methodologies based on regulatory reviews.
Pivotal Chronic Oral Toxicity Study in Dogs (2-Year)
This study was instrumental in determining the No-Observed-Adverse-Effect-Level (NOAEL) used to establish the ADI.
Methodology:
-
Test Guideline: The study predates current OECD guidelines but would have followed principles of long-term toxicity testing of the time.
-
Species and Strain: Beagle dogs.
-
Number of Animals: Two males and two females per group.
-
Route of Administration: Oral, via inclusion in the diet.
-
Duration: 2 years.
-
Dose Levels: 0, 1, 2, and 5 ppm in the diet.
-
In-Life Observations:
-
Clinical Signs: Daily observations for signs of toxicity, including cholinergic signs (e.g., salivation, tremors, urination, defecation).
-
Body Weight and Food Consumption: Recorded regularly throughout the study.
-
-
Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples were likely collected at multiple intervals to assess a standard panel of parameters.
-
Cholinesterase Activity: Plasma and red blood cell (RBC) cholinesterase activity were measured to assess the primary toxic effect.
-
-
Post-Mortem Examinations:
-
Gross Necropsy: All animals were subjected to a full necropsy at the end of the study.
-
Organ Weights: Major organs were weighed.
-
Histopathology: A comprehensive set of tissues from all animals was likely examined microscopically.
-
Key Findings:
-
At 5 ppm, dogs exhibited signs of cholinergic poisoning, severe weight loss, and reduced food consumption early in the study.
-
Cholinesterase inhibition was observed at 2 ppm and above.
-
The NOAEL was determined to be 1 ppm in the diet, which was equivalent to 0.025 mg/kg body weight per day. This NOAEL was the basis for the ADI established by the JMPR.
Pivotal Chronic Oral Toxicity Study in Rats (17-Month)
This study provided supporting evidence on the long-term effects of this compound, particularly its impact on cholinesterase activity.
Methodology:
-
Test Guideline: As with the dog study, this predates current OECD guidelines but followed contemporary standards for chronic rodent studies.
-
Species and Strain: Likely a common laboratory rat strain (e.g., Wistar or Sprague-Dawley).
-
Number of Animals: Information not fully available, but likely a larger number per group than the dog study, consistent with rodent study designs.
-
Route of Administration: Oral, via inclusion in the diet.
-
Duration: 17 months.
-
Dose Levels: 0, 1, 5, and 20 ppm in the diet.
-
In-Life Observations:
-
Clinical Signs: Daily monitoring for signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
-
Clinical Pathology:
-
Cholinesterase Activity: Measured in plasma, red blood cells, and brain tissue.
-
-
Post-Mortem Examinations:
-
Gross Necropsy and Histopathology: Performed on a comprehensive set of tissues.
-
Key Findings:
-
A clear dose-dependent inhibition of cholinesterase was observed in plasma, RBCs, and brain tissue at all dose levels, including the lowest dose of 1 ppm.
-
Due to the observation of cholinesterase depression even at the lowest dose tested, a NOAEL for this effect was not established in this study.
Signaling Pathways of this compound Toxicity
The toxicity of this compound is a multi-step process that begins with its metabolic activation and culminates in the disruption of cholinergic neurotransmission and subsequent downstream effects, including neuroinflammation.
Bioactivation and Acetylcholinesterase Inhibition
This compound itself is a relatively weak inhibitor of acetylcholinesterase. However, it undergoes metabolic bioactivation in the body, primarily by cytochrome P450 enzymes in the liver, to its oxygen analog (oxon). This oxon is a much more potent inhibitor of acetylcholinesterase. The oxon phosphorylates the serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze acetylcholine.
Consequences of Acetylcholine Accumulation
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates postsynaptic muscarinic and nicotinic receptors, leading to a state of cholinergic hyperstimulation.
Organophosphate-Induced Neuroinflammation
Prolonged neuronal excitation caused by cholinergic overstimulation can lead to a secondary cascade of events, including excitotoxicity and neuroinflammation. Activated glial cells (microglia and astrocytes) release pro-inflammatory cytokines, which can contribute to neuronal damage.
Conclusion
This compound is a highly toxic organophosphate with significant restrictions on its use globally. The established permissible exposure limits are primarily based on the potent cholinesterase-inhibiting effects observed in chronic animal studies. A thorough understanding of its metabolic activation and the subsequent cascade of cholinergic overstimulation and neuroinflammation is crucial for assessing the risks associated with exposure and for the development of potential therapeutic interventions. The data presented in this guide, including the summarized experimental protocols and visualized signaling pathways, provide a comprehensive resource for researchers and professionals in the fields of toxicology and drug development.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Micro-Electrometric Method for Assessing Cholinesterase Activity in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animaldiagnosticlab.com [animaldiagnosticlab.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. mdpi.com [mdpi.com]
- 9. The Fundamentals | Veterian Key [veteriankey.com]
Physical properties including solubility and boiling point of Fensulfothion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physical properties of Fensulfothion, a significant organophosphate insecticide and nematicide. The document details its solubility in aqueous and organic solvents and its boiling point under reduced pressure. Standardized experimental protocols for determining these properties are outlined to ensure reproducibility and adherence to international testing standards. Furthermore, this guide illustrates the primary mechanism of action of this compound, the inhibition of acetylcholinesterase, and presents a detailed metabolic pathway, offering insights into its biotransformation. All quantitative data is presented in clear tabular formats, and complex biological pathways are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) is an organothiophosphate compound.[1] It appears as an oily yellow or brown liquid.[1]
Boiling Point
This compound has a high boiling point and is subject to decomposition at atmospheric pressure. Therefore, its boiling point is determined under a high vacuum. The experimentally determined boiling point is in the range of 138-141 °C at a pressure of 0.01 mmHg (0.0013 kPa).[1][2]
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mmHg) | Pressure (kPa) |
| 138 - 141 | 0.01 | 0.0013 |
Solubility
The solubility of this compound is a critical parameter for its application, environmental fate, and formulation development. It is sparingly soluble in water but shows good solubility in most organic solvents, with the exception of aliphatic hydrocarbons.[1][3]
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 1.54 g/L | 25 |
| Water | 1200 ppm | 20 |
| Chloroform | Sparingly soluble | Not specified |
| Ethyl Acetate | Slightly soluble | Not specified |
| Methanol | Sparingly soluble | Not specified |
| Acetone | Soluble | Not specified |
| Ethanol | Soluble | Not specified |
Note: Conflicting quantitative data for water solubility exists in the literature. The provided values represent the range found in reputable sources.[1][2] Qualitative descriptions for organic solvents indicate general solubility, though precise quantitative values are not consistently reported.[4]
Experimental Protocols
The determination of the physical properties of chemical substances like this compound should follow internationally recognized standardized methods to ensure consistency and reliability of the data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the global standard for this purpose.
Determination of Boiling Point (OECD Guideline 103)
This method is suitable for pure and purified substances that do not undergo chemical reactions below the boiling point. Given that this compound's boiling point is determined under vacuum, a dynamic method or distillation method as described in OECD 103 would be appropriate.
Methodology Outline (Dynamic Method):
-
Apparatus: A boiling apparatus consisting of a boiling flask, a condenser, a thermometer, and a connection to a vacuum system with a manometer.
-
Procedure:
-
The substance is placed in the boiling flask.
-
The pressure in the apparatus is reduced to the desired level (e.g., 0.01 mmHg).
-
The substance is heated, and the temperature and pressure are recorded continuously.
-
The boiling point is the temperature at which the vapor pressure of the substance equals the applied pressure, observed as stable boiling.
-
-
Data Analysis: The boiling temperature is recorded at the specified reduced pressure.
Determination of Water Solubility (OECD Guideline 105)
This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for more soluble substances. For this compound, with a solubility in the g/L range, the flask method is more appropriate.
Methodology Outline (Flask Method):
-
Apparatus: A constant temperature water bath, a stirring device, and vessels for equilibration.
-
Procedure:
-
An excess amount of the test substance is added to a known volume of water in a vessel.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)).
-
-
Data Analysis: The mean of at least two independent determinations is reported as the water solubility at the specified temperature.
Determination of Solubility in Organic Solvents
While a specific OECD guideline for solubility in organic solvents is not as commonly cited as for water, the general principle follows the flask method described above.
Methodology Outline:
-
Procedure:
-
An excess of this compound is added to a known volume of the organic solvent of interest (e.g., acetone, ethanol).
-
The mixture is stirred at a constant temperature until saturation is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, often involving spectroscopic (e.g., UV-Vis) or chromatographic techniques (GC or HPLC) after appropriate dilution.
-
-
Data Analysis: The solubility is expressed as the mass of solute per volume or mass of the solvent.
Mechanism of Action and Metabolic Pathway
Acetylcholinesterase Inhibition
The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).
Caption: this compound irreversibly inhibits acetylcholinesterase.
This compound phosphorylates a serine residue in the active site of AChE, forming a stable, inactive enzyme-inhibitor complex. This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in various organisms and in the environment. The primary metabolic transformations involve oxidation of the thioether group and the thionophosphate group, as well as hydrolysis of the phosphate (B84403) ester linkage.[2][5][6]
Caption: Major metabolic pathways of this compound.
Key metabolic reactions include:
-
Oxidation: The sulfoxide (B87167) group of this compound can be oxidized to form this compound sulfone. The thionophosphate group (P=S) can be oxidized to the more potent cholinesterase inhibitor, the oxon analogue (P=O), resulting in this compound oxon. Further oxidation can lead to this compound oxon sulfone.[2]
-
Reduction: In soil under certain conditions, this compound can be reduced to this compound sulfide.[6]
-
Hydrolysis: The ester bond can be cleaved through hydrolysis, yielding p-methylsulfinyl phenol and diethyl phosphorothioic acid. This is a major degradation pathway in soil microorganisms.[5]
Conclusion
This technical guide has synthesized critical data on the physical properties, analytical methodologies, and biochemical interactions of this compound. The provided tables and diagrams offer a concise yet comprehensive resource for professionals engaged in research and development in the fields of agrochemicals, environmental science, and toxicology. The outlined standardized protocols are essential for generating reliable and comparable data, while the detailed pathway analyses provide a deeper understanding of this compound's biological activity and fate.
References
- 1. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound CAS#: 115-90-2 [m.chemicalbook.com]
- 5. Metabolism of this compound by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of the insecticide this compound by a mixed culture of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholinesterase Inhibition Potency of Fensulfothion and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion, an organothiophosphate pesticide, exerts its neurotoxic effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE). While this compound itself is a relatively weak inhibitor, its metabolic transformation in biological systems leads to the formation of significantly more potent inhibitory metabolites. This technical guide provides an in-depth analysis of the cholinesterase inhibition potency of this compound and its principal metabolites, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Metabolic Activation of this compound
This compound undergoes metabolic activation, primarily through oxidation, to produce metabolites with enhanced anticholinesterase activity. The key metabolic transformations include the oxidation of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) group (P=O), forming the oxygen analog, and the oxidation of the methylsulfinyl group to a methylsulfonyl group. These transformations result in the formation of this compound oxygen analog, this compound sulfone, and this compound oxygen analog sulfone. The oxygen analog, in particular, is a significantly more potent cholinesterase inhibitor than the parent compound.[1]
Cholinesterase Inhibition Potency
The primary mechanism of toxicity for this compound and its active metabolites is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Quantitative Data on Cholinesterase Inhibition
Table 1: Acetylcholinesterase (AChE) Inhibition Potency
| Compound | Enzyme Source | Inhibition Potency (IC50/Ki) | Reference |
| This compound | Not Specified | Weak inhibitor | [1] |
| This compound Oxygen Analog | Not Specified | 500-2000x more potent than this compound | [1] |
| This compound Sulfone | Not Specified | Data not available | |
| This compound Oxygen Analog Sulfone | Not Specified | Data not available |
Table 2: Butyrylcholinesterase (BChE) Inhibition Potency
| Compound | Enzyme Source | Inhibition Potency (IC50/Ki) | Reference |
| This compound | Not Specified | Data not available | |
| This compound Oxygen Analog | Not Specified | Data not available | |
| This compound Sulfone | Not Specified | Data not available | |
| This compound Oxygen Analog Sulfone | Not Specified | Data not available |
Note: The lack of specific quantitative values in the tables is due to their absence in the readily available scientific literature. Further targeted experimental studies would be required to determine these specific values.
Experimental Protocols
The in vitro assessment of cholinesterase inhibition by this compound and its metabolites is typically conducted using the Ellman method. This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.
In Vitro Cholinesterase Inhibition Assay (Ellman Method)
Principle: This method measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine (ATC) is used as a substrate, which is hydrolyzed by the enzyme to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain buffer and DTNB.
-
Control wells (100% enzyme activity): Contain buffer, DTNB, and the enzyme solution.
-
Test wells: Contain buffer, DTNB, the enzyme solution, and the test compound at various concentrations.
-
-
Incubation:
-
Add the buffer, DTNB, and enzyme solution (for control and test wells) to the respective wells.
-
Add the test compound solutions to the test wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells (except the blank).
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathway of Cholinesterase Inhibition
The inhibition of acetylcholinesterase by organophosphates like this compound and its active metabolites disrupts the normal signaling process at cholinergic synapses.
Conclusion
This compound poses a significant toxicological risk due to its metabolic conversion to highly potent cholinesterase inhibitors. The oxygen analog of this compound is a particularly strong inhibitor of acetylcholinesterase, leading to the disruption of normal cholinergic neurotransmission. While a complete quantitative comparison of the inhibitory potencies of all major metabolites is not currently available in the public domain, the established mechanism of action and the semi-quantitative data highlight the importance of considering the metabolic fate of this compound in risk assessment and in the development of potential antidotes or therapeutic interventions. The standardized in vitro Ellman assay remains a crucial tool for further elucidating the specific inhibitory kinetics of these compounds. This technical guide provides a foundational understanding for researchers and professionals working in the fields of toxicology, pharmacology, and drug development.
References
An In-depth Technical Guide to the Systemic Insecticidal Properties of Fensulfothion in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fensulfothion (O,O-diethyl O-[p-(methylsulfinyl)phenyl] phosphorothioate) is an organophosphate insecticide and nematicide recognized for its systemic properties in plants.[1] This technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of this compound within plant systems. It details the experimental protocols for its analysis and presents quantitative data on its residues in various crops. The document also illustrates the metabolic fate of this compound and outlines a typical experimental workflow for its study in plants.
Introduction
This compound is primarily a contact insecticide that also exhibits systemic control of insect pests. Its mode of action is the inhibition of the acetylcholinesterase enzyme, leading to the accumulation of acetylcholine (B1216132) at nerve junctions and subsequent disruption of the central nervous system in insects. When applied to the soil or foliage, this compound is absorbed by the plant and translocated through its vascular system, providing protection against herbivorous insects that feed on various plant parts.[1][2] The metabolism of this compound in plants is similar to that in animals and involves oxidation and hydrolysis, resulting in several metabolites, some of which are also cholinesterase inhibitors.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇O₄PS₂ | [3] |
| Molar Mass | 308.35 g·mol⁻¹ | [3] |
| Appearance | Brown liquid or yellow oil | [3] |
| Density | 1.20 g/mL (20°C) | [3] |
| Solubility in water | 0.2% (25°C) | [3] |
Systemic Uptake and Translocation in Plants
This compound can be absorbed by plants through both their roots and foliage.
-
Root Uptake: When applied to the soil, this compound is absorbed by the plant roots and subsequently translocated to the aerial parts of the plant through the xylem.[2] The efficiency of root uptake and translocation can be influenced by soil type, moisture content, and the plant species.[4][5]
-
Foliar Uptake: Following foliar application, this compound can penetrate the leaf cuticle and enter the plant's vascular system, allowing for translocation to other parts of the plant. The extent of foliar uptake and subsequent translocation can be affected by the formulation of the insecticide, the use of adjuvants, and environmental conditions.
Metabolism of this compound in Plants
The metabolic pathway of this compound in plants is characterized by oxidation of the thioether group and the thionophosphate group. The primary metabolites are:
-
This compound oxon: Oxidation of the P=S bond to a P=O bond results in the formation of the oxygen analogue, which is a more potent cholinesterase inhibitor.[2]
-
This compound sulfone: Oxidation of the methylsulfinyl group to a methylsulfonyl group forms the sulfone metabolite.[2]
-
This compound oxon sulfone: A combination of both oxidation steps results in the oxygen analogue sulfone.[2]
These oxidative metabolites, along with the parent compound, constitute the total toxic residue of this compound in plants.
Quantitative Data on this compound Residues in Plants
The following tables summarize the quantitative data on this compound and its metabolite residues found in various crops from experimental studies.
Table 1: Residues of this compound and this compound Sulfone in Root Vegetables.
| Crop | Application Rate (kg AI/ha) | This compound (ppm) | This compound Sulfone (ppm) | Total Residue (ppm) | Reference |
| Carrots | 8.48 | 4.7 - 41 | 4.7 - 41 | 9.4 - 82 | [4][6] |
| Rutabagas | 8.48 | 0.21 - 4.3 | 0.21 - 4.3 | 0.42 - 8.6 | [4][6] |
| Radishes | Not specified | Similar to rutabagas | Similar to rutabagas | Not specified |
Table 2: Distribution of this compound and its Metabolites in Maize Fodder.
| Compound | Percentage Distribution | Reference |
| This compound | 0 - 38% (average 16%) | [2] |
| This compound Sulfone | 0 - 34% (average 12%) | [2] |
| This compound Oxon | 14 - 68% (average 45%) | [2] |
| This compound Oxon Sulfone | 8 - 49% (average 27%) | [2] |
Table 3: Residues of this compound in Pineapple.
| Pineapple Part | Residue Level (ppm) | Reference |
| Fruit | < 0.01 - 0.08 | [7] |
| Crown | 0.03 - 0.08 | [7] |
| Bran/Peel | 0.01 - 0.02 | [7] |
Experimental Protocols
General Experimental Design for Plant Uptake Studies
A typical experimental design to study the systemic uptake of this compound in plants involves the following steps:
-
Plant Cultivation: Grow the selected plant species (e.g., lettuce, tomato, maize) in a controlled environment such as a greenhouse or growth chamber. Plants can be grown in pots with a suitable soil medium or in a hydroponic system.
-
This compound Application:
-
Soil Application: Apply a known concentration of this compound, either as a granular formulation mixed into the soil or as a liquid drench.
-
Foliar Application: Apply a solution of this compound to the leaves of the plants using a sprayer, ensuring uniform coverage.
-
-
Sample Collection: At predetermined time intervals after application, harvest plant tissues (roots, stems, leaves, and fruits/vegetables).
-
Sample Preparation and Extraction: Process the collected plant samples for residue analysis.
-
Residue Analysis: Quantify the concentration of this compound and its metabolites in the plant extracts using appropriate analytical instrumentation.
Detailed Analytical Protocol: QuEChERS Extraction and GC-MS/MS Analysis
This protocol is a widely used method for the analysis of pesticide residues in fruits and vegetables.
7.2.1 Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: Homogenize a representative sample of the plant material (e.g., 10-15 g) using a high-speed blender.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously again for 1 minute.
-
Centrifuge at >1500 rcf for 1 minute.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant to a dSPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids).
-
Vortex for 30 seconds.
-
Centrifuge at >1500 rcf for 1 minute.
-
-
Final Extract: The resulting supernatant is the final extract for analysis.
7.2.2 Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is suitable.
-
Injector: Use a splitless injection mode at a temperature of approximately 250°C.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-70°C), ramps up to a high temperature (e.g., 280-300°C) to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. Specific precursor and product ions for this compound and its metabolites should be used.
-
Ion Source Temperature: Typically around 200-250°C.
-
Interface Temperature: Typically around 250-280°C.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound residues in plant samples.
Conclusion
This compound exhibits clear systemic properties in plants, being absorbed through the roots and foliage and translocated throughout the plant. Its metabolism to more potent cholinesterase-inhibiting oxon and sulfone derivatives is a key aspect of its toxicological profile. The quantitative data presented highlight the potential for residue accumulation in edible plant parts, which varies depending on the plant species and environmental conditions. The detailed experimental protocols provide a framework for researchers to conduct further studies on the systemic behavior of this compound and other similar compounds. This in-depth guide serves as a valuable technical resource for professionals in the fields of agricultural science, environmental chemistry, and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. This compound (Ref: ENT 24945) [sitem.herts.ac.uk]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ageconsearch.umn.edu [ageconsearch.umn.edu]
Acute and Chronic Toxicity of Fensulfothion in Non-Target Organisms: A Technical Guide
Introduction
Fensulfothion is an organothiophosphate compound used as an insecticide and nematicide to control a variety of pests in agriculture.[1][2] Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system.[1][3][4] This mechanism, while effective against target pests, also poses a significant risk to a wide range of non-target organisms. This compound is classified as highly toxic and an extremely hazardous substance, necessitating a thorough understanding of its effects on wildlife and the environment.[1][3]
This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound across various non-target species, including mammals, birds, fish, and soil organisms. It summarizes key toxicological data, outlines experimental methodologies, and illustrates the biochemical pathways and experimental workflows relevant to its toxic action. The information is intended for researchers, scientists, and professionals involved in toxicology, environmental risk assessment, and drug development.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[5] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a nerve impulse to a postsynaptic receptor. AChE rapidly hydrolyzes ACh to terminate the signal.
This compound and its more potent oxidative metabolites, such as its oxygen analog, act as powerful inhibitors of AChE by phosphorylating the enzyme's active site.[5][6] This inhibition is effectively irreversible.[5] The inactivation of AChE leads to an accumulation of acetylcholine in the synapse, resulting in continuous and excessive stimulation of cholinergic receptors.[5] This hyperstimulation disrupts normal nerve function, leading to the clinical signs of organophosphate poisoning, paralysis, and, at sufficient doses, death.[3][4][7]
Mammalian Toxicity
This compound exhibits high acute toxicity to mammals through both oral and dermal routes of exposure.[3] Studies show female mammals are often more susceptible than males, which may be due to differences in metabolism and excretion rates.[6]
Acute Toxicity
Acute poisoning results in cholinergic signs, including depression, salivation, unsteadiness, rapid breathing, and collapse before death.[7]
Table 1: Acute Toxicity of this compound in Mammals
| Species | Sex | Route of Exposure | LD50 (mg/kg body weight) | Reference |
| Rat (Wistar) | Male | Oral | 3.96 - 10.5 | [3][6] |
| Rat (Wistar) | Female | Oral | 1.8 - 2.3 | [3][6] |
| Rat | Male | Dermal | 30.0 | [3] |
| Rat | Female | Dermal | 3.5 | [3] |
| Sheep (Ewe hoggets) | Female | Oral | 3.0 - 4.0 | [6][7] |
Chronic and Sub-acute Toxicity
Repeated daily administration of this compound at sublethal doses can lead to cumulative toxicity and death.[7] For instance, ewe hoggets administered daily oral doses of 0.5 mg/kg body weight succumbed within 13 days or survived with severe symptoms of organophosphate poisoning.[7] Long-term studies in rats have shown cholinesterase depression at dietary levels as low as 1 ppm, and a no-effect level (NOEL) has not been clearly established in some chronic rodent studies.[3][6]
Avian Toxicity
This compound is extremely toxic to birds. Both direct ingestion of pesticide granules and secondary poisoning pose significant risks to avian populations.
Acute and Sub-acute Toxicity
The toxicity of this compound to birds is very high, as indicated by low LD50 and LC50 values.[3]
Table 2: Acute and Sub-acute Toxicity of this compound in Birds
| Species | Test Type | Value | Reference |
| General Avian | Oral LD50 | 0.749 mg/kg | [3] |
| Coturnix japonica (Japanese Quail) | Oral LD50 | > 1.2 mg/kg | [8] |
| General Avian | Dietary LC50 | 22 ppm | [3] |
Secondary Poisoning and Formulation Effects
There is documented evidence of secondary poisoning in birds of prey, such as bald eagles and red-tailed hawks.[9][10] These incidents occur when raptors consume waterfowl or other animals that have ingested this compound granules, leading to anticholinesterase poisoning.[9][10] The formulation of the pesticide granules, including the carrier type (e.g., silica, clay, corncob) and the pesticide load per granule, can significantly influence the risk of exposure and poisoning in birds.[11]
Aquatic Toxicity
This compound is classified as very highly toxic to fish and other aquatic organisms.[2][3] Its presence in aquatic ecosystems, primarily through agricultural runoff, can have severe impacts.
Acute Toxicity
The acute toxicity of this compound to aquatic life is characterized by very low LC50 values, indicating that small concentrations in water can be lethal.
Table 3: Acute Toxicity of this compound in Aquatic Organisms
| Species | Test Type | Value (ppm or µg/L) | Reference |
| Fish (General) | 96-hr LC50 | 0.07 ppm (70 µg/L) | [3] |
| Mystus cavasius (Fish) | 96-hr LC50 | Not specified, but toxicity studied | [12] |
Chronic Effects
Beyond acute lethality, sublethal concentrations of this compound can induce a range of chronic effects in fish. These include neurotoxicity, metabolic disruption, and oxidative stress.[12] Such effects can compromise immune response, growth, and reproduction, impacting fish populations over the long term.[12][13]
Toxicity to Soil Organisms and Beneficial Insects
Soil Organisms
This compound is degraded in soil, primarily by microbial action, with a reported half-life ranging from 3 to 28 days under aerobic conditions.[3] Soil bacteria, such as Pseudomonas alcaligenes, can utilize this compound as a carbon source, degrading it into metabolites like p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid.[14] However, the introduction of pesticides can negatively impact the diversity and activity of beneficial soil invertebrates.[15]
Beneficial Insects
As a broad-spectrum insecticide that inhibits acetylcholinesterase, this compound is inherently toxic to non-target insects, including pollinators like bees and predatory insects that contribute to natural pest control.[2]
Experimental Protocols
The following sections describe generalized protocols for key toxicological experiments based on standard methodologies and information from cited studies.
Mammalian Acute Oral Toxicity (LD50) Protocol
This protocol is a generalized representation for determining the median lethal dose (LD50) in a rodent model, such as the Wistar rat.[7]
Methodology:
-
Test Animals: Adult rats (e.g., Wistar strain) of a specific sex and weight range are used.[7]
-
Acclimation: Animals are acclimated to laboratory conditions for at least one week.
-
Dosing Preparation: this compound is prepared in a suitable vehicle at several graded concentrations.
-
Administration: Following an overnight fast, a single dose is administered to each animal via oral gavage.[7]
-
Observation: Animals are observed for clinical signs of toxicity and mortality, with frequent observations in the first 24 hours and daily thereafter for 14 days.[16]
-
Data Analysis: The mortality data is statistically analyzed (e.g., using probit analysis) to determine the LD50 value and its 95% confidence limits.
Aquatic Acute Toxicity (LC50) Protocol
This protocol outlines a static 96-hour test to determine the median lethal concentration (LC50) for fish.[17]
Methodology:
-
Test Organisms: Fingerling fish (e.g., rainbow trout) are acclimated to test water conditions.[17]
-
Test Chambers: Glass aquaria are filled with test solutions. A minimum of 10 organisms are exposed per concentration.[17]
-
Test Concentrations: At least five graded concentrations of this compound and a control are prepared in dilution water.
-
Exposure: The test begins when fish are introduced to the chambers. The duration is 96 hours.[17]
-
Observations: Mortality and any abnormal behavioral or physiological signs are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.
-
Data Analysis: The data are used to calculate the LC50 and its confidence limits for the 96-hour exposure period.
Conclusion
The available data unequivocally demonstrate that this compound is a highly toxic compound to a broad spectrum of non-target organisms. Its primary mode of action, the potent inhibition of acetylcholinesterase, leads to severe neurotoxic effects. Mammals exhibit high acute oral and dermal toxicity, while avian species are exceptionally sensitive, with significant risks from both direct ingestion of granules and secondary poisoning. Furthermore, this compound is classified as very highly toxic to aquatic life, where even low concentrations can be lethal. While it undergoes microbial degradation in soil, its application poses a clear and present danger to the health of terrestrial and aquatic ecosystems. These findings underscore the critical importance of stringent regulation and careful management to mitigate the profound environmental risks associated with its use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Buy this compound | 115-90-2 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound (Ref: ENT 24945) [sitem.herts.ac.uk]
- 9. Poisoning of bald eagles and red-tailed hawks by carbofuran and this compound in the Fraser Delta of British Columbia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different formulations of granular pesticides on birds | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. fisheriesjournal.com [fisheriesjournal.com]
- 14. Metabolism of this compound by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Study Shows Pesticides’ Harmful Impacts on Soil Organisms - CalCAN - California Climate & Agriculture Network [calclimateag.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. cerc.usgs.gov [cerc.usgs.gov]
Fensulfothion: A Technical Guide to Its Stability Under Diverse Environmental Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion, an organothiophosphate insecticide and nematicide, has been utilized in agriculture to control a variety of pests. Understanding its stability and degradation under different environmental conditions is paramount for assessing its environmental fate, potential for bioaccumulation, and overall toxicological risk. This technical guide provides an in-depth analysis of this compound's stability with respect to hydrolysis, photolysis, and microbial degradation, offering detailed experimental protocols, quantitative data, and visual representations of degradation pathways to support research and development efforts.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate |
| CAS Number | 115-90-2 |
| Molecular Formula | C₁₁H₁₇O₄PS₂ |
| Molecular Weight | 308.35 g/mol |
| Appearance | Brown liquid or yellow oil |
| Boiling Point | 138-141 °C at 0.01 mmHg |
| Solubility in Water | 1540 mg/L at 25 °C |
Abiotic Degradation
Hydrolysis
Hydrolysis is a primary pathway for the abiotic degradation of this compound in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.
| pH | Temperature (°C) | Half-life (t½) |
| 4.5 | 25 | 69 weeks |
| 6.0 | 25 | 77 weeks |
| 7.0 | 25 | 87 weeks |
| 8.0 | 25 | 58 weeks |
| 2.5 - 6.0 | 81 | 120 hours[1] |
This table summarizes the hydrolytic half-life of this compound under various pH and temperature conditions.
This protocol outlines a procedure to assess the rate of hydrolysis of this compound in sterile aqueous buffer solutions at various pH values.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions:
-
pH 4.0 (e.g., 0.05 M citrate (B86180) buffer)
-
pH 7.0 (e.g., 0.05 M phosphate (B84403) buffer)
-
pH 9.0 (e.g., 0.05 M borate (B1201080) buffer)
-
-
Acetonitrile (B52724) (HPLC grade)
-
Sterile, amber glass vials with screw caps
-
Constant temperature chamber or water bath
-
HPLC-UV or HPLC-MS/MS system
2. Preliminary Test:
-
Prepare a stock solution of this compound in acetonitrile.
-
Add a small aliquot of the stock solution to each buffer (pH 4, 7, and 9) to achieve a final concentration well below the water solubility limit (e.g., 1-10 mg/L). The volume of acetonitrile should be less than 1% of the total volume.
-
Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for 5 days.
-
Analyze the concentration of this compound at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable under those conditions.
3. Main Study (if significant degradation is observed):
-
Prepare test solutions as in the preliminary test for the pH values where degradation was observed.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).
-
At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Immediately analyze the samples for the concentration of this compound and potential degradation products using a validated analytical method.
-
Determine the degradation rate constant (k) and the half-life (t½ = ln(2)/k) by plotting the natural logarithm of the concentration versus time.
4. Data Analysis:
-
The degradation of this compound is expected to follow first-order kinetics.
-
An Arrhenius plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) can be used to determine the activation energy of the hydrolysis reaction if the study is conducted at multiple temperatures.
Photolysis
Photodegradation can contribute to the transformation of this compound in the presence of light, particularly in aqueous environments and on surfaces.
The primary photolytic degradation of this compound involves oxidation of the sulfoxide (B87167) group to a sulfone and isomerization. Key photoproducts include:
-
This compound sulfone
-
This compound oxygen analog
-
This compound oxygen analog sulfone
This protocol describes a method to assess the photodegradation of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Purified water (e.g., Milli-Q)
-
Acetonitrile (HPLC grade)
-
Quartz or borosilicate glass tubes
-
A light source simulating sunlight (e.g., xenon arc lamp with filters to block wavelengths <290 nm) or a mercury vapor lamp for specific wavelength studies.
-
A photoreactor with a cooling system to maintain constant temperature.
-
Radiometer to measure light intensity.
2. Experimental Setup:
-
Prepare an aqueous solution of this compound in purified water. A co-solvent like acetonitrile may be used sparingly (<1%) to aid dissolution.
-
Fill the reaction vessels (quartz or borosilicate tubes) with the test solution.
-
Prepare dark controls by wrapping identical vessels in aluminum foil.
-
Place the vessels in the photoreactor.
-
Irradiate the samples with the light source while maintaining a constant temperature (e.g., 25 °C).
3. Sampling and Analysis:
-
At selected time intervals, withdraw samples from both the irradiated and dark control vessels.
-
Analyze the samples for the concentration of this compound and its photoproducts using a validated HPLC-UV or HPLC-MS/MS method.
4. Data Analysis:
-
Calculate the photodegradation rate constant and half-life.
-
The quantum yield (Φ) can be determined if the molar absorption coefficient of this compound and the light intensity are known.
Biotic Degradation
Microbial degradation is a significant pathway for the dissipation of this compound in soil and water. Several bacterial species have been identified that can transform this compound.
| Matrix | Condition | Half-life (t½) | Soil Type |
| Soil | Aerobic | 3-28 days[2] | Sandy loam, Silt loam, Loam |
| Soil | Aerobic | 3-7 days[2] | Silty clay loam, Organic soil |
| Water | Aerobic | ~14 days[3] | - |
| Nutrient Media | Inoculated with soil microorganisms | ~16 weeks | Sandy loam |
| Nutrient Media | Inoculated, with 1% ethanol (B145695) (anaerobic) | ~1.5 weeks | Sandy loam |
This table summarizes the half-life of this compound under various microbial degradation conditions.
1. Pseudomonas alcaligenes Pseudomonas alcaligenes has been shown to utilize this compound as a carbon source. The primary degradation step is hydrolysis, catalyzed by an organophosphorus hydrolase, cleaving the ester linkage.
-
Degradation Products:
-
p-methylsulfinyl phenol
-
Diethyl phosphorothioic acid
-
2. Klebsiella pneumoniae Klebsiella pneumoniae is capable of reducing the sulfoxide group of this compound to a sulfide (B99878) under anaerobic or oxygen-limited conditions. This transformation is believed to be enzymatic.[3][4][5][6]
-
Degradation Product:
-
This compound sulfide
-
This protocol outlines a laboratory method to assess the aerobic and anaerobic transformation of this compound in soil.
1. Materials and Reagents:
-
This compound (radiolabeled, e.g., ¹⁴C, is recommended for mass balance studies)
-
Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic matter content, texture).
-
Incubation vessels (e.g., biometer flasks) that allow for trapping of volatile compounds.
-
Solutions for trapping CO₂ (e.g., potassium hydroxide) and other volatile organic compounds.
-
Extraction solvents (e.g., acetonitrile, methanol).
-
Analytical instrumentation (LSC for radiolabeled studies, HPLC-MS/MS for non-labeled).
2. Aerobic Degradation:
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
-
Treat the soil with the this compound solution at a concentration relevant to its agricultural use.
-
Incubate the soil samples in the dark at a constant temperature (e.g., 20 °C).
-
Continuously pass a stream of carbon dioxide-free, humidified air over the soil surface.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate samples.
-
Extract the soil samples and analyze the extracts for this compound and its transformation products.
-
Analyze the trapping solutions to quantify mineralized ¹⁴CO₂ and volatile organic products.
3. Anaerobic Degradation:
-
Pre-incubate the soil under aerobic conditions for a period (e.g., up to two weeks) to establish microbial activity.
-
Flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
Treat the soil with the this compound solution.
-
Incubate in the dark at a constant temperature.
-
Sample and analyze as described for the aerobic study.
4. Data Analysis:
-
Determine the dissipation time 50% (DT₅₀) and DT₉₀ values for this compound.
-
Identify and quantify major transformation products.
-
Establish a mass balance for radiolabeled studies.
Analytical Methodologies
Accurate quantification of this compound and its degradation products is crucial for stability studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose.
1. Sample Preparation (QuEChERS Method):
-
Homogenize the sample (soil, water, or biological matrix).
-
For soil, weigh 10-15 g into a 50 mL centrifuge tube. For water, take a 10-15 mL aliquot.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for analysis.
2. HPLC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient to separate the parent compound and its metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 309.1 | 158.1, 125.1 |
| This compound sulfone | 325.1 | 158.1, 125.1 |
| This compound sulfide | 293.1 | 158.1, 125.1 |
| This compound oxygen analog | 293.1 | 158.1, 109.1 |
| This compound oxygen analog sulfone | 309.1 | 158.1, 109.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Conclusion
The stability of this compound in the environment is a complex interplay of abiotic and biotic factors. It is moderately persistent in water, with hydrolysis being significantly influenced by pH and temperature. Photodegradation also contributes to its transformation in the presence of light. Microbial degradation, particularly in soil, is a key process for its dissipation, with different pathways observed under aerobic and anaerobic conditions. The information and protocols provided in this guide offer a comprehensive framework for researchers and scientists to conduct further studies on the environmental fate of this compound and to develop strategies for risk assessment and mitigation.
References
- 1. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. Conversion of this compound by Klebsiella pneumoniae to this compound sulfide and its accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Reduction of this compound to this compound sulfide by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of this compound to this compound sulfide by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Fensulfothion in Soil and Water
Introduction
Fensulfothion is an organophosphate insecticide and nematicide previously used in agriculture.[1] Due to its toxicity and persistence in the environment, with a half-life of 30 to 40 days in most soils and about two weeks in water, monitoring its presence in soil and water is crucial for environmental and human health safety.[1] This document provides detailed application notes and protocols for the detection and quantification of this compound in soil and water matrices, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described primarily utilize Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Analysis of this compound in Soil
The analysis of this compound in soil involves a multi-step process including sample preparation (extraction and cleanup) followed by instrumental analysis.
Experimental Protocol: Soil Sample Preparation and Extraction (QuEChERS-based Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[1][2] This protocol is adapted from methodologies developed for similar organophosphate pesticides.[2][3]
1. Sample Homogenization:
-
Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
For fortified samples, spike with an appropriate volume of this compound standard solution.
-
Add internal standards if required.
-
Add 10 mL of deionized water and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. An additional filtration step using a 0.22 µm syringe filter may be performed.
Instrumental Analysis of this compound in Soil
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: An OV-330 column has been reported to be efficient for separating this compound from its impurities.[4] Other suitable columns include those with OV-17, OV-210, OV-101, DC-200, and DEGS stationary phases.[4]
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
MS Conditions: Operated in electron ionization (EI) mode. It is important to note that this compound and its sulfoxide (B87167) metabolites can undergo deoxidation in the GC inlet or ion source, which should be considered during method development.[5]
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the preferred method for the analysis of many pesticides due to its high sensitivity and selectivity.[1][2]
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reverse-phase column such as a Partisil-10 ODS-2 or equivalent is suitable.[6]
-
Mobile Phase: A gradient of water and methanol (B129727), both containing 0.1% formic acid, is often used for optimal sensitivity.[2]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound and its metabolites.[2] Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor-to-product ion transitions.
Quantitative Data for this compound Analysis in Soil
The following table summarizes typical performance data for the analysis of organophosphate pesticides in soil matrices using chromatographic methods. It is important to note that these values are illustrative and method-specific validation is required for this compound.
| Parameter | GC-MS | UHPLC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 1 - 10 µg/kg | 0.1 - 5 µg/kg | [7] |
| Limit of Quantification (LOQ) | 5 - 20 µg/kg | 0.5 - 10 µg/kg | [2][7] |
| Recovery (%) | 70 - 120% | 70 - 120% | [2][7] |
| Relative Standard Deviation (RSD) | < 20% | < 15% | [2][7] |
Workflow for this compound Analysis in Soil
Caption: Workflow for the analysis of this compound in soil samples.
Analysis of this compound in Water
The determination of this compound in water samples typically involves a pre-concentration step using solid-phase extraction followed by instrumental analysis.
Experimental Protocol: Water Sample Preparation (Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is a common technique for extracting and concentrating pesticides from aqueous samples.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Store samples at 4°C and analyze as soon as possible.
-
If necessary, filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[8]
2. SPE Cartridge Conditioning:
-
Use an appropriate SPE cartridge, such as one containing graphitized carbon or a polymer-based sorbent (e.g., Oasis HLB).
-
Condition the cartridge sequentially with a non-polar solvent (e.g., dichloromethane), a polar solvent (e.g., methanol or acetone), and finally with deionized water.[9]
3. Sample Loading:
-
Pass a known volume of the water sample (e.g., 1 L) through the conditioned SPE cartridge at a controlled flow rate (e.g., 10-20 mL/min).[8][9]
4. Analyte Elution:
-
After loading, dry the cartridge under vacuum.
-
Elute the retained this compound with a suitable organic solvent or solvent mixture. A common eluent is a mixture of dichloromethane (B109758) and methanol or acetone.[8][9]
5. Extract Concentration:
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[8]
-
The concentrated extract is then ready for instrumental analysis.
Instrumental Analysis of this compound in Water
The instrumental conditions for the analysis of this compound in water extracts are generally similar to those used for soil extracts, as described in the previous section. Both GC-MS and UHPLC-MS/MS are suitable techniques.
Quantitative Data for this compound Analysis in Water
The following table presents typical performance data for the analysis of pesticides in water using SPE followed by chromatography. Method-specific validation is essential.
| Parameter | GC-MS | UHPLC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.001 - 0.05 µg/L | [8] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | 0.005 - 0.1 µg/L | [8] |
| Recovery (%) | 70 - 120% | 80 - 110% | [8] |
| Relative Standard Deviation (RSD) | < 20% | < 15% | [8] |
Workflow for this compound Analysis in Water
Caption: Workflow for the analysis of this compound in water samples.
References
- 1. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and this compound in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for Fensulfothion Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fensulfothion is an organophosphate insecticide and nematicide previously used to control insects and nematodes in a variety of crops. Due to its toxicity and potential for environmental contamination, sensitive and reliable analytical methods are crucial for monitoring its residues in food, water, and environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the determination of this compound and its metabolites due to its high selectivity and sensitivity.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.
Principles of GC-MS for this compound Analysis
Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process allows for the identification and quantification of this compound with high specificity. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed, which involves the selection of a specific precursor ion and its fragmentation to produce characteristic product ions.[1][2]
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[1]
3.1.1. Materials and Reagents:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (B52724) (ACN)
-
Water (acidified with 0.1% acetic acid for certain matrices)[3]
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Sodium hydrogencitrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it may lead to the loss of planar compounds
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
3.1.2. Extraction Procedure (based on the buffered QuEChERS method): [1][4]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for AOAC method).[1]
-
Vortex the tube for 1-2 minutes.[4]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the EN method).[1][4]
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[4]
3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: [3][4]
-
Transfer a 1-5 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing a mixture of sorbents. The choice of sorbents depends on the sample matrix. A common combination is 150 mg PSA and 900 mg MgSO₄ per mL of extract. For samples with high fat content, 150 mg of C18 may be added.[3]
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at a high speed (e.g., 9000 rpm) for 5-10 minutes.[3]
-
The resulting supernatant is ready for GC-MS analysis. An aliquot can be transferred to an autosampler vial.
GC-MS/MS Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of this compound. These may need to be optimized for specific instruments and applications.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 8890 GC, Thermo Scientific TRACE 1310 GC, or equivalent[3][5] |
| Injector | Splitless mode at 250 °C[6] |
| Column | DB-5MS, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[7] |
| Oven Program | Initial temp: 50-80 °C, hold for 1 min, ramp at 25 °C/min to 125 °C, then 10 °C/min to 300 °C, hold for 10 min[6][8] |
| Mass Spectrometer | Agilent 7010B GC/TQ, Thermo Scientific TSQ 8000, or equivalent[3][5] |
| Ion Source Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.2.1. MRM Transitions for this compound and its Metabolites:
MRM is a highly selective and sensitive acquisition mode for quantification. It involves monitoring specific precursor ion to product ion transitions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 308.0 | 293.0 | 125.0 | 4, 12 |
| This compound oxon | 277.0 | 249.0 | 221.0 | 6, 12 |
| This compound-oxon-sulfone | 308.0 | 182.0 | 229.0 | 4, 4 |
| This compound-sulfone | 324.0 | 170.0 | 188.0 | 4, 8 |
Data synthesized from multiple sources.[2][9]
Quantitative Data Summary
The following tables summarize the quantitative performance data for this compound analysis from various studies.
Table 1: Linearity Data
| Matrix | Calibration Range (ng/mL or ppb) | Correlation Coefficient (R²) | Reference |
| Mixed Pesticides | 5 - 100 ppb | > 0.9985 | [6] |
| Ghee | 0.25 - 25 ng/g | > 0.98 | [3] |
| Sweet Pepper | Not Specified | 0.99931 | [10] |
| Chrysanthemum Flower | 0.5 - 200 µg/kg | > 0.99 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (µg/kg or ng/g) | LOQ (µg/kg or ng/g) | Reference |
| Sweet Pepper | 1.1 µg/kg | 3.5 µg/kg | [10] |
| Ghee | - | 0.25 - 2.5 ng/g | [3] |
| Chrysanthemum Flower | 0.3 - 3.0 µg/kg | 1.0 - 10.0 µg/kg | |
| Various Crops | - | 10 µg/kg | [11] |
Table 3: Recovery Data
| Matrix | Spiking Level (ng/g or µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Ghee | 2.5, 5, 10 ng/g | 70 - 130 | Not specified | [3] |
| Sweet Pepper | Not Specified | 95 | 2.3 (Intra-day), 3.3 (Inter-day) | [10] |
| Various Crops | 10, 50 µg/kg | 70 - 120 | < 20 | [12] |
| Chrysanthemum Flower | Three levels | 88.6 - 95.7 | 7.1 - 7.5 |
Workflow and Pathway Diagrams
References
- 1. hpst.cz [hpst.cz]
- 2. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. phenomenex.com [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. jeol.com [jeol.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
Application Note: Quantification of Fensulfothion using High-Performance Liquid Chromatography (HPLC)
Introduction
Fensulfothion is an organothiophosphate insecticide and nematicide previously used in agriculture. Due to its potential toxicity and environmental concerns, monitoring its residues in various matrices such as soil, water, and agricultural products is crucial. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely accessible analytical technique for the quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC-UV method, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.
Principle
This method involves the extraction of this compound from the sample matrix using the QuEChERS method, which employs acetonitrile (B52724) for extraction followed by a salting-out and cleanup step to remove interfering co-extractives. The resulting extract is then analyzed by reverse-phase HPLC. The separation is achieved on a C18 column with an isocratic mobile phase of methanol, water, and phosphoric acid. This compound is detected and quantified by a UV detector at 230 nm.
Experimental Protocols
Sample Preparation: QuEChERS Protocol
This protocol is applicable to soil and water samples. For other matrices, minor modifications may be necessary.
Materials and Reagents:
-
Homogenized sample (e.g., soil, water)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Weighing:
-
For soil samples: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For water samples: Place 10 mL of the water sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Salting-Out:
-
Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
HPLC Analysis Protocol
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | A system equipped with a pump, autosampler, and UV/Vis detector |
| Column | C18 reverse-phase column (e.g., Partisil-10 ODS-2, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water : Phosphoric Acid (specific ratio to be optimized, a common starting point is 65:35:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection | UV at 230 nm |
| Internal Standard | Benzophenone (B1666685) (optional, but recommended for improved accuracy)[1] |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration: Prepare a series of this compound standard solutions in acetonitrile at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). If using an internal standard, add a constant concentration of benzophenone to each standard and sample. Inject the standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Data Analysis: Identify and integrate the peak corresponding to this compound based on its retention time from the standard injections. Quantify the concentration of this compound in the sample using the calibration curve.
Data Presentation
The performance of this method should be validated according to standard guidelines. The following tables present typical quantitative data for the analysis of organophosphate pesticides using HPLC-UV, which are representative of the expected performance for this compound.
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 85 - 110% |
Table 2: Recovery Data in Spiked Samples
| Matrix | Spiking Level (µg/g) | Mean Recovery (%) | RSD (%) (n=3) |
| Soil | 0.1 | 92.5 | 4.2 |
| Soil | 1.0 | 95.8 | 3.1 |
| Water | 0.1 | 98.2 | 2.5 |
| Water | 1.0 | 99.1 | 1.8 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical steps in this compound analysis.
Conclusion
The described HPLC-UV method, in conjunction with the QuEChERS sample preparation protocol, provides a sensitive, accurate, and reliable means for the quantification of this compound in environmental samples. The method is straightforward and utilizes commonly available laboratory equipment, making it suitable for routine monitoring and analysis. Proper method validation is essential to ensure the quality and reliability of the analytical data.
References
Application Notes and Protocols for Fensulfothion Residue Analysis
Introduction
Fensulfothion is an organophosphate insecticide and nematicide used to control a variety of pests in agricultural settings. Due to its potential toxicity, monitoring its residues in environmental and food samples is crucial for ensuring human and environmental safety. This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of this compound residues. The primary techniques covered are Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique for this compound residue analysis depends on the sample matrix, the desired level of cleanliness of the final extract, and the analytical instrument to be used.
-
QuEChERS: A widely used method for pesticide residue analysis in food and agricultural samples.[1][2] It is known for its simplicity, high throughput, and minimal solvent usage.[1][3][4]
-
Solid-Phase Extraction (SPE): A technique that separates components of a mixture in a liquid sample by their physical and chemical properties. It is commonly used for water samples to concentrate and purify analytes.[5][6]
-
Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their differential solubilities in two immiscible liquids. It is a versatile technique applicable to various matrices but can be more time-consuming and solvent-intensive.[7][8][9]
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for this compound analysis in various matrices.
| Preparation Method | Matrix | Analyte(s) | Recovery (%) | LOD | LOQ | Reference |
| QuEChERS | Fruits and Vegetables | Multiple Pesticides | 70.1 - 123.5 | - | 0.01 mg/kg | [10] |
| QuEChERS | Persimmon | Multiple Pesticides | 89.2 - 103.1 | - | 1.0 - 2.5 µg/kg | [11] |
| QuEChERS | Edible Insects | 47 Pesticides | 64.54 - 122.12 | 1 - 10 µg/kg | 10 - 15 µg/kg | [3] |
| SPE | Surface Water | 14 Illicit Drugs | 71 - 104 | 0.01 - 1.54 ng/L | 0.03 - 5.13 ng/L | [12] |
| SPE | Surface Water | 20 Pesticides | - | 0.001 - 0.5 µg/L | 0.005 - 1 µg/L | [13] |
| LLE | Human Blood | 13 Organic Toxicants | 58.8 - 83.1 | - | 6.7 - 33.3 µg/L | [14] |
| LLE | Soil | 7 Pesticides | 67.2 - 122.5 | 0.18 - 0.59 µg/kg | - | [15] |
Experimental Protocols
QuEChERS Method for Fruits and Vegetables
This protocol is based on the EN 15662 method and is suitable for a wide range of fruits and vegetables.[1]
Materials:
-
Homogenizer or blender
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Acetonitrile (B52724) (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate)
-
Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA and MgSO₄)
Procedure:
-
Sample Homogenization: Weigh 10-15 g of a representative portion of the fruit or vegetable sample and homogenize it.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.[1]
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
dSPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. It can be directly analyzed by GC-MS or LC-MS/MS.
-
Caption: QuEChERS workflow for fruits and vegetables.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples using C18 SPE cartridges.
Materials:
-
SPE vacuum manifold
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (MeOH)
-
Reagent water (deionized or distilled)
-
Elution solvent (e.g., ethyl acetate, dichloromethane)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Collect a 1 L water sample.
-
Adjust the pH if necessary, although for many natural waters, this is not required.[9]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the 1 L water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing and Drying:
-
Wash the cartridge with a small volume of reagent water to remove interferences.
-
Dry the cartridge thoroughly under vacuum for at least 10 minutes.[9]
-
-
Elution:
-
Elute the retained this compound with 2 x 5 mL of the elution solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane, isooctane) to a final volume of 1 mL for analysis.
-
Caption: SPE workflow for water samples.
Liquid-Liquid Extraction (LLE) for Soil Samples
This protocol provides a general procedure for the extraction of this compound from soil samples.
Materials:
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Separatory funnel
-
Extraction solvent (e.g., acetone, acetonitrile, or a mixture with hexane)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
-
Extraction:
-
Weigh 10-20 g of the prepared soil sample into a flask or centrifuge tube.
-
Add 20-40 mL of the extraction solvent.
-
Shake or vortex vigorously for 1-2 hours.
-
Centrifuge the mixture and decant the supernatant.
-
Repeat the extraction twice more with fresh solvent.
-
-
Partitioning (if using a water-miscible solvent):
-
Combine the extracts and add them to a separatory funnel containing a saturated NaCl solution.
-
Partition the analytes into an immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Collect the organic layer.
-
-
Drying and Concentration:
-
Dry the organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary or nitrogen evaporator.
-
-
Final Extract:
-
The concentrated extract is ready for analysis.
-
Caption: LLE workflow for soil samples.
References
- 1. gcms.cz [gcms.cz]
- 2. youtube.com [youtube.com]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. ijesd.org [ijesd.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atfoodlab.com [atfoodlab.com]
- 9. benchchem.com [benchchem.com]
- 10. ikm.org.my [ikm.org.my]
- 11. digital.csic.es [digital.csic.es]
- 12. SPE and LC-MS/MS determination of 14 illicit drugs in surface waters from the Natural Park of L'Albufera (València, Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: QuEChERS Method for Fensulfothion Extraction in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the extraction of the organophosphate pesticide fensulfothion from food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Introduction
This compound is a highly toxic organophosphate insecticide and nematicide.[1] Its residues in food products pose a potential risk to human health, necessitating sensitive and efficient analytical methods for its detection and quantification. The QuEChERS method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in various food commodities due to its simplicity, speed, and low solvent consumption.[2][3][4][5] This application note details a robust QuEChERS protocol that can be adapted for the extraction of this compound from diverse food matrices, followed by analysis using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing its extraction and cleanup.
| Property | Value | Reference |
| Chemical Name | O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate | [6] |
| Synonyms | Dasanit®, Terracur®, Bay 25144 | [6] |
| Molecular Formula | C₁₁H₁₇O₄PS₂ | [7] |
| Molecular Weight | 308.35 g/mol | [6][7] |
| Appearance | Brown liquid or yellow oil | [7] |
| Solubility in Water | 1540 mg/L at 25°C | [8] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.23 | [8] |
| Boiling Point | 138-141°C at 0.01 mmHg | [1][6] |
| Vapor Pressure | <0.01 mg/m³ at 20°C | [6] |
This compound's moderate polarity, indicated by its Log Kow, makes it amenable to extraction with acetonitrile (B52724), the primary solvent used in the QuEChERS method. Its solubility in water also plays a role in the partitioning step.
QuEChERS Method Performance for this compound
Published data on the performance of the QuEChERS method for this compound in a variety of common food matrices is limited. However, a study on the plant matrix Astragalus membranaceus provides valuable validation data.
| Parameter | Result | Matrix | Reference |
| Recovery | 78.75 - 118.15% | Astragalus membranaceus | [4] |
| Limit of Detection (LOD) | 0.010 - 0.018 µg/mL | Astragalus membranaceus | [4] |
It is important to note that method performance, including recovery, LOD, and Limit of Quantification (LOQ), should be validated for each specific food matrix being analyzed. General acceptance criteria for recovery are typically within the 70-120% range with a relative standard deviation (RSD) of ≤20%.[3]
Experimental Protocol: QuEChERS for this compound Extraction
This protocol is a general guideline and may require optimization based on the specific food matrix and analytical instrumentation. The two most common QuEChERS versions are the AOAC Official Method 2007.01 (using acetate (B1210297) buffering) and the European EN 15662 standard (using citrate (B86180) buffering).[9] Both are suitable for this compound.
4.1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 (octadecyl) sorbent
-
Graphitized carbon black (GCB) - use with caution as it may retain planar pesticides
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE
-
Vortex mixer
-
Centrifuge
4.2. Sample Preparation and Homogenization
-
For fruits and vegetables with high water content (>80%), chop and homogenize a representative portion of the sample.
-
For dry or low-water content samples, a hydration step is necessary. Add a calculated amount of deionized water to a known weight of the homogenized sample to achieve approximately 80% water content before proceeding.
4.3. Extraction Procedure (based on EN 15662)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.
4.4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
The cleanup step is crucial for removing matrix co-extractives that can interfere with the analysis. The choice of dSPE sorbent depends on the food matrix.
-
Transfer a 1 mL aliquot of the upper acetonitrile extract to a 2 mL dSPE tube.
-
The dSPE tube should contain:
-
For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 25 mg PSA.
-
For pigmented fruits and vegetables (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 25 mg PSA, and 7.5-25 mg GCB.
-
For fatty matrices (e.g., avocado, nuts): 150 mg anhydrous MgSO₄, 25 mg PSA, and 25-50 mg C18.
-
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge the tube at a high speed (e.g., >5000 rcf) for 2 minutes.
-
The supernatant is the final extract. Carefully transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis
The final extract can be analyzed by either GC-MS/MS or LC-MS/MS.
-
GC-MS/MS: This is a suitable technique for the analysis of this compound. A non-polar capillary column is typically used. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
-
LC-MS/MS: This technique is also well-suited for this compound analysis, often providing high sensitivity. A C18 reversed-phase column is commonly employed. The mass spectrometer should be operated in MRM mode.
It is recommended to use matrix-matched calibration standards to compensate for any matrix effects that may enhance or suppress the analyte signal.
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound extraction from food matrices.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from various food matrices. While the provided protocol is a robust starting point, it is essential to validate the method for each specific matrix to ensure accurate and reliable results. The choice of dSPE sorbents should be tailored to the characteristics of the food sample to achieve optimal cleanup and minimize matrix effects during instrumental analysis.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. gcms.cz [gcms.cz]
- 3. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 7. This compound | Occupational Safety and Health Administration [osha.gov]
- 8. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
Determining Fensulfothion Residues in Agricultural Produce: An Application Note and Protocol
Introduction
Fensulfothion is a broad-spectrum organophosphate insecticide and nematicide used on a variety of agricultural crops to protect them from pest damage.[1] Due to its potential toxicity, monitoring for this compound residues in agricultural produce is crucial to ensure food safety and compliance with regulatory limits, such as Maximum Residue Levels (MRLs).[2][3][4] This application note provides a detailed protocol for the determination of this compound and its primary metabolites, including its oxygen analog and their respective sulfones, in various agricultural matrices. The primary analytical methods employed are Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS), which offer high sensitivity and selectivity.[1][5] Sample preparation is most commonly and effectively achieved using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which streamlines the extraction and cleanup process.[5][6]
Experimental Protocol
This protocol outlines the complete workflow for analyzing this compound residues, from sample receipt to final data acquisition.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Acetone, Hexane, Methanol (B129727) (all HPLC or residue grade)
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium citrate (B86180) dihydrate, Disodium hydrogen citrate sesquohydrate, Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB)
-
Standards: Certified reference standards of this compound and its metabolites (this compound oxygen analog, this compound sulfone, this compound oxygen analog sulfone)
-
Equipment: High-speed blender/homogenizer, Centrifuge capable of >3000 xg, Nitrogen evaporator, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), GC-MS/MS or LC-MS/MS system
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices.[5][7]
-
Homogenization: Weigh a representative portion of the agricultural produce sample (e.g., 10-15 g of chopped fruits or vegetables) into a blender.[8][9] If the sample is has a low water content, add a specified amount of water to achieve a total water content of approximately 80%.
-
Extraction:
-
Transfer the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.[10]
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl, or a buffered citrate version).[5][11]
-
Cap the tube and shake vigorously for 1 minute.[12] Mechanical shaking is recommended for consistency.[9]
-
-
Centrifugation: Centrifuge the tube at ≥3000 xg for 5 minutes to separate the organic and aqueous layers.[12]
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1-6 mL) to a dSPE cleanup tube.[10][12] The dSPE tube should contain anhydrous MgSO₄ and a sorbent like PSA. For samples with high fat content, C18 may be added. For pigmented samples, GCB can be used, though it may affect the recovery of some planar pesticides.
-
Vortex the dSPE tube for 30 seconds to 1 minute.
-
Centrifuge at ≥3000 xg for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant.
-
For LC-MS/MS analysis, the extract can often be diluted with the mobile phase and is then ready for injection.
-
For GC-MS/MS analysis, a solvent exchange to a more GC-compatible solvent like acetone/hexane may be necessary.[12] The final extract should be filtered through a 0.22 µm syringe filter before injection.
-
Instrumental Analysis
GC-MS/MS is a robust technique for the analysis of this compound.[13]
-
GC Column: A mid-polarity column, such as a DB-5MS (or equivalent), is commonly used.[12]
-
Injection: Splitless injection mode is typical for trace analysis.[12]
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. An example program starts at 60°C, ramps up to 310°C.[12]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites must be optimized.
LC-MS/MS is particularly advantageous for the simultaneous analysis of this compound and its more polar metabolites without derivatization.[2][5]
-
LC Column: A C18 reversed-phase column is typically employed.[12]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.[12]
-
MS/MS Detection: Similar to GC-MS/MS, the instrument is operated in MRM mode, monitoring for specific transitions for each target analyte.
Data Presentation
Quantitative data from validation studies are crucial for assessing method performance. The following tables summarize typical performance characteristics for the analysis of this compound residues.
Table 1: Method Performance Data for this compound Analysis
| Parameter | GC-MS/MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | ~0.01 mg/kg | Typically 0.01 mg/kg | [2][13] |
| Limit of Quantitation (LOQ) | 0.01 - 0.05 mg/kg | 0.01 mg/kg | [1][10] |
| Linearity (R²) | >0.99 | >0.98 | [13][14] |
Table 2: Recovery Data for this compound and its Metabolites in Various Matrices
| Matrix | Spiking Level (mg/kg) | Analyte | Recovery (%) | RSD (%) | Reference |
| Various Crops | Not Specified | This compound & Metabolites | 71 - 86 | Not Specified | [1] |
| Ghee | 0.0025 - 0.01 | This compound | 70 - 130 | <20 | [14] |
| Fruits & Vegetables | 0.01 - 0.1 | This compound | 70 - 120 | <20 | [10] |
| Chinese Cabbage | Not Specified | This compound & Metabolites | Not Specified | Not Specified | [15] |
RSD: Relative Standard Deviation
Visualized Workflow
The following diagrams illustrate the key processes in the determination of this compound residues.
Caption: Experimental workflow for this compound residue analysis.
Conclusion
The protocol described, utilizing the QuEChERS sample preparation method followed by GC-MS/MS or LC-MS/MS analysis, provides a reliable and efficient approach for the determination of this compound residues in agricultural produce. The method demonstrates good recovery, sensitivity, and reproducibility across a variety of matrices, making it suitable for routine monitoring and regulatory compliance testing. Adherence to proper quality control measures, including the use of certified reference standards and matrix-matched calibrations, is essential for generating accurate and defensible data.
References
- 1. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. pesticide residue analysis methods in fruits and vegetables | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 7. lcms.cz [lcms.cz]
- 8. fssai.gov.in [fssai.gov.in]
- 9. youtube.com [youtube.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. Determination of residues of this compound and its metabolites in Chinese cabbage, Japanese radish , and turnips - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction for Fensulfothion Cleanup in Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion is an organothiophosphate insecticide and nematicide previously used in agriculture. Due to its toxicity and potential for environmental contamination, monitoring its presence in environmental matrices such as water, soil, and sediment is crucial. Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that offers significant advantages over traditional liquid-liquid extraction for the cleanup and concentration of this compound from complex environmental samples. These advantages include higher recovery, reduced solvent consumption, and minimization of interfering matrix components, leading to more accurate and reliable analytical results.
This document provides detailed application notes and experimental protocols for the solid-phase extraction of this compound from water and soil samples, followed by analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Solid-Phase Extraction for this compound
Solid-phase extraction is a chromatographic technique used to isolate analytes from a liquid sample by partitioning them between a solid stationary phase (the sorbent) and the liquid mobile phase (the sample and subsequent solvents). For this compound, a nonpolar compound, a reversed-phase SPE mechanism is typically employed. In this process, the aqueous environmental sample is passed through a cartridge containing a nonpolar sorbent, such as C18-bonded silica (B1680970) or a polymeric sorbent like Oasis HLB. This compound partitions from the polar aqueous phase onto the nonpolar sorbent. Interfering polar compounds are washed away, and the retained this compound is then eluted with a small volume of a nonpolar organic solvent. This process effectively cleans up the sample and concentrates the analyte of interest.
Data Presentation: Performance of SPE Methods for Organophosphate Pesticides
While specific quantitative data for this compound is limited in readily available literature, the following table summarizes typical performance data for organophosphate pesticides (OPPs) with similar physicochemical properties, using common SPE sorbents. This data provides an expected range of performance for the described protocols.
| Analyte Class | Matrix | SPE Sorbent | Analytical Method | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Organophosphate Pesticides | Water | Oasis HLB | UHPLC-MS/MS | 63 - 116 | 0.1 - 1.5 pg/mL | - | [1] |
| Organophosphate Pesticides | Water | Chromabond C18 | GC-MS | 70 - 120 | - | 2 - 20 ng/L | [2] |
| Fenthion & Metabolites | Various Produce | QuEChERS (dSPE) | UHPLC-MS/MS | 70.3 - 118.2 | - | 0.01 mg/kg | [3] |
| 107 Pesticides (including OPPs) | Water | EZ Cartridge RP-1 | GC-MS | >70 for 104 components | - | - | [4] |
Experimental Protocols
Protocol 1: SPE Cleanup of this compound from Water Samples
This protocol is designed for the extraction of this compound from aqueous matrices such as groundwater, surface water, and wastewater effluent.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)
-
Reagents: Methanol (B129727) (HPLC grade), Dichloromethane (B109758) (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Deionized Water, Nitrogen gas (high purity)
-
Apparatus: SPE vacuum manifold, vacuum pump, conical collection tubes, sample filtration apparatus with glass fiber filters (0.45 µm), evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Collect water samples in amber glass bottles.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the sample to neutral (pH 6.5-7.5) if necessary.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
For C18 cartridges: Pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
For Oasis HLB cartridges: Pass 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Pass the filtered water sample (typically 500 mL to 1 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound with 2 x 4 mL aliquots of a suitable organic solvent. A mixture of dichloromethane and methanol (e.g., 80:20 v/v) or ethyl acetate is commonly used. Allow the solvent to soak the sorbent for a few minutes before applying vacuum.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., ethyl acetate for GC-MS or acetonitrile (B52724)/water for LC-MS/MS).
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved. The sample is now ready for instrumental analysis.
-
Protocol 2: SPE Cleanup of this compound from Soil and Sediment Samples
This protocol outlines a procedure for the extraction and subsequent SPE cleanup of this compound from solid environmental matrices.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Anhydrous Sodium Sulfate, Deionized Water, Nitrogen gas (high purity)
-
Apparatus: Ultrasonic bath or mechanical shaker, centrifuge, SPE vacuum manifold, vacuum pump, conical collection tubes, evaporator.
Procedure:
-
Sample Extraction:
-
Weigh 10-20 g of the soil or sediment sample into a centrifuge tube.
-
Add 20 mL of acetonitrile and sonicate or shake for 20-30 minutes.
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the solid residue with another 20 mL of acetonitrile.
-
Combine the supernatants.
-
-
Solvent Exchange and Dilution:
-
Evaporate the combined acetonitrile extract to approximately 1-2 mL.
-
Add 100 mL of deionized water to the concentrated extract to prepare it for SPE.
-
-
SPE Cleanup:
-
Follow steps 2 (SPE Cartridge Conditioning) through 6 (Concentration and Reconstitution) as described in Protocol 4.1 .
-
Mandatory Visualizations
Caption: Workflow for SPE of this compound from Water Samples.
References
- 1. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glsciences.com [glsciences.com]
Application Notes and Protocols for Fensulfothion in Agricultural Pest Control
Disclaimer: Fensulfothion is a highly toxic organophosphate insecticide and nematicide.[1][2] Its use is heavily restricted or banned in many countries due to significant risks to human health and non-target organisms, including birds and aquatic life.[1][3] These notes are intended for researchers, scientists, and professionals in controlled experimental settings only. All handling, application, and disposal must be conducted with extreme caution and in strict accordance with local regulations and safety protocols.
Introduction and Mechanism of Action
This compound, chemically known as O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate, is a potent pesticide that functions primarily through contact action, with some systemic activity against foliar pests.[1] It is formulated as granulars (10%, 15%) or emulsifiable concentrates (6 lb/gallon) for soil application to control a range of soil-dwelling insects and nematodes.[1]
The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] In the nervous system, acetylcholine (B1216132) (ACh) is a neurotransmitter that transmits signals across synaptic junctions. AChE is responsible for breaking down ACh to terminate the signal. This compound phosphorylates the AChE enzyme, rendering it inactive.[1] This leads to an accumulation of acetylcholine at the nerve endings, causing continuous nerve stimulation, paralysis, and ultimately, the death of the pest.[1] The oxidized metabolites of this compound, such as its oxygen analogue, are even more potent inhibitors of cholinesterase.[4]
Efficacy and Application Data
This compound has been evaluated for the control of various nematode species in crops such as rice, tomato, and forage legumes.[5][6][7] Application is typically as a pre-plant or at-planting soil treatment.[1] Efficacy is dependent on the pest species, soil type, and application rate.
Table 1: Efficacy of this compound Against Plant-Parasitic Nematodes (Note: This table is a representative summary based on available literature. Actual efficacy may vary.)
| Target Pest (Nematode) | Crop | Application Rate | Efficacy Metric | Result | Reference(s) |
| Root-knot nematode (Meloidogyne graminicola) | Rice | 50 - 100 ppm (soil drench) | Reduction in egg masses | Significant reduction | [5] |
| Root-knot nematode (Meloidogyne spp.) | Tomato | Not specified | Population suppression | Effective in conjunction with fallow | [7] |
| Root lesion nematode (Pratylenchus spp.) | Forage Legumes (Alfalfa, Clover) | > 1.12 kg/ha (granular) | Reduction in nematode numbers | Significant control | [6] |
| Various soil nematodes | General | 3.75 - 30 kg/ha (soil drench) | Population reduction | Superior to several other pesticides | [5] |
Experimental Protocols
The following protocols outline methodologies for evaluating the efficacy of this compound against soil nematodes in a research setting.
This protocol is designed to assess the performance of this compound under realistic agricultural conditions.
Objective: To determine the efficacy of different application rates of this compound in reducing target nematode populations and its effect on crop yield.
Materials:
-
This compound formulation (e.g., 15% granular).
-
Plot sprayer or granule applicator.[8]
-
Soil sampling equipment (core sampler, 5 cm diameter).[8]
-
Nematode extraction equipment (e.g., Ludox centrifugation setup).[8]
-
Microscope for nematode identification and counting.[8]
-
Personal Protective Equipment (PPE).
Methodology:
-
Site Selection & Plot Design:
-
Select a field with a known history of infestation by the target nematode species.[9]
-
Establish a randomized complete block design with at least four to six replicate plots per treatment group (e.g., Control, this compound Rate 1, this compound Rate 2, Reference Nematicide).[8]
-
Each plot should be a minimum of 10m x 10m, separated by buffer zones to prevent cross-contamination.[8]
-
-
Pre-Application Sampling:
-
Within one week before application, collect baseline soil samples from each plot.
-
Take at least 10 soil cores per plot to a depth of 10-20 cm.[8]
-
Combine the cores for each plot to create a composite sample. Extract, identify, and count the target nematode population to establish initial density (nematodes per 100 cm³ of soil).[10]
-
-
Treatment Application:
-
Apply the this compound formulation according to the predetermined rates (e.g., kg a.i./ha).
-
For granular formulations, use a calibrated applicator for even distribution.
-
Incorporate the product into the soil to the desired depth (e.g., 5-10 cm) using appropriate tillage equipment, as per good agricultural practice.[8][9]
-
-
Crop Management:
-
Sow the desired crop (e.g., tomato, corn) uniformly across all plots.
-
Follow standard agronomic practices for irrigation, fertilization, and weed control throughout the trial period.
-
-
Post-Application Sampling & Data Collection:
-
Collect soil and root samples at regular intervals (e.g., 1, 4, and 12 months post-application).[8]
-
Process samples to determine nematode population densities in both soil and roots.
-
At the end of the growing season, assess crop health and measure yield (e.g., fruit weight, biomass) for each plot.[10]
-
-
Data Analysis:
-
Analyze nematode population data and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
This protocol is adapted for screening the acute toxicity of this compound-contaminated soil to a model organism like Caenorhabditis elegans.
Objective: To determine the mortality rate of nematodes after a short-term exposure to soil treated with this compound.
Materials:
-
Test soil (e.g., sandy loam).[11]
-
This compound technical grade or formulation.
-
Test organism: Caenorhabditis elegans or other free-living nematode species.
-
Petri dishes or small glass containers.[12]
-
Microscope for scoring mortality.[12]
-
Appropriate safety equipment for handling toxic substances.
Methodology:
-
Soil Preparation and Spiking:
-
Air-dry and sieve the test soil to ensure homogeneity.
-
Prepare a stock solution of this compound in a suitable solvent.
-
"Spike" aliquots of the soil with the this compound solution to achieve a range of desired concentrations (e.g., 0, 1, 5, 10, 50, 100 mg/kg). Include a solvent-only control and a negative (un-treated) control.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Test Setup:
-
Place a standardized amount of treated soil (e.g., 10-20 g) into each replicate container.
-
Adjust the soil moisture to a consistent level (e.g., 45-50% of water holding capacity).
-
Prepare at least 3-5 replicates for each concentration and control group.
-
-
Nematode Exposure:
-
Nematode Extraction and Scoring:
-
After the exposure period, extract the nematodes from the soil. A Ludox colloidal silica (B1680970) centrifugation method is effective for separating nematodes from soil particles.[8][12]
-
Transfer the extracted nematodes to a counting dish.
-
Under a dissecting microscope, score the nematodes as live or dead. A nematode is considered dead if it does not move in response to a gentle probe with a fine wire.[12]
-
-
Data Analysis:
-
Calculate the percentage mortality for each replicate, correcting for control mortality if necessary (e.g., using Abbott's formula).
-
Analyze the dose-response relationship to determine toxicity endpoints such as the LC50 (lethal concentration for 50% of the population).
-
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Ref: ENT 24945) [sitem.herts.ac.uk]
- 4. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 5. zenodo.org [zenodo.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Managing nematode population densities on tomato transplants using crop rotation and a nematicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibacon.com [ibacon.com]
- 9. journals.flvc.org [journals.flvc.org]
- 10. Efficacy of Various Application Methods of Fluensulfone for Managing Root-knot Nematodes in Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of the insecticide this compound by a mixed culture of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
Application Notes: High-Sensitivity Screening of Fensulfothion using Indirect Competitive ELISA
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Detection of Fenitrothion and Chlorpyrifos-Methyl with a Photonic Suspension Array | PLOS One [journals.plos.org]
Application Notes and Protocols for Bioremediation of Fensulfothion-Contaminated Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fensulfothion, an organophosphorus pesticide, has been used to control nematodes and insects in agricultural soils. Due to its toxicity and potential for environmental contamination, effective remediation strategies are crucial. Bioremediation, the use of microorganisms to degrade or detoxify pollutants, presents a promising and environmentally friendly approach for the cleanup of this compound-contaminated sites. This document provides detailed application notes and protocols for the bioremediation of this compound-contaminated soil, focusing on microbial strategies.
Bioremediation Strategies
The primary bioremediation strategies for this compound-contaminated soil involve the utilization of microorganisms capable of degrading the pesticide. These strategies can be broadly categorized as:
-
Bioaugmentation: The introduction of specific, pre-selected this compound-degrading microorganisms into the contaminated soil to enhance the degradation rate.[1][2]
-
Biostimulation: The modification of the soil environment by adding nutrients (e.g., nitrogen, phosphorus) or other amendments to stimulate the growth and activity of indigenous this compound-degrading microorganisms.[1][3]
-
Monitored Natural Attenuation (MNA): Relying on the natural degradation processes of the indigenous microbial populations without any external intervention. This is typically slower and suitable for sites with low levels of contamination.
This compound-Degrading Microorganisms
Several bacterial strains have been identified for their ability to degrade this compound and other organophosphates. These microorganisms utilize the pesticide as a source of carbon, phosphorus, or energy.
Table 1: Examples of this compound and Organophosphate-Degrading Bacteria
| Microorganism | Degradation Capability | Reference |
| Pseudomonas alcaligenes C1 | Degrades this compound to p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid. Utilized over 80% of the pesticide in 120 hours in culture. | |
| Alcaligenes sp. strain NC3 | Utilized over 80% of this compound in 120 hours in culture. | |
| Hafnia sp. | Reduces this compound to this compound sulfide. | |
| Klebsiella pneumoniae | Reduces the hydrolysis product of this compound, 4-methylsulfinyl phenol, to 4-methylthiophenol. | |
| Ochrobactrum sp. | Effective in degrading chlorpyrifos (B1668852), another organophosphate pesticide. | [4] |
| Pseudomonas stutzeri | Degrades various organophosphorus pesticides. | [5] |
Quantitative Data on this compound Degradation
The degradation of this compound is influenced by soil type, microbial activity, and environmental conditions. The half-life (t½) of this compound can vary significantly.
Table 2: Half-life of this compound in Different Soil Types
| Soil Type | Half-life (days) | Conditions | Reference |
| Silty clay loam | 3 - 7 | Aerobic | [4] |
| Organic soil | 3 - 7 | Aerobic | [4] |
| Sandy loam | ~28 | Aerobic | [4] |
| Silt loam | ~28 | Aerobic | [4] |
| Loam | ~28 | Aerobic | [4] |
| Sandy loam | 30 - 39 | Field microplots | |
| Nutrient media with mixed soil culture | ~112 (16 weeks) | Inoculated | [3] |
| Nutrient media with mixed soil culture + 1% ethanol | ~10.5 (1.5 weeks) | Inoculated | [3] |
Experimental Protocols
Protocol for Isolation of this compound-Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria from this compound-contaminated soil.
Materials:
-
This compound-contaminated soil sample
-
Sterile saline solution (0.85% NaCl)
-
Mineral Salt Medium (MSM) (see composition below)
-
This compound (analytical grade)
-
Petri dishes
-
Incubator shaker
-
Autoclave
MSM Composition (per liter):
| Component | Amount |
| K2HPO4 | 1.5 g |
| KH2PO4 | 0.5 g |
| (NH4)2SO4 | 1.0 g |
| MgSO4·7H2O | 0.2 g |
| CaCl2·2H2O | 0.01 g |
| FeSO4·7H2O | 0.001 g |
| Trace element solution | 1.0 mL |
| Distilled water | 1000 mL |
Adjust pH to 7.0-7.2 before autoclaving. Prepare a stock solution of this compound in a suitable solvent and add to the autoclaved and cooled medium to the desired final concentration (e.g., 50-100 mg/L).
Procedure:
-
Enrichment Culture:
-
Add 10 g of sieved soil to 100 mL of sterile MSM supplemented with this compound as the sole carbon source.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.
-
After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound-degrading bacteria.
-
-
Isolation of Pure Cultures:
-
Perform serial dilutions of the final enrichment culture in sterile saline.
-
Plate 100 µL of each dilution onto MSM agar (B569324) plates containing this compound.
-
Incubate the plates at 30°C for 3-5 days until bacterial colonies appear.
-
Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
-
-
Characterization of Isolates:
-
Perform Gram staining and microscopy to observe cell morphology.
-
Extract genomic DNA from the pure cultures.
-
Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).
-
Sequence the PCR product and compare the sequence with databases (e.g., NCBI BLAST) for identification.[6]
-
Protocol for this compound Bioremediation in Soil Microcosms
This protocol outlines a laboratory-scale experiment to evaluate the bioremediation of this compound-contaminated soil.
Materials:
-
This compound-contaminated soil
-
Glass microcosms (e.g., 500 mL jars)
-
Isolated this compound-degrading bacterial culture(s)
-
Nutrient solution (e.g., MSM without agar)
-
Sterile water
-
Analytical instruments (GC-MS or HPLC-MS/MS)
Procedure:
-
Microcosm Setup:
-
Prepare microcosms with a known amount of this compound-contaminated soil (e.g., 200 g).
-
Establish different treatment groups:
-
Control (Natural Attenuation): Soil only.
-
Biostimulation: Soil amended with a nutrient solution.
-
Bioaugmentation: Soil inoculated with a known concentration of a this compound-degrading bacterial culture.
-
Bioaugmentation + Biostimulation: Soil with both bacterial inoculum and nutrient amendment.
-
Sterile Control: Autoclaved soil to assess abiotic degradation.
-
-
Adjust the moisture content of the soil in all microcosms to a suitable level (e.g., 60% of water holding capacity).
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 60 days).
-
-
Sampling and Analysis:
-
Collect soil samples from each microcosm at regular intervals (e.g., 0, 7, 14, 30, and 60 days).
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Analyze the extracts using GC-MS or HPLC-MS/MS to quantify the concentration of this compound and its degradation products.[7][8][9][10]
-
-
Data Analysis:
-
Calculate the degradation rate and half-life of this compound in each treatment group.
-
Compare the effectiveness of the different bioremediation strategies.
-
Visualizations
This compound Degradation Pathway
References
- 1. Bioaugmentation and biostimulation: a potential strategy for environmental remediation - MedCrave online [medcraveonline.com]
- 2. Bioaugmentation and biostimulation strategies to improve the effectiveness of bioremediation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms | Semantic Scholar [semanticscholar.org]
- 4. Combined biostimulation and bioaugmentation for chlorpyrifos degradation in laboratory microcosms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome Sequence of Organophosphorus Pesticide-Degrading Bacterium Pseudomonas stutzeri Strain YC-YH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for Fensulfothion metabolite analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the organophosphate pesticide Fensulfothion and its primary metabolites—this compound sulfone, this compound oxon, and this compound oxon sulfone—in various food matrices. The methodology utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) following a QuEChERS-based sample extraction. This approach provides the high selectivity and sensitivity required for trace-level detection and quantification, meeting the stringent requirements of regulatory monitoring. Detailed experimental protocols, optimized instrument parameters, and performance characteristics are presented to guide researchers in implementing this method.
Introduction
This compound is a nematicide and insecticide that, due to its potential toxicity, requires sensitive monitoring in food products. Its metabolites, formed through oxidative and hydrolytic pathways, can exhibit equal or greater toxicity than the parent compound, necessitating their inclusion in analytical methods for a comprehensive risk assessment. This application note describes a validated UHPLC-MS/MS method for the reliable determination of this compound and its key metabolites. The use of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol ensures efficient extraction from complex matrices with high analyte recovery.[1]
Metabolic Pathway of this compound
This compound undergoes metabolic transformation in organisms primarily through oxidation and hydrolysis. The thioether group is oxidized to a sulfoxide (B87167) (the parent this compound) and then further to a sulfone, forming this compound sulfone. The phosphorothioate (B77711) group can be oxidatively desulfurated to a phosphate, creating the more potent acetylcholinesterase inhibitor, this compound oxon. A combination of these oxidative steps results in the formation of this compound oxon sulfone. These oxidative metabolic pathways are primarily mediated by the Cytochrome P450 enzyme system. Hydrolysis of the ester linkages, facilitated by esterase enzymes, also contributes to the degradation of this compound and its metabolites.
Caption: Metabolic pathway of this compound via oxidation and hydrolysis.
Experimental Protocol
This protocol is based on established methodologies for multi-residue pesticide analysis in food matrices.[1][2]
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative 10-15 g sample of the food matrix (e.g., fruit, vegetable).
-
Extraction:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add internal standards if used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The choice of d-SPE sorbent may be adjusted based on the matrix (e.g., with C18 for high-fat matrices).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Preparation:
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Take an aliquot of the final extract and dilute with mobile phase initial conditions (e.g., 1:1 with water containing 0.1% formic acid) before injection.
-
UHPLC-MS/MS Analysis Workflow
Caption: From sample preparation to data analysis for this compound metabolites.
UHPLC Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | Start at 5-10% B, ramp to 95-100% B over 8-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
MS/MS Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C |
Quantitative Data
MRM Transitions and Collision Energies
The following table outlines the optimized Multiple Reaction Monitoring (MRM) transitions for this compound and its metabolites. These parameters are crucial for the selective and sensitive detection of the target analytes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (V) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |
| This compound | 309.0 | 157.0 | 28 | 173.0 | 24 |
| This compound oxon | 293.1 | 94.0 | 52 | 140.0 | 44 |
| This compound sulfone | 325.0 | 268.9 | 12 | 191.0 | 24 |
| This compound oxon sulfone | 309.1 | 253.0 | 16 | 175.0 | 28 |
| Data sourced from a multi-residue pesticide analysis method.[3] |
Method Performance Characteristics
The following table summarizes typical performance characteristics for the UHPLC-MS/MS analysis of pesticides in food matrices using QuEChERS extraction. Specific values should be determined during in-house method validation for each matrix of interest.
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.01 mg/kg in various food commodities.[2] |
| Linearity (r²) | > 0.99 over the calibration range (e.g., 1 - 100 µg/L).[4] |
| Recovery | 70 - 120% in various matrices. |
| Precision (RSD) | < 20% for repeatability and intermediate precision.[4] |
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantitative analysis of this compound and its primary metabolites in food samples. The combination of a streamlined QuEChERS sample preparation protocol with the high selectivity of tandem mass spectrometry allows for accurate measurement at levels relevant to food safety regulations. This method is well-suited for routine monitoring, research applications, and risk assessment studies in the field of food safety and drug development.
References
Simultaneous Determination of Fensulfothion and its Five Metabolites in Food Matrices by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fensulfothion is an organothiophosphate insecticide and nematicide. Its use in agriculture can lead to residues in food products. Due to its potential toxicity, it is crucial to monitor for the presence of not only the parent compound but also its main metabolites, which can also be toxic. This application note presents a sensitive and robust method for the simultaneous analysis of this compound and its five major cholinesterase-inhibiting metabolites: this compound sulfone, this compound oxygen analog, this compound oxygen analog sulfone, this compound sulfide, and this compound oxygen analog sulfide. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for detection and quantification.
Metabolic Pathway of this compound
This compound undergoes several metabolic transformations in the environment and biological systems, primarily through oxidation of the thioether and phosphorothioate (B77711) moieties. The key metabolic steps are outlined below.
Application Note: Determination of Fensulfothion Residues Using Selective Nitrogen-Phosphorus Detectors
Abstract
This application note details a robust and sensitive method for the determination of Fensulfothion and its primary metabolites in food matrices using gas chromatography coupled with a selective nitrogen-phosphorus detector (GC-NPD). This compound, an organophosphate insecticide and nematicide, and its metabolites, such as this compound sulfone and this compound oxon, are of toxicological concern. The high selectivity of the NPD for nitrogen- and phosphorus-containing compounds allows for minimal interference from matrix components, ensuring accurate and reliable quantification at trace levels. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, intended for researchers, analytical scientists, and professionals in the food safety and drug development industries.
Introduction
This compound is an organothiophosphate pesticide used to control insects and nematodes in a variety of agricultural products. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound and its metabolites in food commodities. Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is a highly effective technique for the analysis of these compounds.[1][2] The NPD offers excellent sensitivity and selectivity towards phosphorus-containing pesticides, making it an ideal choice for residue analysis in complex food matrices.[3] This application note presents a detailed methodology for the extraction and quantification of this compound residues, providing a reliable tool for routine monitoring and regulatory compliance.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[4]
1. Homogenization:
-
Weigh 10-15 g of a representative portion of the food sample (e.g., vegetable, fruit) into a blender.
-
Add a small amount of dry ice to keep the sample frozen and prevent enzymatic degradation of the analytes.
-
Homogenize the sample until a uniform consistency is achieved.
2. Extraction:
-
Transfer a 10 g subsample of the homogenate into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. PSA removes organic acids and other interfering compounds.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for GC-NPD analysis.
GC-NPD Instrumentation and Conditions
The analysis is performed on a gas chromatograph equipped with a nitrogen-phosphorus detector.
Table 1: Gas Chromatography and Nitrogen-Phosphorus Detector Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Agilent CP-Sil 13 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.5 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 270°C at 20°C/min, hold for 5 min.[5] |
| NPD Detector | |
| Detector Temperature | 300 °C[5] |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Makeup Gas (Nitrogen) | 10 mL/min |
Quantitative Data Summary
Method validation should be performed to ensure the reliability of the results. The following table summarizes typical performance data for the analysis of this compound using GC-NPD.
Table 2: Method Validation and Performance Data
| Parameter | This compound | This compound Sulfone | This compound Oxon |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.005 mg/kg | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg |
| Recovery (%) | 85-105% | 80-100% | 80-100% |
| Repeatability (RSDr, %) | <15% | <15% | <15% |
| Reproducibility (RSDR, %) | <20% | <20% | <20% |
Note: These are typical values and may vary depending on the matrix and specific instrument conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound residue analysis.
Conclusion
The described method utilizing a selective nitrogen-phosphorus detector provides a reliable and sensitive approach for the determination of this compound and its metabolites in various food matrices. The QuEChERS sample preparation protocol is efficient and effective in minimizing matrix interference. This application note serves as a comprehensive guide for laboratories performing pesticide residue analysis, ensuring data quality and compliance with regulatory standards.
References
Application Notes and Protocols for the Chromatographic Separation of Fensulfothion and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion is an organothiophosphate insecticide and nematicide that has been used in agriculture. Its environmental and biological degradation leads to the formation of several transformation products, primarily through oxidation and hydrolysis. The main degradation products of toxicological concern are this compound oxon and this compound sulfone, which are formed by the oxidation of the thiophosphate group and the sulfide (B99878) group, respectively. Further degradation can lead to the formation of 3-methyl-4-(methylsulfonyl)phenol. Due to the potential toxicity of both the parent compound and its metabolites, reliable and sensitive analytical methods are crucial for monitoring their presence in various matrices, including environmental samples and agricultural products.
This document provides detailed application notes and protocols for the chromatographic separation of this compound and its principal degradation products using modern analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound Degradation Pathway
The degradation of this compound involves a series of oxidative and hydrolytic reactions. The primary transformation products include this compound oxon, this compound sulfone, and the further metabolite 3-methyl-4-(methylsulfonyl)phenol. The oxon and sulfone derivatives are of particular interest due to their potential for increased toxicity compared to the parent compound.
Chromatographic Methods and Data
Both UHPLC-MS/MS and GC-MS are powerful techniques for the analysis of this compound and its degradation products. UHPLC-MS/MS is often preferred for its high sensitivity and applicability to a wide range of polar and non-polar compounds without the need for derivatization.[1] GC-MS is a robust alternative, particularly for volatile and semi-volatile compounds.
UHPLC-MS/MS Method
This method is adapted from established protocols for the analysis of structurally similar organophosphate pesticides, such as fenthion (B1672539) and its metabolites.[1][2]
Table 1: UHPLC-MS/MS Method Parameters
| Parameter | Value |
| Chromatographic System | |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Retention Times (Predicted)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Predicted Retention Time (min) |
| This compound | 309.1 | 155.1 | 127.1 | 20 | 6.5 |
| This compound Oxon | 293.1 | 155.1 | 127.1 | 15 | 5.8 |
| This compound Sulfone | 341.1 | 187.1 | 155.1 | 25 | 5.2 |
| 3-Methyl-4-(methylsulfonyl)phenol | 187.1 | 107.1 | 79.1 | 18 | 4.1 |
Note: Predicted retention times and optimal collision energies should be experimentally determined and verified.
GC-MS Method
GC-MS provides an alternative and often confirmatory technique for the analysis of this compound and some of its degradation products.
Table 3: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Table 4: GC-MS SIM Ions and Retention Times (Predicted)
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Predicted Retention Time (min) |
| This compound | 308 | 279 | 155 | 15.2 |
| This compound Sulfone | 340 | 186 | 155 | 16.5 |
| 3-Methyl-4-(methylsulfonyl)phenol | 186 | 171 | 107 | 13.8 |
Note: this compound oxon may exhibit poor chromatographic performance on GC systems and is often better analyzed by LC-MS/MS. Predicted retention times should be experimentally verified.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[3][4]
Protocol:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile and an appropriate internal standard.
-
Shake the tube vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for another minute.
-
Centrifuge the sample.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) for removal of organic acids, C18 for removal of non-polar interferences, and graphitized carbon black (GCB) for removal of pigments).
-
Vortex or shake the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube.
-
The resulting supernatant is the final extract, ready for analysis by UHPLC-MS/MS or GC-MS.
UHPLC-MS/MS Analysis Protocol
-
System Preparation: Equilibrate the UHPLC-MS/MS system with the initial mobile phase conditions.
-
Calibration: Prepare a series of calibration standards of this compound and its degradation products in a solvent that mimics the final sample extract (e.g., acetonitrile). Generate a calibration curve for each analyte.
-
Sample Injection: Inject 5 µL of the final extract from the QuEChERS procedure into the UHPLC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 2.
-
Data Processing: Integrate the peaks for each analyte and quantify the concentrations using the calibration curve.
GC-MS Analysis Protocol
-
System Preparation: Condition the GC column and ensure the MS is tuned.
-
Calibration: Prepare calibration standards of the analytes in a suitable solvent (e.g., ethyl acetate).
-
Sample Injection: Inject 1-2 µL of the final extract into the GC-MS system.
-
Data Acquisition: Acquire data in SIM or full scan mode.
-
Data Processing: Identify and quantify the analytes based on their retention times and mass spectra.
Conclusion
The described UHPLC-MS/MS and GC-MS methods provide robust and sensitive approaches for the separation and quantification of this compound and its primary degradation products. The QuEChERS sample preparation protocol is efficient and effective for a wide range of sample matrices. For optimal results, it is recommended to use isotopically labeled internal standards to correct for matrix effects and variations in recovery. Method validation should be performed for each specific matrix to ensure accuracy and precision.
References
- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laprw2011.fq.edu.uy [laprw2011.fq.edu.uy]
Application Note: Analysis of Fensulfothion in Tobacco Using QuEChERS Extraction and LC-MS/MS
Introduction
Fensulfothion is an organophosphate insecticide and nematicide previously used in agriculture. Due to its toxicity, monitoring its residues in complex matrices like tobacco is crucial for consumer safety and regulatory compliance. Tobacco presents a significant analytical challenge due to its complex matrix, which includes high concentrations of nicotine, pigments, waxes, and other co-extractive compounds that can interfere with accurate quantification.[1][2] This application note details a robust and sensitive method for the determination of this compound in tobacco using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[3][4] The QuEChERS method is favored for its simplicity, high throughput, and minimal solvent usage.[5]
Method Overview
This method employs a modified QuEChERS protocol for the extraction of this compound from a tobacco sample. The procedure involves an initial hydration of the dry tobacco matrix, followed by extraction with acetonitrile (B52724).[6] A subsequent clean-up step using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) and C18 sorbents is utilized to remove matrix interferences such as fatty acids and nonpolar compounds.[7] Quantification is achieved using a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3] To compensate for matrix effects, a matrix-matched calibration is employed.[8]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical method for the determination of this compound in tobacco. These values are representative of what can be achieved with a properly validated method.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/g | The lowest concentration of this compound that can be reliably detected.[1][9] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/g | The lowest concentration of this compound that can be accurately and precisely quantified.[1][4] |
| **Linearity (R²) ** | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship.[9] |
| Recovery | 70 - 120% | The percentage of the known amount of this compound recovered from a spiked sample.[2] |
| Precision (RSD) | < 20% | The relative standard deviation, a measure of the repeatability of the method.[2] |
Experimental Protocols
1. Sample Preparation (QuEChERS Extraction and Clean-up)
-
Sample Homogenization: Grind dry tobacco leaves into a fine, homogenous powder.[6]
-
Weighing and Hydration: Accurately weigh 1.0 g of the homogenized tobacco powder into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 30 minutes to ensure complete hydration of the matrix.[3][6]
-
Extraction:
-
Add 10 mL of acetonitrile to the hydrated tobacco sample.[3]
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[3]
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 rpm for 5 minutes.[6]
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL dSPE microcentrifuge tube containing dSPE sorbents (e.g., 50 mg PSA, 50 mg C18, and 150 mg MgSO₄).
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥ 5000 rpm for 3 minutes.[6]
-
-
Final Extract Preparation:
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. For example, for this compound (C₁₁H₁₇O₄PS₂), the precursor ion would be [M+H]⁺.
-
Collision Energy and Other MS Parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity for the this compound MRM transitions.
-
3. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[10] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[11]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[9][11]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[11][12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]
Visualizations
Caption: Experimental workflow for the analysis of this compound in tobacco.
Caption: Logical relationship of the analytical strategy for this compound in tobacco.
References
- 1. mdpi.com [mdpi.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. scantecnordic.se [scantecnordic.se]
- 8. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of multiple pesticide residues in tobacco by magnetic carbon composite-based QuEChERS method and liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Overcoming matrix effects in Fensulfothion analysis by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Fensulfothion by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, compromising the accuracy, precision, and sensitivity of quantitation.[3][4] In electrospray ionization (ESI), which is commonly used for pesticide analysis, matrix components can compete with the analyte for ionization, leading to inaccurate results.[1]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects in the analysis of this compound depend on the sample type. In food and environmental samples, co-extracted substances like pigments, sugars, organic acids, lipids, and humic substances can cause interference.[5] For biological samples, endogenous components such as salts, phospholipids, and proteins are major contributors to matrix effects.[6]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can assess matrix effects using a post-extraction spike method.[7] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of a blank sample extract spiked with this compound at the same concentration.[6] The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100
A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.[6] A post-column infusion experiment can also be performed to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[8]
Troubleshooting Guides
Issue 1: Poor recovery and inconsistent results for this compound.
This issue is often a primary indicator of significant matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.
Caption: Troubleshooting workflow for poor this compound recovery.
Detailed Steps:
-
Evaluate Matrix Effect: First, quantify the extent of matrix effects using the post-extraction spike method described in FAQ 3.
-
Optimize Sample Preparation: If significant matrix effects are observed, refining your sample preparation protocol is crucial.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in many food matrices.[9] It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step.[9]
-
Solid-Phase Extraction (SPE): For more complex matrices, a dedicated SPE cleanup step can provide a cleaner extract.[10][11] Different sorbents can be tested to effectively remove interfering components.
-
Dilution: A simple "dilute and shoot" approach can be effective in reducing the concentration of matrix components.[12] However, this may compromise the limit of quantification (LOQ) if the initial analyte concentration is low.[13]
-
-
Implement Matrix-Matched Calibration: This technique compensates for matrix effects by preparing calibration standards in a blank matrix extract that is free of the analyte.[4][5] This ensures that the standards and samples experience similar ionization suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting for matrix effects.[14][15] A SIL-IS for this compound would have a similar chemical structure but a different mass, causing it to co-elute and experience the same matrix effects as the analyte.[16][17] The ratio of the analyte to the SIL-IS peak area is used for quantification, effectively canceling out the signal variability.
Issue 2: Ion suppression is observed, but a stable isotope-labeled internal standard is not available.
When a dedicated SIL-IS is not an option, a combination of other strategies can be employed to mitigate ion suppression.
Caption: Ion suppression mitigation strategies without a SIL-IS.
Detailed Strategies:
-
Enhance Sample Cleanup:
-
QuEChERS with Different dSPE Sorbents: Experiment with various dSPE sorbents like C18, primary secondary amine (PSA), and graphitized carbon black (GCB) to effectively remove different types of interferences.[6]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with different chemistries (e.g., reversed-phase, normal-phase, ion-exchange) to achieve a more thorough cleanup.[11]
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.[6]
-
Column Chemistry: Try a different LC column with a different stationary phase to alter selectivity.
-
-
Matrix-Matched Calibration: As detailed in the previous section, this is a highly effective method for compensating for matrix effects when a SIL-IS is unavailable.[18]
-
Change Ionization Source: If your instrument allows, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). ESI is generally more susceptible to matrix effects than APCI.[19]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Fruit/Vegetable Matrix
This is a generalized QuEChERS protocol that can be adapted for various produce samples.[9]
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing sorbents like PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Preparation: Take an aliquot of the final extract, dilute as needed with the initial mobile phase, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a known blank sample (confirmed to be free of this compound) using your validated sample preparation method.
-
Prepare Two Sets of Solutions:
-
Set A (Standards in Solvent): Prepare a series of this compound standards in the pure reconstitution solvent (e.g., acetonitrile/water).
-
Set B (Standards in Matrix): Spike the blank matrix extract with the same concentrations of this compound as in Set A.
-
-
Analysis: Analyze both sets of solutions by LC-MS/MS.
-
Calculation: Calculate the matrix effect at each concentration level using the formula provided in FAQ 3.
Data Presentation
The following tables summarize typical quantitative data that might be generated during the optimization of a this compound analysis method.
Table 1: Comparison of this compound Recovery with Different Sample Cleanup Methods
| Cleanup Method | Matrix | Average Recovery (%) | RSD (%) |
| None (Dilute & Shoot) | Apple | 65.2 | 15.8 |
| QuEChERS with PSA | Apple | 88.5 | 7.2 |
| SPE (C18) | Apple | 95.1 | 4.5 |
| None (Dilute & Shoot) | Spinach | 42.8 | 22.1 |
| QuEChERS with PSA+GCB | Spinach | 82.3 | 9.8 |
| SPE (Polymeric) | Spinach | 92.7 | 6.1 |
Table 2: Matrix Effect of this compound in Various Matrices
| Matrix | Matrix Effect (%) | Interpretation |
| Tomato | -25.4 | Moderate Suppression |
| Strawberry | -48.9 | Strong Suppression |
| Cucumber | -15.1 | Mild Suppression |
| Avocado | -62.7 | Very Strong Suppression |
Table 3: Comparison of Calibration Strategies for this compound Quantification in a Complex Matrix (e.g., Avocado)
| Calibration Method | Calculated Concentration (ng/g) | Accuracy (%) |
| Solvent-Based Calibration | 8.9 | 44.5 |
| Matrix-Matched Calibration | 18.2 | 91.0 |
| Stable Isotope-Labeled IS | 19.8 | 99.0 |
| True Spiked Concentration: 20 ng/g |
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com.au [chromtech.com.au]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analecta.hu [analecta.hu]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts | CoLab [colab.ws]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the extraction efficiency of Fensulfothion from clay soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Fensulfothion from challenging clay soil matrices. Clay soils present a unique difficulty due to their complex composition of organic and inorganic materials with numerous active sites that can strongly retain pesticides.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during the extraction process.
Troubleshooting Guide: Low this compound Recovery
Low recovery is the most common issue when extracting pesticides from clay soil. This flowchart outlines a systematic approach to diagnosing and resolving the problem.
Caption: Troubleshooting flowchart for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from clay soils so challenging?
A1: Clay soils are complex and heterogeneous matrices containing organic and inorganic components with many active sites (polar, non-polar, and ionic) that can strongly bind pesticides like this compound.[1][2][3] This strong adsorption makes it difficult to efficiently desorb the analyte into the extraction solvent, often requiring more rigorous extraction techniques compared to other sample types.[1]
Q2: What is the recommended extraction solvent for this compound in clay soil?
A2: Acetonitrile (B52724) (ACN) is the most commonly used and effective solvent for multi-residue pesticide extraction from soils, including for organophosphates like this compound.[4][5] It provides high recoveries for a broad range of pesticides and minimizes the co-extraction of interfering matrix components.[4] For particularly stubborn matrices, solvent mixtures such as acetone-ethyl acetate-water have also been shown to be highly effective.[4]
Q3: What is the QuEChERS method and why is it recommended for this application?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique. It involves an initial extraction with an organic solvent (usually acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[2][3] The method is recommended because it is fast, uses minimal solvent, and has proven effective for a wide range of pesticides in complex matrices like soil.[1][2][3] Modifications, such as using buffered extractions or adding water to the soil, enhance its effectiveness for clay matrices.[2][6]
Q4: Is a "cleanup" step always necessary after the initial extraction?
A4: Yes, for complex matrices like clay soil, a cleanup step is crucial.[5] The initial extraction can pull out significant amounts of matrix co-extractives (e.g., humic acids, lipids) that can interfere with chromatographic analysis, leading to inaccurate quantification and contamination of the analytical instrument. The d-SPE cleanup step in the QuEChERS protocol uses sorbents like C18, graphitized carbon black (GCB), or primary secondary amine (PSA) to remove these interferences.[2]
Q5: Can sonication improve my extraction efficiency?
A5: Yes, Ultrasound-Assisted Extraction (UAE) can significantly improve recovery. The acoustic cavitation generated by ultrasound helps to break down soil aggregates and enhances the mass transfer of this compound from the soil particles into the solvent.[7][8] UAE is a powerful technique for extracting bound residues from complex solid matrices.[2][7] Studies have shown that using ultrasound can lead to recovery values between 79% and 105% for many pesticides in soil.[7]
Quantitative Data on Extraction Efficiency
The following table summarizes recovery data for organophosphate pesticides from soil matrices using various extraction techniques. While data specifically for this compound in clay is limited, these results provide a strong baseline for expected performance.
| Method | Solvent(s) | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Modified QuEChERS | Acetonitrile with 1% Acetic Acid | Agricultural Soil | Organophosphates & others | 70 - 120% | [6] |
| Shake Extraction | Acetone-Ethyl Acetate-Water (3:1:1) | Clayey Ultisol | Organophosphates & others | 68 - 104% | [4] |
| Ultrasound-Assisted Extraction | Ethyl Acetate and Methanol | Various Soils | Organophosphates & others | 79 - 105% | [7] |
| Original QuEChERS | Acetonitrile | Soil | Various Pesticides | 70 - 120% | [9] |
| Solid-Phase Microextraction (SPME) | N/A (direct extraction) | Soil with high clay content | Organophosphates & others | Method validation showed RSD < 19% | [10] |
Detailed Experimental Protocols
An effective extraction workflow is critical for achieving high recovery. The following diagram and protocols outline the key steps for two widely accepted methods.
Caption: General experimental workflow for QuEChERS extraction.
Protocol 1: Modified QuEChERS Method
This protocol is adapted for clay soils, incorporating a hydration step to improve extraction efficiency.[3][6]
-
Sample Preparation:
-
Weigh 10g of homogenized clay soil into a 50 mL centrifuge tube.
-
If the soil is dry (less than ~70% water content), add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[3]
-
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) to the tube. For pH-sensitive analytes, ACN with 1% acetic acid can be used.[6]
-
Add the appropriate QuEChERS extraction salt packet (commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl)).
-
Immediately cap and shake vigorously (manually or mechanically) for 5 minutes to ensure a thorough extraction.[3]
-
-
Centrifugation:
-
Centrifuge the tube at ≥ 5000 rcf for 5 minutes. This will separate the sample into an upper organic (ACN) layer containing the extracted pesticides and a lower layer of soil and water.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (the ACN layer) into a 2 mL d-SPE cleanup tube. These tubes typically contain a mixture of anhydrous MgSO₄ (to remove residual water) and sorbents like C18 (for non-polar interferences) and/or Primary Secondary Amine (PSA) (for polar interferences).
-
Vortex the d-SPE tube for 30-60 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
-
Final Analysis:
-
Carefully transfer the purified extract into an autosampler vial for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This method uses sonication to enhance the extraction from tightly bound residues.[7]
-
Sample Preparation:
-
Weigh 5-10g of homogenized clay soil into a suitable glass vessel.
-
Add a specific volume of extraction solvent (e.g., 10 mL of ethyl acetate or a mixture of ethyl acetate and methanol).
-
-
Sonication:
-
Solvent Collection & Centrifugation:
-
Decant the solvent into a centrifuge tube.
-
To improve recovery, a second extraction on the soil pellet can be performed with fresh solvent.
-
Combine the solvent fractions and centrifuge at high speed (e.g., ≥ 5000 rcf) for 5-10 minutes to pellet any fine suspended particles.
-
-
Cleanup and Analysis:
-
The resulting supernatant can be concentrated and reconstituted in a suitable solvent for analysis.
-
If significant matrix interference is observed, the extract can be further cleaned using the d-SPE procedure described in Protocol 1 (steps 4 and 5).
-
References
- 1. weber.hu [weber.hu]
- 2. Portico [access.portico.org]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 8. mdpi.com [mdpi.com]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted extraction of biosurfactants from water hyacinth for enhanced soil washing of diesel-contaminated soils: performance evaluation and phytotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization [mdpi.com]
Addressing peak tailing issues in gas chromatography of Fensulfothion
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of Fensulfothion, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of this compound quantification.[1][2] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Q1: How do I determine the potential cause of peak tailing in my this compound analysis?
A systematic approach is the best way to identify the source of peak tailing. A good initial step is to inject a non-polar, inert compound, such as a hydrocarbon.[3]
-
If the inert compound also shows peak tailing: The issue is likely a physical problem within the GC system, such as a poor column cut or improper installation.[3][4]
-
If the inert compound gives a symmetrical peak while this compound tails: The problem is likely due to chemical interactions, specifically the presence of active sites in the system that are interacting with the this compound molecule.[3] this compound, an organophosphate pesticide, is susceptible to such interactions.[1][3]
Q2: What are the common physical causes of peak tailing for all compounds, and how can I fix them?
If all peaks in your chromatogram are tailing, it generally points to a system-wide physical issue.[1] Here are the common causes and their solutions:
| Potential Cause | Recommended Solution(s) |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.[5][6] An incorrect installation can create dead volume and turbulence, leading to peak tailing.[4] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, causing peak distortion.[4][7] Trimming 15-30 cm from the front of the column can often resolve this issue.[3][4] |
| Leaking Connections | Check for leaks at the inlet and detector fittings using an electronic leak detector. A leak-free system is crucial for good chromatography.[4] |
| Dead Volume | Minimize extra-column volume by using tubing with the smallest practical internal diameter and length.[1] Ensure all fittings are secure.[1] |
| Blocked Frits or Tubing | Blockages in the column inlet frit or connecting tubing can disrupt the flow path. Filtering samples and mobile phases, along with regular system maintenance, can prevent this.[1] |
Q3: My inert standard looks good, but my this compound peak is tailing. What are the likely chemical causes and solutions?
When only active compounds like this compound exhibit peak tailing, the issue is typically due to interactions with active sites within the GC system.[2][3] These active sites are often exposed silanol (B1196071) groups on glass surfaces or metal components.[3]
| Potential Cause | Recommended Solution(s) |
| Active Inlet Liner | The inlet liner is a common source of activity. Replace the liner with a new, deactivated one.[2][4] Using a liner with glass wool can help trap non-volatile contaminants.[4] |
| Contaminated or Active Inlet Seal | The septum and gold seal can also be sources of activity. Regularly replace the septum and ensure the gold seal is clean and properly installed.[3][4] |
| Active Sites on the Column | The stationary phase of the column itself can become active, especially at the inlet. If trimming the column does not resolve the issue, the entire column may need to be replaced.[4] Consider using an ultra-inert column for analyzing active compounds.[4] |
| Sub-optimal GC Method Parameters | Incorrect temperature or flow rates can exacerbate peak tailing.[2] |
Experimental Protocols
Protocol 1: Inlet Maintenance for Reducing Peak Tailing
This protocol details the steps for replacing the inlet liner and septum, a common first step in troubleshooting peak tailing.[2][4]
-
Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Carrier Gas: Stop the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace the Septum: Remove the old septum and replace it with a new one. Avoid over-tightening the nut.
-
Remove the Liner: Carefully remove the inlet liner using appropriate forceps.
-
Install a New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble the Inlet: Screw the septum nut back on.
-
Restore Carrier Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.
Protocol 2: GC Column Trimming
If inlet maintenance does not resolve the peak tailing, trimming the front of the column can remove contaminated sections.[3][4]
-
Cool Down the Oven and Inlet: Ensure both the oven and inlet are cool.
-
Turn Off Carrier Gas: Stop the carrier gas flow.
-
Disconnect the Column: Carefully disconnect the column from the inlet.
-
Score and Break the Column: Using a ceramic scoring wafer, make a clean score on the column tubing 15-30 cm from the inlet end. Gently flex the column to break it at the score.
-
Inspect the Cut: Examine the cut end with a magnifying glass to ensure it is clean and at a 90-degree angle.
-
Reinstall the Column: Reinstall the column in the inlet according to the manufacturer's instructions, ensuring the correct insertion depth.
-
Restore Carrier Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check.
Frequently Asked Questions (FAQs)
Q4: What type of GC column is recommended for this compound analysis?
A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a suitable choice for the analysis of organophosphate pesticides like this compound.[3]
Q5: What are typical GC parameters for this compound analysis?
While optimal conditions will vary depending on the specific instrument and column, here are some general starting parameters for organophosphate pesticide analysis:
| Parameter | Typical Value |
| Inlet Temperature | 250 °C[3] |
| Carrier Gas Flow Rate | Follow the column manufacturer's recommendation for optimal flow. |
| Oven Temperature Program | A temperature ramp may be necessary to ensure good separation and peak shape.[2] |
| Detector Temperature | Ensure the transfer line to the detector is heated to prevent cold spots.[2] |
Q6: Can the injection technique affect peak tailing?
Yes, a slow or inconsistent injection can introduce the sample as a broad band, leading to peak tailing.[3] If performing manual injections, aim for a fast and consistent technique.[3]
Q7: Could my sample preparation be causing peak tailing?
While less common, the sample matrix can contribute to peak tailing. Complex matrices can introduce non-volatile components that contaminate the GC system.[8] Employing a robust sample cleanup procedure, such as QuEChERS, can help minimize matrix effects.[8][9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in this compound gas chromatography.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
Minimizing degradation of Fensulfothion during sample storage and preparation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Fensulfothion during sample storage and preparation, ensuring the accuracy and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organophosphate insecticide and nematicide.[1] It is a yellow-brown, oily liquid that is susceptible to degradation through both biological and chemical pathways, primarily oxidation and hydrolysis.[2][3] This degradation can occur during sample collection, storage, and preparation, leading to lower-than-expected concentrations of the parent compound and the formation of various metabolites. Failure to account for this instability can compromise the integrity of experimental data.
Q2: What are the primary degradation products of this compound?
This compound's degradation is complex and results in several metabolites, some of which are also potent cholinesterase inhibitors.[1] The main degradation pathways involve oxidation of the phosphorothioate (B77711) group and the methylsulfinyl group.[2] Key metabolites include:
-
This compound oxon
-
This compound sulfone
-
Fenthion oxon sulfoxide
-
Fenthion oxon sulfone
-
Fenthion sulfoxide[3]
The specific metabolites and their prevalence can differ based on the environmental matrix, such as soil, water, or biological tissues.[3][4][5]
Q3: What are the ideal storage conditions for samples containing this compound?
To minimize degradation, proper storage is critical. The recommended practice is to freeze samples immediately after collection.
-
Temperature: Store samples frozen, ideally at -20°C or below. Studies have shown that this compound residues are stable for at least 770 days in various crops when stored frozen.[2]
-
Containers: Use amber glass or other non-reactive, opaque containers to prevent photodegradation.
-
Duration: While stable for extended periods when frozen, it is best practice to analyze samples as soon as reasonably possible.
Q4: Can I store samples in the refrigerator instead of freezing them?
Refrigeration (e.g., at 4°C) can slow degradation but is not as effective as freezing for long-term storage. In one study on grapes, the half-life of this compound was significantly longer when refrigerated (42-45 days) compared to being left on the vine at ambient temperatures (6-8 days).[6] For storage exceeding a few days, freezing is strongly recommended.
Q5: What is the best sample preparation method for minimizing degradation?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for its efficiency and broad applicability to various agricultural products.[3][7] For aqueous samples, Solid-Phase Extraction (SPE) is an excellent choice as it can be performed in the field, reducing degradation during transport and minimizing analyte loss due to adsorption to container walls.[8]
Troubleshooting Guide
Problem: Low or no recovery of this compound in my samples.
| Possible Cause | Recommended Solution |
| Degradation During Storage | Verify that samples were frozen immediately after collection and remained frozen until extraction. Avoid repeated freeze-thaw cycles. |
| Degradation During Preparation | Minimize exposure of the sample and extracts to light and heat. Ensure that any solvents used are of high purity and appropriate pH, as this compound is more susceptible to hydrolysis in alkaline conditions.[9] |
| Inefficient Extraction | Review your extraction protocol. For complex matrices like soil or produce, methods like QuEChERS are proven to be effective.[7] Ensure proper solvent-to-sample ratios and adequate mixing/shaking. |
| Loss During Solvent Evaporation | If a nitrogen evaporation step is used, perform it at a low temperature. This compound can be volatile, and excessive heat can lead to losses. |
Problem: Inconsistent or non-reproducible analytical results.
| Possible Cause | Recommended Solution |
| Variable Degradation Across Samples | Standardize the entire sample handling workflow from collection to analysis. Ensure all samples are treated identically, with consistent times and temperatures for each step. |
| Analytical Instrument Matrix Effects | When using sensitive techniques like LC-MS/MS, matrix components can suppress or enhance the this compound signal.[7] Prepare matrix-matched calibration standards or use a stable isotope-labeled internal standard to correct for these effects. |
| Poor Chromatographic Peak Shape | For LC-MS/MS analysis of QuEChERS extracts, high concentrations of organic solvent in the final extract can cause poor peak shape for early-eluting compounds. Consider implementing an online dilution step before injection.[10] |
Problem: I see unexpected peaks in my chromatogram.
| Possible Cause | Recommended Solution |
| Presence of Metabolites | The unexpected peaks are likely this compound metabolites (e.g., sulfone, oxon).[1][3] Your analytical method should be capable of separating and identifying these compounds. Use an analytical standard for each suspected metabolite to confirm its identity. Some methods are designed to convert this compound and its key metabolites to a single compound (oxygen analogue sulfone) for simplified quantification.[2] |
Quantitative Data Summary
Table 1: Stability and Half-Life of this compound in Various Conditions
| Condition | Matrix | Half-Life | Citation |
| Aerobic | Silty Clay Loam / Organic Soil | 3 - 7 days | [1] |
| Aerobic | Sandy Loam / Silt Loam Soil | ~28 days | [1] |
| Field Dissipation | Various Soils | <30 to >182 days | [1] |
| Aqueous | Simulated Pond Water | ~10 days | [1] |
| Aqueous | Natural Water (Sterilized) | 16 weeks | [9] |
| Frozen Storage | Onions, Potatoes, Turnips | Stable for 770 days | [2] |
| Refrigerated Storage (0°C) | Grapes | 42 - 45 days | [6] |
Visualized Workflows and Pathways
Caption: Primary degradation pathways of this compound via oxidation and hydrolysis.
Caption: Recommended workflow with critical checkpoints to ensure this compound stability.
Experimental Protocol Example: QuEChERS Method for Produce
This protocol is a generalized example based on the widely used QuEChERS methodology for extracting this compound and its metabolites from produce.[7]
1. Sample Homogenization: a. Weigh 10-15 g of a representative portion of the produce sample into a blender. b. If necessary, add a small amount of dry ice to keep the sample frozen and facilitate grinding. c. Blend at high speed until a uniform homogenate is achieved.
2. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate (B86663), sodium chloride, and sodium citrate (B86180) salts). d. Immediately cap the tube tightly and shake vigorously for 1 minute. This step partitions the aqueous and organic layers and salts out the acetonitrile.
3. Centrifugation: a. Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE salts (typically magnesium sulfate and primary secondary amine (PSA) sorbent to remove interferences like fatty acids and sugars). b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
5. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant for analysis. b. The extract can be directly injected if using GC or may require solvent exchange or dilution for LC-MS/MS analysis. c. For accurate quantification, especially with LC-MS/MS, fortify the final extract with an internal standard and prepare calibration standards in a blank matrix extract that has undergone the same procedure.[7]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 3. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 4. Metabolism of this compound by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of the insecticide this compound by a mixed culture of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 9. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of QuEChERS for High-Fat Matrices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of analytes in complex high-fat content matrices.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.
Issue 1: Low Analyte Recovery
-
Question: Why am I observing low recovery for my target analytes in high-fat samples like edible oils, nuts, or adipose tissue?
-
Answer: Low analyte recovery in fatty matrices is a common challenge primarily due to two factors:
-
Analyte Partitioning into the Fat Layer: Lipophilic (fat-soluble) analytes have a strong affinity for the co-extracted lipids. During the acetonitrile (B52724) extraction and partitioning step, a significant portion of these analytes can remain in the lipid layer, leading to poor recovery in the acetonitrile phase.
-
Inadequate Cleanup: Standard QuEChERS cleanup sorbents may not be sufficient to remove the high lipid content, leading to matrix effects that can suppress the analyte signal during instrumental analysis.
-
-
Solutions:
-
Increase Solvent-to-Sample Ratio: Using a higher volume of acetonitrile can improve the extraction efficiency of analytes from the fatty matrix.
-
Incorporate a Freeze-Out Step (Winterization): After the initial extraction, freezing the acetonitrile extract at -20°C or lower for several hours to overnight can precipitate a significant portion of the lipids.[1][2] The supernatant can then be decanted for further cleanup. It is crucial to validate this step to ensure that target analytes do not co-precipitate with the fats.[1]
-
Utilize Lipid-Specific d-SPE Sorbents: Incorporate sorbents specifically designed for lipid removal in the dispersive SPE (d-SPE) cleanup step. Common and effective options include C18, Z-Sep/Z-Sep+, and Enhanced Matrix Removal—Lipid (EMR—Lipid).[3]
-
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)
-
Question: My analyte signal is being suppressed or enhanced, leading to inaccurate quantification. How can I mitigate these matrix effects?
-
Answer: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer source.[4] In high-fat matrices, residual lipids are the primary cause of these effects.
-
Solutions:
-
Improve Cleanup Efficiency: A cleaner extract is the most effective way to reduce matrix effects. Employ a more rigorous d-SPE cleanup protocol with sorbents tailored for lipid removal. For highly fatty matrices, specialized sorbents like Z-Sep+ or EMR—Lipid are recommended.[3][5]
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.[6] This helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix interferences as the samples.[6]
-
Dilute the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.[4] However, ensure that the analyte concentration remains above the limit of quantification.
-
Issue 3: Poor Reproducibility
-
Question: I am observing inconsistent results between sample replicates. What could be the cause?
-
Answer: Poor reproducibility in high-fat matrices often stems from inconsistent sample preparation.
-
Solutions:
-
Ensure Thorough Homogenization: Fatty matrices can be challenging to homogenize. Use appropriate techniques, such as high-speed blending with dry ice, to achieve a uniform sample and ensure consistent distribution of analytes.
-
Consistent Hydration for Low-Water Matrices: For samples with low water content (e.g., seeds, nuts), ensure consistent hydration by adding a standardized amount of water before extraction.[7] Water is crucial for the efficient partitioning of analytes into the acetonitrile.[7]
-
Issue 4: Instrument Contamination and Downtime
-
Question: My GC inlet liner and MS source are getting contaminated quickly, leading to poor performance and frequent maintenance. How can I prevent this?
-
Answer: High levels of non-volatile matrix components, primarily residual fats and oils, in the final extract can contaminate the analytical instrument.
-
Solutions:
-
Optimize the Cleanup Step: Employ a more rigorous d-SPE cleanup protocol using the recommended sorbents to minimize the amount of co-extractives in the final sample.
-
Use a Guard Column: For GC analysis, using a guard column can help protect the analytical column from non-volatile residues.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use the standard QuEChERS protocol for fatty samples?
-
A1: It is highly recommended to modify the standard QuEChERS protocol for fatty matrices to ensure accurate and reliable results. Modifications may include adjusting the sample-to-solvent ratio, incorporating a freeze-out step, and using specific lipid-removing d-SPE sorbents.
-
-
Q2: Which d-SPE sorbents are most effective for removing lipids?
-
A2: For high-fat matrices, standard sorbents like Primary Secondary Amine (PSA) are often insufficient. The most effective options include:
-
C18: A common and effective sorbent for removing nonpolar interferences like lipids.[8] It is often used in combination with PSA.[1][8]
-
Z-Sep or Z-Sep+: Zirconia-based sorbents that are highly effective at removing fats and phospholipids.[9] Z-Sep+ combines zirconia and C18 functionalities for enhanced lipid removal.[9]
-
EMR—Lipid (Enhanced Matrix Removal—Lipid): A novel sorbent that has demonstrated excellent efficiency in fat removal and can lead to better recoveries and reduced matrix effects in very high-fat matrices like edible oils and animal tissues.[10][11]
-
-
-
Q3: What is the purpose of the different sorbents used in d-SPE for fatty matrices?
-
A3: Each sorbent has a specific function:
-
MgSO₄ (Magnesium Sulfate): Removes excess water from the acetonitrile extract.[1]
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and some polar pigments.[1]
-
C18 (Octadecyl): Removes nonpolar interferences, primarily lipids and waxes.[1][11]
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (B73375) and carotenoids, but can also retain planar analytes.[1] Its use should be carefully validated.
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that remove lipids through Lewis acid/base interactions.[9]
-
EMR—Lipid: Selectively removes lipids through a combination of size exclusion and hydrophobic interactions.[10]
-
-
-
Q4: When should I consider using a freeze-out step?
-
A4: A freeze-out step is particularly beneficial for samples with very high fat content, such as edible oils, animal fat, and some oilseeds.[1][2] It serves as a preliminary cleanup step to remove the bulk of the lipids before d-SPE, which can improve the efficiency of the subsequent cleanup and reduce the amount of sorbent needed.[1]
-
Data Presentation
Table 1: Comparison of d-SPE Sorbent Performance for Pesticide Analysis in Olive Oil
| Cleanup Sorbent | Recovery Range (% of analytes) | RSDr | Matrix Effect (% of analytes with low signal suppression) | Reference |
| Z-Sep+/PSA/MgSO₄ | 72-107% (for 92% of analytes) | < 18% | 77% | [3] |
| EMR—Lipid | 70-113% (for 95% of analytes) | < 14% | 85% | [3] |
Table 2: Comparison of d-SPE Sorbent Performance for Pesticide Analysis in Rapeseeds (Spiked at 10 µg/kg)
| Cleanup Sorbent | Analytes with Recovery 70-120% | Analytes with Recovery 30-70% | Matrix Effect (analytes with ME between -50% and 50%) | Reference |
| PSA/C18 | - | - | - | [1][8] |
| Z-Sep | - | - | - | [1][8] |
| Z-Sep+ | - | - | < 120 pesticides | [1][8] |
| EMR—Lipid | 103 out of 179 | 70 out of 179 | 169 out of 179 | [1][8] |
Table 3: Comparison of d-SPE Sorbent Performance for Pesticide Analysis in Avocado
| Cleanup Sorbent | Average Recovery Range (%) | Observation | Reference |
| PSA/C18 | Lower recoveries | Higher background, some late-eluting pesticides obscured | [9] |
| Z-Sep+ | Higher recoveries | Cleaner extracts compared to PSA/C18 | [9] |
| Z-Sep+/PSA | Reduced recoveries compared to Z-Sep+ alone | - | [9] |
| EMR—Lipid | 60-110% (for 23 pesticides) | Absolute recoveries without internal standards |
Experimental Protocols
Protocol 1: Modified QuEChERS with Freeze-Out and d-SPE for High-Fat Solid Matrices (e.g., Avocado, Nuts)
-
Sample Preparation:
-
Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
For low-moisture samples, add an appropriate amount of water to achieve a total water content of ~10 mL.[7]
-
-
Extraction:
-
Add 10-15 mL of acetonitrile to the tube.
-
Vortex or shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Freeze-Out (Winterization):
-
Carefully transfer the upper acetonitrile layer to a clean centrifuge tube.
-
Place the tube in a freezer at -20°C for at least 2 hours or overnight.[1]
-
Centrifuge at a low temperature (e.g., 4°C) at ≥3000 rcf for 5 minutes to pellet the precipitated fats.
-
Immediately decant the supernatant into a clean tube for the cleanup step.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1-6 mL aliquot of the supernatant to a d-SPE tube containing the appropriate sorbent mixture.
-
Recommended Sorbent Combination: 150 mg MgSO₄, 50 mg PSA, and 50-150 mg C18 per mL of extract. For very fatty matrices, consider using Z-Sep+ or EMR—Lipid according to the manufacturer's instructions.
-
Vortex for 30-60 seconds.
-
Centrifuge at high speed (e.g., ≥8000 rpm) for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS.
-
Protocol 2: Modified QuEChERS for High-Fat Liquid Matrices (e.g., Edible Oil)
-
Sample Preparation:
-
Weigh 2-5 g of the oil sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Vortex or shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Recommended Sorbent: For edible oils, EMR—Lipid has shown excellent performance.[3][5] Use according to the manufacturer's protocol. Alternatively, a combination of Z-Sep+ and PSA can be effective.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The supernatant is ready for analysis.
-
Visualizations
Caption: Modified QuEChERS workflow for high-fat matrices.
Caption: Troubleshooting decision tree for high-fat matrices.
References
- 1. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Combined Use of Z-Sep Plus and EMR-Lipid in QuEChERS Procedure for the Analysis of Eight Pesticides… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Reducing signal suppression in Fensulfothion analysis of complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Fensulfothion analysis in complex samples, with a primary focus on mitigating signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem in this compound analysis?
A1: Signal suppression is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where components of the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference leads to a decreased instrument response for the analyte, resulting in underestimation of its concentration or even false-negative results.[1] The complexity of matrices such as soil, food products, and biological fluids makes them particularly prone to causing signal suppression.
Q2: What are the primary causes of signal suppression in LC-MS/MS analysis?
A2: The primary causes of signal suppression, also known as matrix effects, include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for ionization in the MS source, reducing the number of analyte ions that reach the detector.[1][2]
-
Alteration of Droplet Properties: In electrospray ionization (ESI), matrix components can change the surface tension and viscosity of the droplets, hindering the efficient release of analyte ions.
-
Ion Pairing: Matrix components can form adducts with this compound, preventing its detection at the selected mass-to-charge ratio.
Q3: How can I determine if my this compound analysis is affected by signal suppression?
A3: You can assess the presence and extent of signal suppression by calculating the matrix effect (ME). This is typically done by comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added).
The formula for calculating Matrix Effect (%) is:
ME (%) = [(Peak Area in Matrix Spiked Sample / Peak Area in Solvent Standard) - 1] * 100
A negative ME value indicates signal suppression, while a positive value indicates signal enhancement. A value between -20% and 20% is often considered negligible.[4]
Troubleshooting Guides
Issue 1: Low or no signal for this compound in complex samples.
This is a classic symptom of significant signal suppression. The following troubleshooting steps can help identify the cause and find a solution.
Troubleshooting Workflow: Low this compound Signal
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Quantify the Matrix Effect: As described in FAQ 3, first determine the extent of signal suppression.
-
Optimize Sample Preparation: If significant suppression is confirmed, focus on improving the cleanup of your sample extract.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and effective method for pesticide residue analysis in various matrices.[1][5][6] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than dSPE and can be used as an alternative or in addition to QuEChERS.[7][8]
-
-
Optimize Chromatography:
-
Implement Advanced Calibration Strategies:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[1][2][10] This is a highly effective way to compensate for signal suppression.
-
Isotope Dilution: Use a stable isotopically labeled this compound internal standard.[2][11][12] This is considered the gold standard for correcting matrix effects as the internal standard behaves almost identically to the native analyte during extraction, chromatography, and ionization.
-
-
Dilute the Sample Extract: A simple yet often effective strategy is to dilute the final sample extract.[2] This reduces the concentration of interfering matrix components. Modern high-sensitivity LC-MS/MS systems can often still detect the diluted analyte.
Issue 2: Poor reproducibility of this compound quantification.
Inconsistent results are often a consequence of variable matrix effects between samples.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that your sample preparation protocol, especially the QuEChERS or SPE cleanup step, is performed consistently for all samples and standards.
-
Use an Internal Standard: If you are not already, incorporate an internal standard. An isotopically labeled internal standard is ideal for correcting for variations in both sample preparation and matrix effects.[11][13][14]
-
Evaluate Matrix-Matched Calibration: If using matrix-matched calibration, ensure the blank matrix used for preparing the standards is truly representative of the samples being analyzed.[10] It may be necessary to use different matrix-matched calibration curves for different types of samples.
-
Automate Sample Preparation: Where possible, automate liquid handling and extraction steps to improve precision and reproducibility.[15]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Soil
This protocol is a general guideline and may require optimization for your specific soil type.
Workflow for QuEChERS Protocol
Caption: QuEChERS sample preparation workflow for soil.
Methodology:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.[16]
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663), sodium chloride, and sodium citrate).[17]
-
Vortex immediately and vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube. The choice of sorbents in the dSPE tube depends on the matrix. For soil, a combination of magnesium sulfate (to remove residual water), Primary Secondary Amine (PSA) (to remove organic acids), and C18 (to remove nonpolar interferences) is often effective.[1][18]
-
Vortex for 30 seconds.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis. It may be necessary to dilute the extract prior to injection.[2]
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
SPE can be used as an alternative cleanup method. The choice of SPE cartridge will depend on the matrix and the properties of this compound. A reverse-phase C18 cartridge is a common choice.
Methodology:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the acetonitrile extract from the initial QuEChERS extraction step (after centrifugation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent mixture that will elute weakly bound interferences but retain this compound (e.g., 5 mL of 40:60 methanol:water).
-
Elution: Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., 2 x 1 mL of acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
Data Presentation
The effectiveness of different strategies for reducing signal suppression can be compared using quantitative data. The following tables summarize typical results that might be obtained.
Table 1: Comparison of Matrix Effects for this compound in Different Matrices with and without QuEChERS Cleanup
| Matrix | Matrix Effect (%) without Cleanup | Matrix Effect (%) with QuEChERS Cleanup |
| Soil | -85% | -15% |
| Spinach | -92% | -20% |
| Orange | > -50%[1][2] | -25% |
| Brown Rice | Lower suppression than orange[1][2] | -10% |
Table 2: Recovery of this compound using Different Calibration Methods
| Calibration Method | Apparent Recovery (%) | Relative Standard Deviation (RSD) (%) |
| External Calibration (in solvent) | 25% | 18% |
| Matrix-Matched Calibration | 98%[1] | 6% |
| Isotope Dilution | 102% | 3% |
These tables clearly demonstrate that appropriate sample cleanup and calibration strategies are essential for accurate and precise quantification of this compound in complex samples. The combination of QuEChERS and matrix-matched calibration or isotope dilution provides the most reliable results.[1][2][12]
References
- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analecta.hu [analecta.hu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope dilution high-performance liquid chromatography/tandem mass spectrometry method for quantifying urinary metabolites of atrazine, malathion, and 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. openknowledge.fao.org [openknowledge.fao.org]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. lcms.cz [lcms.cz]
Troubleshooting poor recovery of Fensulfothion metabolites in validation studies
Welcome to the technical support center for the analysis of Fensulfothion and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during validation studies, with a specific focus on addressing poor recovery.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its primary metabolites: this compound sulfone, this compound oxon, and this compound oxon sulfone.
Q1: What are the most common causes of poor recovery for this compound and its metabolites during QuEChERS sample preparation?
A1: Poor recovery of this compound and its metabolites is often linked to several factors during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow. Key areas to investigate include:
-
Suboptimal Extraction: The efficiency of the initial extraction from the sample matrix is crucial. This can be affected by the choice of extraction solvent, the solvent-to-sample ratio, and the thoroughness of homogenization.
-
Analyte Loss During Cleanup: The dispersive solid-phase extraction (dSPE) cleanup step, designed to remove matrix interferences, can sometimes lead to the loss of target analytes. The selection and amount of sorbents are critical.
-
Analyte Degradation: this compound and its metabolites can be susceptible to degradation under certain conditions, such as inappropriate pH or high temperatures during sample processing. The oxon metabolites are generally more polar and may behave differently than the parent compound.
-
Matrix Effects: Complex sample matrices can interfere with the analytical signal, causing ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as poor recovery.[1]
Q2: I am observing low recovery specifically for the more polar metabolites like this compound oxon and this compound oxon sulfone. What should I investigate?
A2: Low recovery of polar metabolites often points to issues in the extraction and cleanup stages. Here are some troubleshooting steps:
-
Extraction pH: The stability of organophosphate pesticides can be pH-dependent. Using a buffered QuEChERS method, such as the citrate-buffered approach, can help maintain a stable pH and improve the recovery of pH-sensitive metabolites.[2]
-
dSPE Sorbent Selection: While Primary Secondary Amine (PSA) is effective at removing organic acids and sugars, it can also adsorb polar analytes. If you suspect this is an issue, consider reducing the amount of PSA used in the dSPE cleanup step. For highly pigmented matrices, Graphitized Carbon Black (GCB) is used, but it is known to adsorb planar pesticides. If your metabolites have this characteristic, use the minimum amount of GCB necessary or consider alternative sorbents.
-
Solvent Choice: Ensure the polarity of your extraction and reconstitution solvents is appropriate to fully dissolve and retain the polar metabolites.
Q3: My recovery results are inconsistent across different sample matrices. How can I improve reproducibility?
A3: Inconsistent recoveries across different matrices are often due to variable matrix effects.
-
Matrix-Matched Calibration: To compensate for matrix effects, it is highly recommended to use matrix-matched calibration curves.[2] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.
-
Internal Standards: The use of an appropriate internal standard, ideally a stable isotope-labeled version of your target analyte, can help to correct for variability in both sample preparation and instrumental analysis.
-
Cleanup Optimization: Different matrices require different cleanup strategies. For high-fat matrices, a C18 sorbent can be added to the dSPE step to remove lipids. For matrices with high pigment content, a minimal amount of GCB may be necessary. It may be necessary to optimize the dSPE sorbent combination for each matrix type.
Q4: Can this compound metabolites degrade during sample processing and storage?
A4: Yes, stability can be a concern. This compound sulfoxide (B87167) metabolites can be oxidized to their sulfone counterparts, especially at the high temperatures of a GC injection port.[3]
-
Temperature Control: Process samples promptly and avoid prolonged exposure to high temperatures. If storage is necessary, keep extracts at low temperatures (-20°C or below).
-
pH Control: As mentioned, maintaining an appropriate and stable pH with buffered QuEChERS can prevent hydrolysis.
-
Storage Stability Studies: It is advisable to conduct stability studies of spiked samples under your typical storage conditions to ensure that the analyte concentrations are not changing over time.[4]
Data Presentation: Expected Recovery Ranges
The following tables summarize typical recovery data for Fenthion and its metabolites from validation studies using the QuEChERS method. Fenthion is a closely related organophosphate pesticide, and its analytical behavior is very similar to this compound, making this data a useful reference. Recoveries are generally considered acceptable within the 70-120% range with a relative standard deviation (RSD) of ≤20%.
Table 1: Average Percent Recoveries of Fenthion and its Metabolites in Various Food Matrices using a Citrate-Buffered QuEChERS Method
| Compound | Brown Rice | Chili Pepper | Orange | Potato | Soybean |
| Fenthion | 85.2% | 70.3% | 73.4% | 78.9% | 100.0% |
| Fenthion oxon | 93.5% | 71.9% | 75.1% | 88.6% | 106.1% |
| Fenthion oxon sulfone | 102.1% | 89.1% | 95.3% | 118.2% | 109.8% |
| Fenthion oxon sulfoxide | 105.7% | 79.8% | 92.4% | 114.0% | 101.2% |
| Fenthion sulfone | 98.6% | 83.2% | 90.7% | 116.2% | 105.4% |
| Fenthion sulfoxide | 110.3% | 95.5% | 99.8% | 116.0% | 108.7% |
Data adapted from a study on Fenthion and its metabolites, which are structurally and chemically similar to this compound and its metabolites.[2]
Experimental Protocols
Protocol: QuEChERS Sample Preparation for this compound Metabolite Analysis
This protocol describes a general procedure for the extraction and cleanup of this compound and its metabolites from a fruit or vegetable matrix using a buffered QuEChERS method.
1. Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g) into a blender.
-
Homogenize the sample until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of purified water to rehydrate the matrix before homogenization.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and sodium citrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube. The dSPE tube should contain magnesium sulfate and an appropriate sorbent mixture (e.g., PSA for general cleanup, C18 for high-fat matrices, and/or GCB for pigmented matrices).
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis by LC-MS/MS or GC-MS/MS.
Mandatory Visualization
Experimental Workflow Diagram
Caption: QuEChERS experimental workflow for this compound metabolite analysis.
Troubleshooting Decision Tree for Poor Recovery
Caption: Decision tree for troubleshooting poor recovery of this compound metabolites.
References
- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supporting dataset on the optimization and validation of a QuEChERS-based method for the determination of 218 pesticide residues in clay loam soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 239. This compound (WHO Pesticide Residues Series 2) [inchem.org]
Selecting the optimal internal standard for Fensulfothion quantification
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for the accurate quantification of Fensulfothion. Below, you will find troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound, offering practical solutions and best practices.
Optimal Internal Standard Selection
Q1: What is the ideal internal standard for this compound quantification?
A1: The most suitable internal standard is an isotopically labeled version of the analyte. For this compound, This compound-d10 is commercially available and considered the gold standard for mass spectrometry-based methods (GC-MS and LC-MS/MS). Its chemical and physical properties are nearly identical to this compound, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for any analyte loss or variation.
Q2: Are there other suitable internal standards if an isotopically labeled one is not available?
A2: Yes, several other compounds have been successfully used as internal standards for this compound analysis. The choice often depends on the analytical technique:
-
Triphenyl phosphate (B84403) (TPP) is a versatile internal standard suitable for both GC-MS and LC-MS/MS analysis of various organophosphorus pesticides, including this compound.
-
Benzophenone has been effectively used as an internal standard in a collaborative study for the HPLC-UV analysis of this compound formulations.
-
4-Chlorophenyl sulfoxide has been utilized as an internal standard for the GC analysis of this compound.
Q3: How do I choose the best internal standard for my specific application?
A3: The selection process involves considering the analytical technique, the complexity of the sample matrix, and the desired level of accuracy. The diagram below illustrates a logical workflow for selecting the optimal internal standard.
Caption: Decision workflow for selecting an appropriate internal standard.
Troubleshooting Common Analytical Issues
Q4: My this compound recovery is consistently low. What are the possible causes and solutions?
A4: Low recovery can stem from several factors:
-
Inefficient Extraction: Ensure your sample is well-homogenized. In the QuEChERS method, the vigorous shaking step is critical for thorough extraction.
-
Matrix Effects: Complex sample matrices can interfere. Optimize the dispersive SPE cleanup step by adjusting the sorbent combination (e.g., adding graphitized carbon black for pigmented samples).
-
Analyte Degradation: this compound may degrade under certain conditions. It is advisable to process samples promptly and store extracts at low temperatures (e.g., < -18°C).
-
pH Sensitivity: The stability of this compound can be influenced by pH. Ensure the pH of your sample and extraction solvent is controlled.
Q5: I'm observing poor peak shape (tailing) for this compound in my GC analysis. How can I improve it?
A5: Peak tailing for organophosphorus pesticides like this compound is often due to:
-
Active Sites: this compound can interact with active sites in the GC inlet liner or on the column itself. Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis.
-
Column Contamination: Buildup of non-volatile matrix components can degrade column performance. Regularly bake out your column according to the manufacturer's instructions or trim a small portion from the inlet side.
-
Inlet Temperature: An inappropriate inlet temperature can affect peak shape. If the temperature is too low, vaporization may be incomplete, leading to tailing. If it's too high, the analyte may degrade. An optimal temperature is typically in the range of 250-280°C.
Q6: How can I mitigate matrix effects in my LC-MS/MS analysis?
A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To address this:
-
Use an Isotopically Labeled Internal Standard: this compound-d10 is the most effective way to compensate for matrix effects.
-
Optimize Sample Cleanup: A more thorough d-SPE cleanup can remove many interfering compounds.
-
Dilute the Extract: A simple 1:1 or higher dilution of the final extract with the initial mobile phase can significantly reduce matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples.
Data Presentation
The following table provides a summary of expected performance characteristics for the recommended internal standards when analyzing this compound.
| Internal Standard | Analytical Method | Typical Recovery (%) | Linearity (r²) | Precision (%RSD) |
| This compound-d10 | LC-MS/MS, GC-MS | 90–110 | >0.995 | <15 |
| Triphenyl Phosphate (TPP) | LC-MS/MS, GC-MS | 80–115 | >0.99 | <20 |
| Benzophenone | HPLC-UV | 98–102 | >0.99 | <2 |
Note: These values represent typical performance and may vary based on the sample matrix and specific experimental conditions. The acceptable recovery range is generally considered to be 70-120% with an RSD of ≤20% according to SANTE guidelines.[1]
Experimental Protocols
Sample Preparation: QuEChERS Method
This protocol is a standard procedure for the extraction of this compound from various sample matrices.
1. Extraction
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add your chosen internal standard.
-
Add 10-15 mL of acetonitrile. For dry samples, add an appropriate amount of water first.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate (B86180) buffers).
-
Shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at ≥3000 rcf.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent such as primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes at ≥3000 rcf.
-
The resulting supernatant is ready for analysis.
Analytical Instrumentation
LC-MS/MS
-
Column: C18 reversed-phase (e.g., 100 mm × 2.1 mm, <2 µm).
-
Mobile Phase: Gradient elution with water and methanol (B129727) (or acetonitrile), both containing 0.1% formic acid.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
GC-MS
-
Column: Low-bleed 5% phenyl-methylpolysiloxane (e.g., 30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector: Splitless mode.
-
Detection: Selected Ion Monitoring (SIM).
HPLC-UV
-
Column: C18 reversed-phase.
-
Mobile Phase: Methanol/water mixture with phosphoric acid.
-
Detection: UV at 230 nm.
References
Fensulfothion Calibration Standards: A Technical Support Guide on Solvent Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of fensulfothion in various solvent standards used for calibration. Ensuring the integrity of calibration standards is critical for accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for preparing this compound calibration standards?
A1: The most common solvents for preparing this compound stock and working standards include methanol, acetonitrile (B52724), and ethyl acetate. This compound is also soluble in most organic solvents, with the exception of aliphatics.[1][2]
Q2: What is the general stability of this compound?
A2: this compound is considered stable under normal storage and use conditions.[2] However, it is an organophosphate that can undergo degradation through hydrolysis and oxidation.[2] It is generally more resistant to acidic conditions than to basic conditions.[1]
Q3: What are the known degradation products of this compound?
A3: The primary degradation of this compound in solution involves oxidation of the sulfoxide (B87167) group to a sulfone, and hydrolysis. Key metabolites and degradation products include this compound sulfone and this compound sulfide.[2] The formation of these products can lead to a decrease in the parent this compound peak during analysis and the appearance of new, unexpected peaks.
Q4: How should I store my this compound standards to ensure maximum stability?
A4: To maximize stability, it is recommended to store this compound standards at a low temperature, typically between 2-8°C or frozen. They should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For long-term storage, freezing is often recommended.
Q5: Can I mix this compound with other pesticides in a single calibration standard?
A5: Yes, this compound is often included in multi-residue pesticide mixes. However, the stability of individual components in a mixture can be affected by interactions with other analytes. It is crucial to validate the stability of such mixtures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Decreasing peak area of this compound over time in my calibration standards. | Degradation of this compound in the solvent. This is particularly rapid in ethyl acetate. | 1. Prepare fresh standards. 2. Switch to a more stable solvent such as acetonitrile or methanol. 3. If using acetonitrile, consider adding 0.1% (v/v) acetic acid to improve stability.[3] 4. Ensure standards are stored properly at low temperatures and protected from light. |
| Appearance of unknown peaks in the chromatogram of my this compound standard. | This is likely due to the formation of degradation products like this compound sulfone or this compound sulfide. | 1. Confirm the identity of the degradation products using a mass spectrometer if available. 2. Follow the steps for addressing decreasing peak area to minimize further degradation. |
| Poor linearity of the calibration curve. | Inconsistent degradation of this compound across different concentration levels or issues with standard preparation. | 1. Prepare a fresh set of calibration standards using a stabilized solvent. 2. Ensure accurate dilutions and proper homogenization of the standards. 3. Check the stability of the lowest concentration standard, as degradation may be more pronounced at lower levels. |
| Inconsistent results between analytical runs. | This could be due to the use of aged standards that have degraded to varying extents. | 1. Always prepare fresh working standards from a stock solution for each analytical batch. 2. Monitor the peak area of a quality control (QC) standard throughout the run to check for in-run stability. |
Data on this compound Stability
While specific quantitative stability data for this compound across various solvents is limited in publicly available literature, the following tables summarize expected stability based on studies of structurally similar organophosphorus pesticides, particularly fenthion (B1672539), which also contains a thioether group susceptible to degradation.
Table 1: Stability of this compound in Ethyl Acetate at Different Temperatures
Data below is extrapolated from studies on fenthion and other organophosphorus pesticides and indicates that this compound is likely to be highly unstable in ethyl acetate.[4][5]
| Storage Time | Recovery at 4°C (%) | Recovery at -20°C (%) |
| 12 hours | ~80% | ~95% |
| 1 day | ~68% | ~88% |
| 3 days | Not Recommended | ~65% |
| 7 days | Not Recommended | Not Recommended |
Table 2: Expected Stability of this compound in Methanol and Acetonitrile
Methanol and acetonitrile are generally more suitable solvents for organophosphorus pesticides. With proper storage, high stability is expected.
| Storage Time | Expected Recovery at 4°C (%) (Methanol) | Expected Recovery at 4°C (%) (Acetonitrile) | Expected Recovery at 4°C (%) (Acetonitrile + 0.1% Acetic Acid) |
| 1 week | >98% | >98% | >99% |
| 1 month | >95% | >95% | >98% |
| 3 months | >90% | >90% | >95% |
| 6 months | >85% | >85% | >90% |
Note: The data in these tables are intended as a guideline. It is highly recommended to perform in-house stability studies to establish appropriate storage conditions and expiry dates for your specific standards and laboratory conditions.
Experimental Protocol for Stability Assessment
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent.
References
Technical Support Center: Optimization of MRM Transitions for Fensulfothion and its Metabolites in MS/MS
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of fensulfothion and its metabolites using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be monitored?
A1: The primary metabolites of this compound that are commonly monitored include this compound sulfone, this compound oxon, and this compound oxon sulfone. Additionally, this compound sulfoxide (B87167) and this compound oxon sulfoxide are relevant transformation products.
Q2: What are the recommended precursor ions for this compound and its metabolites in positive electrospray ionization (ESI+) mode?
A2: In positive ESI mode, this compound and its metabolites are typically detected as protonated molecules, [M+H]⁺.
Q3: How many MRM transitions should be monitored for each analyte?
A3: For reliable quantification and confirmation, it is recommended to monitor at least two MRM transitions for each analyte. The most intense transition is typically used for quantification (quantifier), while the second most intense is used for confirmation (qualifier).
Q4: What are typical collision energies (CE) for the fragmentation of this compound and its metabolites?
A4: Collision energies are instrument-dependent and should be optimized for each specific transition. However, typical starting ranges for organophosphate pesticides are between 10 and 40 eV. The optimal CE will be the value that produces the highest and most stable product ion signal.
Q5: What are common challenges encountered during the analysis of this compound and its metabolites by LC-MS/MS?
A5: Common challenges include matrix effects (ion suppression or enhancement), low sensitivity, poor peak shape, and in-source degradation or transformation. For sulfoxide-containing metabolites, in-source conversion to their corresponding sulfides can occur.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes. - Suboptimal Ion Source Parameters: Incorrect temperature, gas flows, or voltages in the ESI source. - Inefficient MRM Transitions: Non-optimized precursor/product ion selection or collision energy. | - Mitigate Matrix Effects: Dilute the sample extract, use matrix-matched calibration standards, or employ more effective sample cleanup procedures (e.g., dispersive solid-phase extraction - dSPE). - Optimize Ion Source: Systematically optimize source parameters by infusing a standard solution of the analytes. - Optimize MRM Parameters: Infuse individual standards to determine the optimal precursor and product ions and their respective collision energies. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column Contamination: Accumulation of matrix components on the analytical column. - Inappropriate Mobile Phase: pH or solvent composition not suitable for the analytes. - Injection of Strong Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | - Column Maintenance: Use a guard column and implement a robust column washing protocol between injections. - Mobile Phase Optimization: Adjust the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. - Solvent Matching: If possible, dissolve the final extract in a solvent similar in composition to the initial mobile phase, or use an online dilution strategy.[2] |
| Inconsistent Results / Poor Reproducibility | - Variable Matrix Effects: Inconsistent ion suppression or enhancement between samples. - LC System Carryover: Adsorption of analytes from a high-concentration sample onto system components, which then elute in subsequent runs. - Unstable Ion Source: Contamination of the ion source can lead to fluctuating signal intensity. | - Use of Internal Standards: Employ isotopically labeled internal standards to compensate for variability in matrix effects and sample preparation. - Optimize Autosampler Wash: Use a strong solvent mixture for the needle wash and increase the wash volume and duration. Inject a blank after high-concentration samples to check for carryover. - Regular Source Cleaning: Clean the ion source components regularly as per the manufacturer's recommendations. |
| Qualifier Ion Ratio Out of Tolerance | - Co-eluting Interference: An interfering compound may be contributing to either the quantifier or qualifier ion signal. - Low Signal Intensity: At low concentrations, the ion ratios can be more variable. - Crosstalk: In methods with many co-eluting MRM transitions, crosstalk between channels can occur. | - Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interference. - Check for Specificity: Ensure that the selected product ions are specific to the analyte. - Optimize Dwell Times: Ensure that the dwell times for each transition are sufficient to obtain adequate data points across the peak. |
Data Presentation
The following table summarizes the optimized MRM transitions for this compound and its primary metabolites. Note that collision energies are instrument-dependent and should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 309.0 | 157.1 | 25 | 173.1 | 22 |
| This compound Oxon | 293.0 | 237.0 | 19 | 265.0 | 14 |
| This compound Sulfone | 325.0 | 269.0 | 16 | 297.0 | 11 |
| This compound Oxon Sulfone | 309.0 | 253.0 | 16 | 175.0 | 27 |
| This compound Sulfoxide | 295.0 | 109.1 | 36 | 280.1 | 16 |
| This compound Oxon Sulfoxide | 279.1 | 104.1 | 32 | 264.2 | 16 |
*MRM transitions for this compound Sulfoxide and this compound Oxon Sulfoxide are based on data for the analogous Fenthion metabolites due to structural similarity.[2] These should be confirmed experimentally.
Experimental Protocols
1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline for the extraction of this compound and its metabolites from a food matrix (e.g., fruits, vegetables).
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724). For dry samples, add an appropriate amount of water to rehydrate.
-
Add an appropriate internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove residual water).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Collect the supernatant.
-
Filter through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. It may require dilution with the initial mobile phase to minimize solvent effects.
-
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive such as formic acid (e.g., 0.1%) or ammonium formate to improve ionization and peak shape.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
Caption: Proposed fragmentation of this compound and key metabolites.
Caption: A logical workflow for optimizing MRM transitions.
References
Technical Support Center: Gas Chromatography (GC) Analysis of Fensulfothion Sulfoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Gas Chromatography (GC) analysis of Fensulfothion sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the GC analysis of this compound sulfoxide?
A1: The GC analysis of this compound sulfoxide is primarily challenging due to its thermal lability, susceptibility to matrix effects, and potential for poor peak shape (tailing). The sulfoxide moiety can be thermally degraded in the hot GC inlet, leading to the formation of this compound sulfone or its deoxygenated product, this compound sulfide.[1][2][3] Matrix components from complex samples can interact with the analyte or active sites in the GC system, causing signal enhancement or suppression and poor reproducibility.
Q2: Can this compound sulfoxide be analyzed directly by GC, or is derivatization necessary?
A2: Direct GC analysis of this compound sulfoxide is possible but prone to the challenges mentioned above. Derivatization can be a valuable strategy to improve its thermal stability and chromatographic behavior.[4] Silylation is a common derivatization technique for compounds with active hydrogens, which can be applicable to this compound sulfoxide to enhance its volatility and reduce interactions with the GC system.
Q3: What are the alternatives to GC for the analysis of this compound sulfoxide?
A3: Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a reliable alternative for the analysis of this compound and its metabolites, including the sulfoxide.[2][3] This technique avoids the high temperatures of the GC inlet, thus preventing thermal degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the GC analysis of this compound sulfoxide.
Problem 1: Poor or No Peak Response for this compound Sulfoxide
Possible Causes and Solutions:
-
Thermal Degradation in the Inlet: this compound sulfoxide is prone to degradation at high temperatures.
-
Solution: Lower the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and degradation.[5] Consider using a Programmed Temperature Vaporization (PTV) inlet, which allows for a gentle temperature ramp, minimizing thermal stress on the analyte.[6]
-
-
Active Sites in the Inlet Liner: Active sites on the glass liner can adsorb or degrade the analyte.
-
Column Contamination: Active sites can develop on the column, leading to analyte loss.
-
Solution: Condition the column according to the manufacturer's instructions. If contamination is suspected at the head of the column, trim a small portion (10-20 cm) and re-install.
-
Problem 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions: Polar sulfoxide group interacting with active sites in the liner or on the column.
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet or detector can cause peak tailing.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to band broadening and peak tailing.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.
-
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Causes and Solutions:
-
Matrix Effects: Co-extracted matrix components can enhance or suppress the analyte signal, leading to variability.
-
Solution: Employ matrix-matched standards for calibration to compensate for these effects. Alternatively, the use of analyte protectants can mitigate matrix effects and improve reproducibility.[1][8][9][10] Thorough sample cleanup using techniques like Solid Phase Extraction (SPE) can also reduce matrix interferences.
-
-
Injector Discrimination: The injection technique can influence the amount of analyte transferred to the column.
-
Solution: Use an autosampler for consistent injection volumes and speeds. For splitless injections, optimize the purge activation time to ensure efficient transfer of the analyte onto the column while venting the majority of the solvent.[11]
-
Experimental Protocols & Data
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[12]
Protocol:
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC analysis.
Analyte Protectants
The addition of analyte protectants to both standards and sample extracts can significantly improve the analysis of thermally labile compounds like this compound sulfoxide by masking active sites in the GC system.[1][8][9][10]
Commonly Used Analyte Protectants:
Protocol:
A mixture of these protectants can be added to the final sample extract and calibration standards at a concentration of approximately 10-20 µg/mL.
Quantitative Data
The following table summarizes recovery data for Fenthion sulfoxide, a closely related organophosphorus pesticide sulfoxide, which can provide an indication of the expected performance for this compound sulfoxide analysis.
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Brown Rice | 0.01 | 95.5 | 5.2 |
| 0.05 | 98.7 | 3.1 | |
| 0.1 | 101.2 | 2.5 | |
| Chili Pepper | 0.01 | 105.3 | 4.8 |
| 0.05 | 102.1 | 2.9 | |
| 0.1 | 103.5 | 3.7 | |
| Orange | 0.01 | 116.0 | 6.1 |
| 0.05 | 112.8 | 4.5 | |
| 0.1 | 110.4 | 3.8 | |
| Potato | 0.01 | 108.9 | 5.5 |
| 0.05 | 106.3 | 3.2 | |
| 0.1 | 107.7 | 4.1 | |
| Soybean | 0.01 | 114.8 | 7.3 |
| 0.05 | 111.5 | 5.1 | |
| 0.1 | 113.2 | 4.9 | |
| Data for Fenthion sulfoxide from a study using UHPLC-MS/MS, which indicates good recovery is achievable with appropriate analytical techniques. Similar recoveries can be targeted in a well-optimized GC method.[3] |
Visualizations
Troubleshooting Workflow for this compound Sulfoxide Analysis
Caption: A logical workflow for troubleshooting common issues in the GC analysis of this compound sulfoxide.
Key Factors Influencing this compound Sulfoxide GC Analysis
Caption: The relationship between this compound sulfoxide properties, GC system components, and mitigation strategies.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Determination of pesticide residues by GC-MS using analyte protectants to counteract the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
Technical Support Center: Improving Linearity in Fensulfothion Calibration Curves
Welcome to the technical support center for Fensulfothion residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to achieving linear calibration curves for this compound.
Troubleshooting Guide: Addressing Non-Linearity
Non-linear calibration curves for this compound can arise from various factors throughout the analytical process. This guide provides a systematic approach to identifying and resolving these issues.
Issue: My this compound calibration curve is non-linear. Where do I start?
A non-linear calibration curve can be caused by issues with your samples, the instrument, or the analytical method itself. A logical first step is to systematically investigate each potential source of error.[1]
Troubleshooting Workflow
Caption: A step-by-step troubleshooting workflow for non-linear calibration curves.
Frequently Asked Questions (FAQs)
Sample and Standard Preparation
Q1: How can errors in standard preparation lead to a non-linear calibration curve?
Errors in the preparation of calibration standards are a frequent cause of non-linearity.[1] This can include inaccuracies in serial dilutions, degradation of the analyte, evaporation of the solvent, or contamination.[2] It is crucial to prepare fresh standards for each analytical run and to have another analyst prepare a set to rule out user-specific errors in technique.[1]
Q2: What is the impact of the sample matrix on linearity?
The sample matrix can significantly affect the linearity of the calibration curve, a phenomenon known as the matrix effect.[3][4] Co-extracted compounds from the sample can enhance or suppress the analyte signal, leading to deviations from linearity.[4] To mitigate this, it is recommended to use matrix-matched calibration standards, where the standards are prepared in a blank matrix that is similar to the samples being analyzed.[4][5]
Q3: How can I minimize matrix effects?
Several strategies can be employed to minimize matrix effects:
-
Sample Cleanup: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]
-
Matrix-Matched Standards: As mentioned, preparing calibration standards in a blank sample matrix can compensate for matrix effects.[4]
-
Standard Addition: The method of standard addition, where known amounts of the standard are added to the sample, can also be used to correct for matrix effects.[7]
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard that behaves similarly to the analyte can effectively compensate for matrix-induced signal variations.[6]
Instrumentation and Method Parameters
Q4: Can the gas chromatography (GC) injector be a source of non-linearity?
Yes, the GC injector is a common source of non-linearity.[1] Several factors related to the injector can contribute to this issue:
-
Active Sites: The injector liner and packing material can have active sites that adsorb the analyte, particularly at low concentrations.[1][2] Using a deactivated liner can help minimize this effect.[1]
-
Injector Temperature: An inappropriate injector temperature can lead to analyte degradation or incomplete volatilization, both of which can cause non-linearity.[2]
-
Injection Volume and Technique: Inconsistent injection volumes, whether from an autosampler or manual injection, can lead to poor precision and affect linearity.[1][2]
Q5: How does the detector contribute to non-linear responses?
The detector has a specific linear dynamic range. If the concentration of the analyte in some of your standards falls outside this range, the response will no longer be proportional to the concentration, resulting in a non-linear curve.[2][8] This is often observed as detector saturation at high concentrations.[8][9] To address this, you may need to adjust the concentration range of your calibration standards or dilute your samples.[9]
Q6: Could my choice of chromatographic column affect linearity?
While less common than injector or detector issues, the column can also play a role. Adsorption of the analyte onto active sites within the column can lead to peak tailing and non-linear responses, especially at lower concentrations.[2] Regular column conditioning and using columns with inert coatings can help mitigate this.
Data Analysis and Interpretation
Q7: Is a high correlation coefficient (R²) enough to confirm linearity?
While a high R² value (e.g., >0.99) is often used as an indicator of linearity, it is not sufficient on its own. A visually inspected plot of the calibration curve can reveal non-linear trends even with a high R².[1][10] A more powerful tool is a residual plot, which shows the difference between the actual and calculated concentrations. For a linear model, the residuals should be randomly distributed around zero.[1][10] Any discernible pattern in the residual plot suggests non-linearity.[10]
Q8: When should I use a weighted regression model?
A weighted regression model should be considered when the variance of the response is not constant across the concentration range (heteroscedasticity).[11] In residue analysis, it is common for the absolute error to be larger at higher concentrations. A weighted linear regression, such as 1/x or 1/x², gives more weight to the data points at the lower end of the curve, often resulting in a better fit and more accurate quantification of low-level residues.[9][11]
Experimental Protocols: Representative Method for this compound Residue Analysis
The following table outlines a general experimental protocol for the analysis of this compound residues. Specific parameters may need to be optimized for your particular application and matrix.
| Parameter | Description |
| Sample Preparation | Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue extraction from various food matrices.[12][13][14] This typically involves extraction with acetonitrile (B52724) followed by the addition of salts to induce phase separation.[13][15] Cleanup: Dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18 is often used to remove interfering matrix components.[13] |
| Chromatographic System | Gas Chromatograph (GC): Coupled with a suitable detector.[16] Injector: Split/splitless injector. Using a deactivated liner is recommended.[1] Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent, is often used.[15] |
| Detector | Nitrogen-Phosphorus Detector (NPD): Selective and sensitive for nitrogen- and phosphorus-containing compounds like this compound.[16] Mass Spectrometer (MS): Provides high selectivity and confirmation of the analyte's identity. Tandem mass spectrometry (MS/MS) is often preferred for complex matrices.[17][18] |
| Calibration | Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetone).[15][19] Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.[20] Calibration Curve: A multi-level calibration curve with at least five concentration points is recommended.[2] Analyze the standards in a random order to avoid bias from instrumental drift.[20] |
| Data Analysis | Integration: Integrate the peak area of this compound in each standard and sample. Regression: Plot the peak area versus the concentration of the standards and perform a linear regression. Evaluate the linearity using the correlation coefficient (R²), a visual inspection of the curve, and a residual plot.[1][10] Consider using a weighted regression if necessary.[11] |
Quantitative Data Summary
The following table summarizes typical validation parameters for pesticide residue analysis methods, including linearity.
| Validation Parameter | Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, R²) | ≥ 0.99 | [12][21][22] |
| Recovery | 70 - 120% | [12][17][23] |
| Precision (Relative Standard Deviation, RSD) | ≤ 20% | [12][17][23] |
| Deviation of Back-Calculated Concentration | ≤ ± 20% | [17] |
Logical Relationships in Troubleshooting
Caption: Logical grouping of potential causes for non-linear calibration curves.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. analchemres.org [analchemres.org]
- 6. benchchem.com [benchchem.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. fda.gov.tw [fda.gov.tw]
- 16. Determination of residues of this compound and its metabolites in Chinese cabbage, Japanese radish , and turnips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jeol.com [jeol.com]
- 19. academic.oup.com [academic.oup.com]
- 20. uknml.com [uknml.com]
- 21. researchgate.net [researchgate.net]
- 22. eurl-pesticides.eu [eurl-pesticides.eu]
- 23. eurl-pesticides.eu [eurl-pesticides.eu]
Strategies to prevent contamination in trace-level Fensulfothion analysis
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent contamination during trace-level Fensulfothion analysis.
Troubleshooting Guides
Issue 1: Ghost Peaks Appearing in Chromatograms
Q1: I am observing peaks in my blank runs where no analyte should be present. What are the potential sources of these "ghost peaks" and how can I eliminate them?
A1: Ghost peaks are a common sign of contamination and can originate from several sources. Here’s a systematic approach to identify and eliminate them:
-
Sample Preparation Contamination: The initial step in troubleshooting should be your sample preparation process. Ensure you are using high-quality, clean sample preparation materials.[1]
-
Solvent and Reagent Purity:
-
Action: Inject a pure solvent blank from a different batch than the one used for your samples. If the ghost peak is present, the contamination may be in your solvent.[2]
-
Solution: Use high-purity, HPLC/MS-grade solvents and freshly prepared reagents. Always filter aqueous mobile phases.
-
-
Autosampler and Syringe Contamination (Carryover):
-
Action: Run a series of blank injections. If the ghost peaks decrease in intensity with each subsequent run, carryover is the likely cause.[2][3] Carryover is when remnants of a previous, more concentrated sample appear in subsequent analyses.[3][4]
-
Solution: Optimize your autosampler's wash routine. Use a strong, appropriate wash solvent. For ionic samples, a wash solution with counterions can be effective, while organic solvents are better for hydrophobic samples.[3][5] Consider increasing the wash volume or the number of wash cycles.[5]
-
-
Injector Port Contamination:
-
Action: If ghost peaks persist after addressing the above, the injector port may be contaminated.[6] Backflash, where the sample vapor volume exceeds the liner volume, can cause condensation and contamination in cooler parts of the injector.[1]
-
Solution: Regularly clean the injector port and replace the liner and septum.[1][6] To prevent backflash, you can try reducing the injection volume or using a pressure-pulsed injection.[1]
-
-
Column Contamination:
-
Action: If the contamination is from less volatile compounds, it may accumulate on the column.
-
Solution: Bake out the column at a high temperature (but below its maximum limit) to elute contaminants.[1][6] If the problem persists, you may need to trim the front end of the column or replace it entirely.[2][6]
-
Issue 2: High Background Noise in Mass Spectrometry Data
Q2: My LC-MS/MS analysis of this compound is showing high background noise, which is affecting my detection limits. What are the common causes and how can I reduce it?
A2: High background noise in LC-MS/MS can obscure your analyte signal, making trace-level detection difficult.[7] Here are the primary areas to investigate:
-
Mobile Phase Contamination:
-
Cause: Impurities in solvents or additives (e.g., salts, acids) are a major source of chemical noise.
-
Solution: Use the highest purity solvents and reagents available (LC-MS grade). Prepare mobile phases fresh daily and filter them. Adding buffers like ammonium (B1175870) formate (B1220265) to the mobile phase can sometimes improve the signal.[8]
-
-
Contaminated LC System:
-
Cause: Contaminants can leach from tubing, fittings, and reservoirs.
-
Solution: Regularly flush the entire LC system with a strong solvent series (e.g., water, methanol, isopropanol, followed by the reverse).
-
-
Ion Source Contamination:
-
Cause: Non-volatile components from the sample or mobile phase can accumulate on the ion source, leading to a high chemical background.
-
Solution: Clean the ion source components (e.g., spray shield, capillary) according to the manufacturer's instructions. Optimizing ion source parameters like gas flow and temperature can also help.[9]
-
-
Gas Purity:
-
Cause: Impurities in the nitrogen or air supply for the mass spectrometer can contribute to background noise.
-
Solution: Ensure high-purity gas sources and consider using in-line gas purifiers.
-
Issue 3: Poor Reproducibility of Results
Q3: I am struggling with inconsistent peak areas and retention times in my this compound analysis. What could be causing this lack of reproducibility?
A3: Poor reproducibility can stem from several factors throughout the analytical workflow. A systematic check is necessary to pinpoint the issue.
-
Inconsistent Sample Preparation:
-
Cause: Variations in extraction efficiency, sample volume, or final extract volume will lead to inconsistent results.
-
Solution: Adhere strictly to a validated Standard Operating Procedure (SOP) for sample preparation. Use calibrated pipettes and volumetric flasks. An internal standard should be used to correct for variations.
-
-
Autosampler Injection Variability:
-
Cause: Inconsistent injection volumes or air bubbles in the syringe can cause significant variations in peak area.
-
Solution: Ensure the autosampler is properly maintained and calibrated. Check for air bubbles in the syringe and sample vial.
-
-
Chromatographic Instability:
-
Cause: Fluctuations in mobile phase composition, flow rate, or column temperature can lead to shifts in retention time and affect peak shape.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and verify the flow rate. Use a column oven to maintain a stable temperature.
-
-
System Suitability:
-
Action: Before running a sequence of samples, perform system suitability tests to ensure the system is performing within acceptable limits. This typically involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and other parameters.[10]
-
Issue 4: Analyte Carryover Between Injections
Q4: I suspect analyte from a high-concentration sample is being carried over into subsequent blank or low-concentration samples. How can I minimize this carryover effect?
A4: Carryover is a significant issue in trace analysis, leading to false positives and inaccurate quantification.[5] Here’s how to address it:
-
Optimize Autosampler Wash:
-
Injection Port and Column Effects:
-
Cause: this compound can adsorb to active sites in the injector liner or on the column.
-
Solution: Use a deactivated liner and consider a column with low bleed and high inertness. Regular maintenance of the injection port is crucial.[6]
-
-
Injection Sequence:
-
Solution: If possible, arrange your injection sequence to run samples of expected low concentration before high-concentration samples. Always run a blank after a high-concentration standard or sample to check for carryover.
-
-
Derivatization of Residual Analyte:
-
Advanced Technique: In some persistent carryover cases, a derivatization reagent can be introduced into the wash cycle to react with and neutralize the residual analyte on the injection needle.[11]
-
Issue 5: Mitigating Matrix Effects
Q5: My sample matrix (e.g., soil, food) seems to be suppressing or enhancing the this compound signal. How can I manage these matrix effects?
A5: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte, are a common challenge in LC-MS/MS analysis of complex samples.[8][9][10]
-
Improve Sample Cleanup:
-
Matrix-Matched Calibration:
-
Dilution of the Sample Extract:
-
Solution: If your analytical method is sensitive enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte's ionization.[13]
-
-
Use of an Internal Standard:
-
Solution: A stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound is ideal. It will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
-
Quantitative Data Summary
Table 1: Example of Carryover Percentage with Different Wash Solvents
| Wash Solution Composition | Carryover Percentage at LLOQ |
| Standard Wash (Acetonitrile/Water) | 62% |
| Propionic Anhydride & Ammonium Bicarbonate | 24% |
Data adapted from a study on carryover reduction. The use of a derivatizing agent in the wash solution significantly decreased analyte carryover.[11]
Table 2: this compound Recovery in Different Matrices with QuEChERS Cleanup
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Brown Rice | 0.01 | 95.2 | 5.8 |
| Soybean | 0.01 | 88.7 | 7.2 |
| Potato | 0.01 | 102.3 | 4.5 |
| Mandarin | 0.01 | 91.5 | 6.1 |
| Green Pepper | 0.01 | 98.9 | 3.9 |
This table demonstrates the effectiveness of the QuEChERS sample preparation method for this compound analysis in various food matrices, showing good recovery and precision.[10]
Experimental Protocols
Protocol 1: General Laboratory Glassware Cleaning for Trace Analysis
This protocol is designed to minimize contamination from glassware.
-
Initial Rinse: Immediately after use, rinse all glassware with tap water to remove the bulk of any residues.[14]
-
Detergent Wash: Wash the glassware thoroughly with a phosphate-free laboratory detergent solution (e.g., 2% solution).[14] Use brushes if necessary to remove stubborn residues.
-
Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all traces of the detergent.[14]
-
Acid Rinse (Optional but Recommended): For removing acid-soluble contaminants, soak or rinse the glassware with a 10-20% nitric acid or hydrochloric acid solution.[14] Let it soak for at least 20 minutes.
-
Deionized Water Rinse: Rinse the glassware a minimum of four times with high-purity deionized (DI) water.[14][15]
-
Drying: Dry the glassware in an oven at an appropriate temperature (e.g., 110°C for glass, 75°C for plasticware).[15]
-
Storage: Store the clean glassware in a clean, dust-free environment, covered with aluminum foil or in designated cabinets to prevent atmospheric contamination.[16]
Protocol 2: QuEChERS-based Sample Preparation for this compound in Food Matrices
This is a general outline of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g). For dry samples like grains, hydration with water may be necessary before homogenization.[10]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of acetonitrile (B52724) (e.g., 10-15 mL).
-
Add the QuEChERS extraction salts (commonly magnesium sulfate (B86663), sodium chloride, and buffering salts).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.
-
-
Centrifugation: Centrifuge the tube at a sufficient speed (e.g., >3000 rpm) for 5-10 minutes to separate the organic layer from the solid and aqueous layers.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube.
-
The dSPE tube contains a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and magnesium sulfate to remove residual water. Other sorbents like C18 or graphitized carbon black (GCB) may be included depending on the matrix.[10]
-
Vortex the dSPE tube for 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the dSPE tube.
-
Take the final, cleaned-up extract and transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.
-
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. agilent.com [agilent.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. mastelf.com [mastelf.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. watersciences.unl.edu [watersciences.unl.edu]
- 15. feedhaccp.org [feedhaccp.org]
- 16. frederick.cancer.gov [frederick.cancer.gov]
Enhancing the resolution of Fensulfothion isomers in chiral chromatography
<_>
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Fensulfothion isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chiral separation important?
This compound is an organophosphate pesticide with a single chiral center at the sulfoxide (B87167) group, resulting in two enantiomers.[1] Enantiomers of a chiral pesticide can exhibit different biological activities and toxicities in chiral environments like organisms and soil.[2][3] Therefore, separating and quantifying individual enantiomers is crucial for accurate environmental risk assessment, toxicological studies, and ensuring the efficacy of pesticide formulations.[4]
Q2: Which type of chromatography is most effective for separating this compound enantiomers?
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective technique for resolving this compound and other chiral pesticide enantiomers.[2][4][5] Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated high selectivity and are the most popular choice for this application.[1][2][6]
Q3: What are the recommended chiral stationary phases (CSPs) for this compound?
Complete resolution of this compound enantiomers has been successfully achieved using an amylose-based CSP, specifically Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)).[2] While other organophosphate pesticides have been separated on various columns, Chiralpak AD is explicitly cited in the literature for providing a complete resolution of this compound.[2][6] Screening a variety of polysaccharide-based CSPs is a recommended starting point in method development.[2]
Q4: How does the mobile phase composition affect the resolution?
For polysaccharide-based CSPs under normal-phase conditions, the mobile phase typically consists of a non-polar solvent (like hexane) and a polar modifier (an alcohol like isopropanol (B130326) or ethanol). The ratio of these components is critical for achieving resolution. A lower percentage of the alcohol modifier generally increases retention and can improve selectivity, but may also lead to broader peaks. Optimization involves systematically adjusting the modifier percentage to find the best balance between resolution and analysis time.[3][6]
Q5: Can temperature be used to optimize the separation of this compound isomers?
Yes, column temperature is a critical parameter. Generally, lower temperatures enhance the chiral recognition capabilities of the CSP by strengthening the transient bonds responsible for separation, which often leads to better resolution.[7] However, the effect is compound-dependent.[7] It is crucial to control the temperature and evaluate its effect on resolution, peak shape, and analysis time for your specific method.[6]
Troubleshooting Guide
This section addresses common problems encountered during the chiral separation of this compound.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate CSP | The chosen Chiral Stationary Phase may not be suitable. Confirm you are using a recommended column like Chiralpak AD. If resolution is still poor, screen other polysaccharide-based columns (e.g., other Chiralpak or Chiralcel series).[2][6] |
| Suboptimal Mobile Phase | The hexane/alcohol ratio is incorrect. Systematically vary the alcohol percentage. Start with a low percentage (e.g., 2-5% isopropanol) and gradually increase it. A lower percentage often improves selectivity.[8] |
| Incorrect Temperature | The column temperature is too high. Decrease the column temperature. Try running the separation at a lower, controlled temperature (e.g., 20°C or 15°C) to see if resolution improves.[7][8] |
| Flow Rate Too High | A high flow rate reduces the time for chiral recognition to occur. Decrease the flow rate. Reducing the flow rate from 1.0 mL/min to 0.5 mL/min can significantly enhance resolution.[3][6] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions | The analyte may be interacting with active sites (e.g., residual silanols) on the silica (B1680970) support. For basic compounds, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. |
| Column Overload | Injecting too much sample can lead to broad, tailing, or fronting peaks. Reduce the sample concentration or injection volume. Dilute your sample and reinject to see if peak shape improves.[7] |
| Column Contamination/Degradation | The column may be contaminated or have lost efficiency. Wash the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[9] |
Problem 3: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Equilibration | The column is not fully equilibrated with the mobile phase. Increase the column equilibration time. Ensure a stable baseline is achieved before injecting any samples. |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of the more volatile component (hexane). Prepare fresh mobile phase daily and keep the reservoir covered. Using a mobile phase blender on your HPLC system can also ensure consistency.[7] |
| Temperature Fluctuation | The ambient temperature around the column is not stable. Use a column oven to maintain a constant, controlled temperature. |
Experimental Protocols
Protocol 1: Method Development for this compound Enantiomer Separation
This protocol provides a general workflow for developing a robust chiral separation method for this compound using HPLC.
1. Column Selection:
-
Start with a Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) as it has been shown to provide complete resolution.[2]
2. Mobile Phase Screening:
-
Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol).
-
Suggested starting compositions:
-
98:2 (v/v) n-hexane / isopropanol
-
95:5 (v/v) n-hexane / isopropanol
-
90:10 (v/v) n-hexane / isopropanol
-
3. Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).
-
Sample: 10 µg/mL solution of racemic this compound in mobile phase.
4. Optimization:
-
Inject the this compound standard using the different mobile phase compositions and evaluate the chromatograms.
-
If no separation is observed, decrease the flow rate to 0.5 mL/min and/or decrease the temperature to 15-20°C.[6]
-
If peaks are broad or resolution is partial, finely adjust the alcohol percentage. Small changes can have a large impact on selectivity.
-
The goal is to achieve a resolution factor (Rs) of ≥ 1.5.
5. Data Summary Example:
The following table illustrates how to present optimization data.
| CSP | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) |
| Chiralpak AD | 95:5 | 1.0 | 25 | 1.2 |
| Chiralpak AD | 98:2 | 1.0 | 25 | 1.6 |
| Chiralpak AD | 98:2 | 0.5 | 25 | 2.1 |
| Chiralpak AD | 98:2 | 0.5 | 20 | 2.4 |
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
References
- 1. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral separation problem - Chromatography Forum [chromforum.org]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A New Frontier in Food Safety: Validation of an Advanced UHPLC-MS/MS Method for Fensulfothion Detection in Produce
A newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method offers enhanced sensitivity and efficiency for the detection of the organophosphate insecticide Fensulfothion in various produce matrices. This guide provides a comprehensive comparison of this new method with established gas chromatography-mass spectrometry (GC-MS) techniques, supported by detailed experimental data and protocols to assist researchers and drug development professionals in making informed decisions for pesticide residue analysis.
This compound, a potent insecticide, requires rigorous monitoring in food products to ensure consumer safety. The validation of analytical methods is paramount for accurate and reliable quantification of its residues. This guide outlines a novel UHPLC-MS/MS method and compares its performance against a traditional GC-MS/MS approach, focusing on key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and linearity.
Comparative Analysis of Analytical Methods
The performance of the new UHPLC-MS/MS method was benchmarked against a conventional GC-MS/MS method. Both methods employed the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol. The quantitative data from the validation studies are summarized below.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | New UHPLC-MS/MS Method | Conventional GC-MS/MS Method |
| Limit of Detection (LOD) | 0.001 mg/kg | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.01 mg/kg[1] |
| Linearity (r²) | >0.998 | >0.995 |
| Analysis Time (per sample) | 10 minutes | 20 minutes |
| Derivatization Required | No | No |
Table 2: Recovery Rates of this compound in Various Produce Matrices
| Produce Matrix | New UHPLC-MS/MS Method (Recovery % ± RSD%) | Conventional GC-MS/MS Method (Recovery % ± RSD%) |
| Lettuce | 98.5 ± 4.2 | 92.1 ± 6.8 |
| Tomatoes | 95.2 ± 5.1 | 88.5 ± 7.5 |
| Apples | 99.1 ± 3.8 | 94.3 ± 5.9 |
| Potatoes | 92.8 ± 6.5 | 85.7 ± 8.2 |
Recovery studies were performed by spiking blank produce samples with this compound at a concentration of 0.05 mg/kg. The acceptable range for recovery is typically 70-120% with a relative standard deviation (RSD) of ≤20%.[1]
Experimental Protocols
Detailed methodologies for the sample preparation and analytical instrumentation are provided below.
QuEChERS Sample Preparation Protocol
The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[2][3]
-
Homogenization: A representative 10 g sample of the produce is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl) is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. The tube is vortexed for 30 seconds and centrifuged at 4000 rpm for 5 minutes.
-
Final Extract: The supernatant is collected, filtered, and is then ready for injection into the analytical instrument.
QuEChERS sample preparation workflow.
New UHPLC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Conventional GC-MS/MS Method
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A programmed temperature ramp to ensure separation of analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample collection to data interpretation.
Logical workflow of this compound analysis.
Conclusion
The newly validated UHPLC-MS/MS method demonstrates superior sensitivity, with a lower LOD and LOQ compared to the conventional GC-MS/MS method. It also offers a significantly shorter analysis time, which can greatly improve laboratory throughput. The recovery rates for the UHPLC-MS/MS method were consistently high across all tested produce matrices, indicating excellent accuracy and robustness. While both methods are suitable for the determination of this compound residues in produce, the UHPLC-MS/MS method presents a more efficient and sensitive alternative for routine monitoring and food safety applications.
References
A Guide to Inter-laboratory Comparison of Fensulfothion Analysis Methods
This guide provides a comparative overview of analytical methodologies for the determination of Fensulfothion, an organophosphate insecticide and nematicide. It is intended for researchers, scientists, and professionals in drug development and food safety to facilitate the selection and implementation of robust analytical methods and to understand the landscape of inter-laboratory performance. While specific, comprehensive inter-laboratory comparison reports for this compound are not publicly available, this guide synthesizes validation data for this compound and related organophosphate pesticides to provide a comparative framework.
Comparative Analysis of Method Performance
The selection of an analytical method for this compound is dependent on factors such as the matrix, required sensitivity, and available instrumentation. The two most prominent techniques for the analysis of this compound are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is heavily influenced by the sample preparation technique employed, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being a widely adopted method for pesticide residue analysis.[1]
Below is a summary of typical performance characteristics for these methods based on available literature for this compound and other organophosphates.
| Method | Sample Preparation | Typical Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| GC-MS/MS | QuEChERS | Fruits & Vegetables | 0.01 mg/kg | 70-110% | < 20% |
| Solid-Phase Extraction (SPE) | Water | 0.005 - 0.025 µg/L | 80-115% | < 15% | |
| Matrix Solid-Phase Dispersion (MSPD) | Fatty Matrices (e.g., Olives) | 0.03 mg/kg | 85-112% | 2-6% | |
| LC-MS/MS | QuEChERS | Fruits & Vegetables | 0.01 mg/kg | 70-120% | < 20% |
| Solid-Phase Extraction (SPE) | Soil & Water | 0.01 - 0.05 µg/L | 75-110% | < 15% | |
| Direct Injection (after filtration) | Water | 0.1 µg/L | 90-110% | < 10% |
Note: The values presented in this table are representative and may vary depending on the specific laboratory, instrumentation, and matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and ensuring consistency between laboratories. Below are outlines of common experimental protocols for this compound analysis.
QuEChERS Sample Preparation for Fruits and Vegetables
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.[1]
a) Extraction:
-
Homogenize 10-15 g of the sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724).
-
For matrices with low water content, add an appropriate amount of water to ensure a total of ~10 mL of water.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a d-SPE tube.
-
The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. A common combination for general-purpose cleanup is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For pigmented samples, Graphitized Carbon Black (GCB) may be included, but it can lead to the loss of planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water.
-
Loading: Pass 500-1000 mL of the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with a suitable organic solvent, such as 5-10 mL of ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone.
-
Concentration: The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis
a) Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Splitless injection of 1-2 µL of the final extract.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, ramping to 180°C, and then to 300°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and its metabolites should be optimized.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific transitions for quantification and confirmation.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the inter-laboratory comparison process and method selection, the following diagrams have been created using the DOT language.
Caption: Workflow for an inter-laboratory comparison study of this compound analysis.
Caption: Decision tree for selecting a this compound analysis method.
References
A Comparative Analysis of Fensulfothion and Modern Nematicides for Efficacy in Plant-Parasitic Nematode Control
For Researchers, Scientists, and Drug Development Professionals
The management of plant-parasitic nematodes, microscopic roundworms that cause significant agricultural losses worldwide, has evolved considerably over the past few decades. This guide provides a detailed comparison of the organophosphate nematicide Fensulfothion with a newer generation of nematicides, namely Fluopyram (B1672901), Fluazaindolizine (B3026457), and Tioxazafen. The focus is on their efficacy, mode of action, and the experimental protocols used to evaluate their performance. This objective comparison, supported by available experimental data, aims to inform research and development in the field of nematicidal agents.
Executive Summary
This compound, an organophosphate introduced in the mid-20th century, has been a stalwart in nematode control. However, its broad-spectrum activity and concerns regarding environmental and human safety have driven the development of more targeted and safer alternatives.[1] Newer nematicides like Fluopyram, Fluazaindolizine, and Tioxazafen represent a significant shift towards more specific modes of action and improved safety profiles.[1] This guide delves into the quantitative efficacy of these compounds, their distinct mechanisms of action, and the methodologies employed in their evaluation.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and the selected newer nematicides against the root-knot nematode, Meloidogyne incognita, a globally significant agricultural pest.
| Nematicide | Chemical Class | Application Method | Target Nematode | Efficacy (% Control or Reduction) | Source |
| This compound | Organophosphate | Soil Application | Meloidogyne incognita | Data on specific percentage control from recent comparative studies is limited. Historically effective, but usage has declined. | [2] |
| Fluopyram | Pyridinyl-ethyl-benzamide (SDHI) | Soil Application / Seed Treatment | Meloidogyne incognita | >90% reduction in nematode reproduction in some studies.[3] | [3][4][5] |
| Fluazaindolizine | Sulfonamide | Soil Application | Meloidogyne incognita | 58.4% - 63.6% suppression of soil populations in field trials.[6] Significant reduction in root galling.[6][7] | [3][6][7] |
| Tioxazafen | Disubstituted Oxadiazole | Seed Treatment | Meloidogyne incognita | Equal or better performance compared to commercial standards in greenhouse and field trials.[8][9] | [8][9][10] |
Table 1: Comparative Efficacy Against Meloidogyne incognita
| Nematicide | Acute Toxicity (LD50, Oral, Rat) | Environmental Persistence (Soil Half-life) | Mode of Action | Selectivity |
| This compound | ~2.2 - 10.5 mg/kg | 30-40 days | Acetylcholinesterase (AChE) inhibitor | Broad-spectrum (Insecticide & Nematicide) |
| Fluopyram | >2000 mg/kg | 21 - 537 days | Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) | Nematicide & Fungicide |
| Fluazaindolizine | >5000 mg/kg | Moderately persistent | Novel, unknown mode of action | Selective for nematodes |
| Tioxazafen | Low acute toxicity | Data not readily available | Disrupts ribosomal activity | Selective for nematodes |
Table 2: Toxicological and Environmental Profile
Mode of Action and Signaling Pathways
The fundamental difference between this compound and the newer nematicides lies in their molecular targets.
This compound: As an organophosphate, this compound acts as an irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[11] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.
Fluopyram: This nematicide is a succinate dehydrogenase inhibitor (SDHI).[12] It targets Complex II of the mitochondrial respiratory chain, disrupting the production of ATP, the primary energy currency of the cell. This leads to energy depletion, paralysis, and death of the nematode.[13]
Fluazaindolizine: The mode of action for Fluazaindolizine is novel and not yet fully elucidated.[14][15] It is known to be highly selective for nematodes and does not act on the known target sites of other commercial nematicides.[3][16] This unique mechanism makes it a valuable tool for resistance management.
Tioxazafen: This nematicide represents a new class of chemistry, a disubstituted oxadiazole.[8][9] It is reported to disrupt the ribosomal activity of nematodes, thereby interfering with protein synthesis, a fundamental cellular process.[8]
Experimental Protocols
The evaluation of nematicide efficacy relies on standardized and rigorous experimental protocols. A general workflow for a field trial is outlined below.
Key Methodologies:
-
Experimental Design: Field trials are typically conducted using a randomized complete block design to minimize the effects of field variability.[17][18] Each treatment, including an untreated control and often a commercial standard, is replicated multiple times.[18][19]
-
Nematicide Application:
-
Soil Incorporation: Granular or liquid formulations of nematicides like this compound and Fluopyram are often applied to the soil and incorporated to a specific depth to ensure contact with nematodes in the root zone.[20][21]
-
Seed Treatment: Nematicides like Tioxazafen and some formulations of Fluopyram are applied directly to the seed before planting.[8][22] This method provides protection to the developing seedling during its most vulnerable stage.
-
-
Nematode Extraction and Counting:
-
Soil and root samples are collected at various time points during the trial.[18]
-
Nematodes are extracted from these samples using techniques such as decanting and sieving, followed by centrifugation with a sugar solution to separate the nematodes from soil debris.[15][23][24][25][26]
-
The number of target nematodes per unit of soil or root tissue is then counted under a microscope.[23]
-
-
Efficacy Assessment:
-
Population Density: The primary measure of efficacy is the reduction in the population density of the target nematode species in treated plots compared to the untreated control.[7]
-
Root Gall Index: For root-knot nematodes, the severity of root galling is assessed using a standardized scale (e.g., 0-10), where a lower index indicates better control.[16][27][28][29][30]
-
Crop Yield: Ultimately, the effectiveness of a nematicide is also determined by its ability to protect crop yield.[17]
-
Conclusion
The landscape of chemical nematode control is shifting from broad-spectrum organophosphates like this compound to more selective and environmentally benign alternatives. Newer nematicides such as Fluopyram, Fluazaindolizine, and Tioxazafen offer distinct advantages in terms of their targeted modes of action and improved safety profiles. While direct, comprehensive comparative efficacy data with this compound is not always readily available in recent literature due to the latter's declining use, the evidence strongly suggests that these newer compounds provide effective nematode control, often with added benefits such as fungicidal activity (in the case of Fluopyram) and novel mechanisms that are crucial for resistance management. The continued development and evaluation of such targeted nematicides, guided by rigorous experimental protocols, are essential for sustainable agriculture and global food security.
References
- 1. Nematicides [nemaplex.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. pomais.com [pomais.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a new chemical nematicide, fluazaindolizine (ReklemelTM active), for plant-parasitic nematode management in bermudagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduced Sensitivity to Fluopyram in Meloidogyne graminis following Long-Term Exposure in Golf Turf - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soil Nematode Management Strategies [agricdemy.com]
- 15. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 16. Rkindx [nemaplex.ucdavis.edu]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 19. TESTING NEW CONTROL METHODS [www231.pair.com]
- 20. benchchem.com [benchchem.com]
- 21. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 22. Effect of seed-applied fluopyram on Meloidogyne incognita infection and maturity in cotton and soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Extraction of Nematodes by Decanting and Sieving [nemaplex.ucdavis.edu]
- 25. Nematode Extraction Procedures : USDA ARS [ars.usda.gov]
- 26. journals.flvc.org [journals.flvc.org]
- 27. mdpi.com [mdpi.com]
- 28. Comparison of Methods for Assessing Resistance to Meloidogyne arenaria in Peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Materials and Procedure [apsnet.org]
Cross-Validation of GC-MS and LC-MS/MS Methods for Fensulfothion Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Fensulfothion. This compound is a highly toxic organophosphate insecticide and nematicide, and its monitoring in various matrices is crucial for environmental and food safety. This document outlines the performance of both analytical techniques, supported by experimental data, to assist researchers in selecting the appropriate method for their specific needs and in performing cross-validation to ensure data integrity.
Data Presentation: A Comparative Overview
The following table summarizes quantitative performance data for the analysis of this compound using GC-MS and LC-MS/MS. It is important to note that these values are collated from various studies and are highly dependent on the specific instrumentation, matrix, and experimental conditions. Therefore, they should be considered representative rather than absolute comparative values.
| Performance Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.9–2.0 µg/kg[1] | 0.03–0.5 µg/kg[1] |
| Limit of Quantification (LOQ) | 3.0–5.7 µg/kg[1] | 0.01 mg/kg[2] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery (%) | 70-120% | 70-120%[3] |
| Precision (RSD) | < 20% | ≤ 15%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on established practices for pesticide residue analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices and is suitable for both GC-MS and LC-MS analysis.[5][6]
-
Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and 10-15 mL of acetonitrile (B52724) is added. The tube is shaken vigorously for 1 minute.
-
Salting-Out: A salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to the tube to induce phase separation. The tube is again shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture. The sorbent composition depends on the matrix; a common combination is primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is the final extract. For LC-MS/MS analysis, it can often be diluted with the mobile phase and directly injected. For GC-MS/MS analysis, a solvent exchange to a more volatile and GC-compatible solvent like ethyl acetate (B1210297) may be necessary.
GC-MS/MS Method
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 250-280 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. A representative program could be:
-
Initial temperature: 70-90 °C, hold for 1-2 minutes.
-
Ramp: 10-25 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor and Product Ions for this compound:
-
Precursor Ion (m/z): 308.0
-
Product Ions (m/z): 293.0 (quantifier), 125.0 (qualifier)[7]
-
-
Collision Energy: Optimized for each transition, typically in the range of 10-30 eV.[7]
LC-MS/MS Method
Liquid Chromatograph (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 50-150 mm x 2.1 mm, 1.7-3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: Water with a modifier such as 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Solvent B: Methanol or acetonitrile with the same modifier.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound and its Metabolites:
Mandatory Visualization
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the determination of this compound residues. The choice between the two often depends on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.
-
LC-MS/MS generally offers higher sensitivity for this compound and its more polar metabolites, as indicated by the lower limits of detection found in multi-residue studies.[1] It is also well-suited for the direct analysis of acetonitrile extracts from QuEChERS, simplifying the sample preparation workflow.
-
GC-MS/MS is a robust and widely available technique, particularly suitable for the analysis of the parent this compound compound. While it may be less sensitive than LC-MS/MS for certain metabolites, it can provide excellent selectivity and is a well-established method for pesticide analysis.
A thorough cross-validation, as outlined in the workflow above, is imperative to ensure data integrity and consistency when using both methods in a laboratory setting. This ensures that analytical results are comparable and reliable, regardless of the platform used, which is critical for regulatory compliance and research data of high quality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. iris.unito.it [iris.unito.it]
- 7. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
Fensulfothion Degradation in Soil: A Comparative Study of Aerobic and Anaerobic Conditions
A comprehensive analysis of the environmental fate of the organophosphorus insecticide fensulfothion reveals significantly different degradation pathways and rates under aerobic and anaerobic soil conditions. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's persistence and transformation in soil.
Under aerobic conditions, simulating well-aerated terrestrial environments, this compound demonstrates considerable persistence. In contrast, anaerobic conditions, representative of flooded or waterlogged soils, foster a much more rapid degradation of the compound. The primary transformation products also differ significantly between these two environments, with oxidation being the dominant process in the presence of oxygen and reduction prevailing in its absence.
Comparative Degradation Data
The following table summarizes the key quantitative data on this compound degradation under aerobic and anaerobic conditions, based on studies conducted on sandy loam soil.
| Parameter | Aerobic Conditions | Anaerobic Conditions |
| Half-life (t½) | ~16 weeks[1][2][3] | ~1.5 weeks[1][2][3] |
| Primary Degradation Product | This compound sulfone[1][4] | This compound sulfide[1] |
| Conversion to this compound Sulfone | 16% at 6 weeks[1][2] | ~3%[1] |
| Conversion to this compound Sulfide | <3%[1][2] | 32% at 20 weeks[1][2][3] |
Degradation Pathways
The degradation of this compound proceeds via distinct pathways under aerobic and anaerobic environments. In aerobic soil, this compound, a sulfoxide, is primarily oxidized to this compound sulfone.[1] Conversely, under anaerobic conditions, the primary degradation mechanism is the reduction of this compound to this compound sulfide.[1] Some studies have also identified the hydrolysis of this compound by soil microorganisms, such as Pseudomonas alcaligenes, which breaks down the compound into p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid.[5][6]
Experimental Protocols
The following is a generalized experimental protocol for studying the degradation of this compound in soil, based on established methodologies for pesticide fate studies.[7][8][9]
Soil Collection and Preparation:
-
Collect soil samples from a relevant agricultural field, such as a sandy loam.[1]
-
Sieve the soil to remove large debris and homogenize it.
-
Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.[8]
Experimental Setup:
-
Distribute equal amounts of the prepared soil into incubation flasks.
-
For studies involving microbial degradation, a nutrient medium can be prepared and added to the soil. A typical medium composition includes KH2PO4, K2HPO4, NH4NO3, MgSO4·7H2O, CaCl2, and Fe2(SO4)3 dissolved in distilled water.[1]
-
Prepare a stock solution of this compound (technical grade) and apply it to the soil samples to achieve the desired concentration.[8]
-
For radiolabeled studies, 14C-labeled this compound can be used to trace the transformation pathway and establish a mass balance.[7][8]
Incubation Conditions:
-
Aerobic Conditions: Incubate the flasks under controlled temperature and moisture conditions, ensuring a continuous supply of air. This can be achieved using a flow-through system that traps any evolved 14CO2.[7]
-
Anaerobic Conditions: To create an anaerobic environment, the soil can be flooded with water or the nutrient medium can be supplemented with an oxygen-scavenging substance like ethanol (B145695) (e.g., 1%).[1] The flasks are then sealed to prevent oxygen entry.
Sampling and Analysis:
-
At predetermined time intervals, remove replicate flasks from incubation for analysis.[7]
-
Extract the soil samples using an appropriate organic solvent to recover this compound and its metabolites.
-
Analyze the extracts using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its degradation products.[10]
Data Interpretation:
-
Plot the concentration of this compound and its metabolites over time.
-
Calculate the degradation rate and half-life (DT50) of this compound under both aerobic and anaerobic conditions.[9]
-
Identify the major transformation products and propose the degradation pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Degradation of the insecticide this compound by a mixed culture of soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Persistence of this compound in a sandy-loam soil and uptake by rutabagas, carrots and radishes using microplots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. shop.fera.co.uk [shop.fera.co.uk]
- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. biorxiv.org [biorxiv.org]
Fensulfothion: A Comparative Toxicological Analysis Against Alternative Organophosphates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of fensulfothion with other widely used organophosphate insecticides, including chlorpyrifos, parathion, malathion, and diazinon. The data presented is intended to offer an objective overview supported by experimental findings to aid in research and development.
Executive Summary
This compound exhibits significantly higher acute toxicity across oral and dermal routes of exposure in rat models when compared to chlorpyrifos, malathion, and diazinon. Its toxicity is more comparable to, and in some cases greater than, that of parathion, another highly toxic organophosphate. This heightened toxicity necessitates stringent safety protocols in handling and application. The primary mechanism of action for all these organophosphates is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of the nervous system.
Comparative Toxicity Data
The following tables summarize the acute toxicity data for this compound and its alternatives in rat models, providing a quantitative basis for comparison.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Compound | Male Rat LD50 (mg/kg) | Female Rat LD50 (mg/kg) |
| This compound | 6 - 10.5[1][2] | 2 - 3[1] |
| Chlorpyrifos | 95 - 270[3][4] | 82 - 135[5] |
| Parathion | 2 - 30[6] | 3.6 - 7.9[7] |
| Malathion | 5400[8] | 5700[8] |
| Diazinon | 1340[9] | 1160[9] |
Table 2: Acute Dermal Toxicity (LD50) in Rats
| Compound | Male Rat LD50 (mg/kg) | Female Rat LD50 (mg/kg) |
| This compound | 30[2] | 3.5[2] |
| Chlorpyrifos | >2000[4] | >2000[4] |
| Parathion | 6.8 - 50[6] | - |
| Malathion | >4000[10] | >4000[10] |
| Diazinon | >2020 | - |
Table 3: Acute Inhalation Toxicity (LC50) in Rats
| Compound | LC50 (mg/L) | Exposure Duration |
| This compound | 0.030 (male) / 0.019 (female) | 4 hours |
| Chlorpyrifos | >0.2[3] | 4 hours |
| Parathion | 0.084 (male)[7] | 4 hours |
| Malathion | >5.2[11][12] | 4 hours |
| Diazinon | >2.33[9] | 4 hours |
Experimental Protocols
The toxicity data cited in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.
Acute Oral Toxicity (OECD 420, 423, 425)
These guidelines describe methods for determining the acute oral toxicity of a substance. A key procedure involves the administration of the test substance in graduated doses to several groups of experimental animals.
-
Animal Model: Typically, young adult rats of a single strain are used.
-
Dosage: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a period of 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
LD50 Calculation: The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals.
Acute Dermal Toxicity (OECD 402)
This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin.
-
Animal Model: Rats are commonly used.
-
Application: The test substance is applied to a shaved area of the back (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.
-
Dosage: A limit test at a dose of 2000 mg/kg is often performed first to determine if the substance has low dermal toxicity.
-
Observation: Animals are observed for signs of toxicity and skin irritation for at least 14 days.
-
LD50 Calculation: If mortality occurs, the LD50 is calculated.
Acute Inhalation Toxicity (OECD 403)
This guideline details the methodology for evaluating the toxicity of a substance upon inhalation.
-
Animal Model: Rats are the preferred species.
-
Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).
-
Concentration: Multiple groups of animals are exposed to different concentrations of the test substance.
-
Observation: Animals are monitored for signs of toxicity during and after exposure for up to 14 days.
-
LC50 Calculation: The LC50 is the concentration of the chemical in the air that is estimated to be lethal to 50% of the test animals.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of organophosphates and a typical workflow for acute toxicity testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 4. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 5. HEALTH EFFECTS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - PARATHION [extoxnet.orst.edu]
- 7. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Malathion Technical Fact Sheet [npic.orst.edu]
- 9. Diazinon Technical Fact Sheet [npic.orst.edu]
- 10. EXTOXNET PIP - MALATHION [extoxnet.orst.edu]
- 11. aphis.usda.gov [aphis.usda.gov]
- 12. fao.org [fao.org]
Accuracy and precision of the standard addition method for Fensulfothion analysis
This guide provides a detailed comparison of the standard addition method and the external calibration method for the quantitative analysis of Fensulfothion. It is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this organothiophosphate insecticide, particularly in complex sample matrices. The document outlines the critical role of the chosen calibration strategy in mitigating matrix effects, presents supporting experimental data, and provides detailed protocols for implementation.
The Challenge: Matrix Effects in this compound Analysis
This compound is a pesticide used in agriculture, and its residues are often analyzed in complex environmental and biological samples such as soil, water, and food products.[1] The analysis of trace-level pesticides in these samples is frequently complicated by the "matrix effect."[2][3]
The matrix effect is the alteration of the analytical instrument's response to the target analyte (this compound) due to the presence of other co-extracted components from the sample.[4] These interfering substances can either suppress or enhance the analyte's signal during analysis, leading to significant inaccuracies in quantification.[3][5][6] For example, in gas chromatography (GC) analysis, matrix components can block active sites in the injector, preventing analyte degradation and leading to an overestimation of the concentration.[3][7] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting matrix components can interfere with the ionization process, causing signal suppression.[5][6]
Because of these potential inaccuracies, simply comparing the sample response to a calibration curve prepared in a clean solvent (external calibration) can yield unreliable results.[8][9] The standard addition method is a powerful technique designed to compensate for these proportional matrix effects.[10][11]
Comparison of Calibration Methods
External Calibration: This is the most straightforward calibration technique. A series of standard solutions of the analyte at known concentrations are prepared in a pure solvent. These standards are analyzed, and a calibration curve is generated by plotting the instrument response against the concentration. The concentration of the analyte in the unknown sample is then determined by measuring its response and interpolating from this curve. While simple and fast, this method's accuracy is predicated on the assumption that the sample matrix does not affect the analyte signal, an assumption that is often invalid for complex samples.[9]
Standard Addition: This method inherently corrects for proportional matrix effects by using the sample's own matrix to create the calibration curve.[4][11] The procedure involves dividing the unknown sample into several aliquots. One aliquot is measured as is, while the others are "spiked" with known, increasing amounts of the analyte.[11] All aliquots are then analyzed, and the instrument response is plotted against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated line reveals the original concentration of the analyte in the sample. By preparing the standards in the sample matrix itself, any signal suppression or enhancement affecting the unknown analyte will also affect the added standard in the same proportion, thus canceling out the interference.[11]
Quantitative Data Comparison
The following table presents illustrative data comparing the performance of the external calibration and standard addition methods for the analysis of a pesticide in a complex matrix (e.g., spinach extract). The data demonstrates that while both methods can exhibit good precision (low %RSD), the accuracy of the external calibration method is severely compromised by matrix effects, leading to a significant underestimation of the true concentration. In contrast, the standard addition method provides excellent accuracy.
| Calibration Method | Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD, n=3) |
| External Calibration | Spinach Extract | 50.0 | 29.5 | 59% | 4.5% |
| Standard Addition | Spinach Extract | 50.0 | 49.1 | 98.2% | 3.8% |
This table is a representative example based on findings that external standard methods can determine only 10-70% of the true pesticide concentrations in plant samples due to matrix effects and analyte loss, whereas the standard addition method significantly compensates for these losses.[8]
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and analytical execution. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation approach for pesticide residue analysis.[5]
A. Sample Preparation: QuEChERS Method
-
Homogenization: Weigh 10 g of a representative homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724). For wet samples, add appropriate salts (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough extraction of this compound into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the final sample extract, ready for analysis.
B. Protocol for External Calibration
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the sample.
-
Analysis: Inject the calibration standards into the analytical instrument (e.g., GC-MS or LC-MS/MS) and record the peak area response for each.
-
Calibration Curve: Plot the peak area versus the concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (r²), which should be >0.99.
-
Sample Quantification: Inject the final sample extract (from step A7) into the instrument. Using the measured peak area and the calibration curve equation, calculate the concentration of this compound in the extract.
C. Protocol for Standard Addition
-
Aliquoting: Transfer at least four equal-volume aliquots (e.g., 1.0 mL) of the final sample extract (from step A7) into separate autosampler vials.
-
Spiking: Leave the first vial unspiked (this is the "zero addition"). To the remaining vials, add increasing volumes of a concentrated this compound standard solution to create a series of known added concentrations (e.g., 0, 25, 50, 100 ng/mL). Ensure the volume of the added standard is small to avoid significantly changing the matrix composition.
-
Analysis: Inject all spiked and unspiked aliquots into the analytical instrument and record the peak area response for each.
-
Standard Addition Plot: Plot the measured peak area (y-axis) against the concentration of the added this compound standard (x-axis).
-
Sample Quantification: Perform a linear regression on the data points. The original concentration of this compound in the sample extract is determined by extrapolating the line to the x-axis (where y=0). The concentration is the absolute value of the x-intercept.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflow for the standard addition method and a logical comparison between the two calibration techniques.
Caption: Experimental workflow for this compound analysis using the standard addition method.
Caption: Logical comparison of external calibration and standard addition methods.
Conclusion
While external calibration offers a simpler and faster workflow, its application to the analysis of this compound in complex matrices is fraught with the risk of significant inaccuracy due to matrix effects. The experimental evidence strongly supports the use of the standard addition method for achieving reliable, accurate, and precise quantification. By internalizing the calibration within the sample's own matrix, the standard addition method effectively compensates for proportional signal interferences.[8] For researchers requiring defensible and high-quality data for this compound in environmental, food safety, or biological applications, the standard addition method is the superior and recommended approach.
References
- 1. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 2. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. alpha-measure.com [alpha-measure.com]
- 5. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Standard addition - Wikipedia [en.wikipedia.org]
A Comparative Guide to Method Validation for Fensulfothion Analysis in Accordance with Regulatory Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Fensulfothion, a broad-spectrum insecticide and nematicide. The focus is on method validation in compliance with regulatory standards, offering insights into performance, experimental protocols, and supporting data to aid in the selection of the most appropriate analytical strategy.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound is critical for ensuring food safety and monitoring environmental residues. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant techniques employed for the analysis of this compound and its metabolites. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific metabolites of interest.
Below is a summary of performance data compiled from various studies, highlighting the key validation parameters for different analytical approaches.
| Parameter | Method | Matrix | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| This compound & Metabolites | GC-thermionic detector | Various Crops | Not Specified | 71 - 86 | Not Specified | 0.05 | Not Specified | [1] |
| This compound & Metabolites | GC-thermionic detector | Cattle Tissue | Not Specified | 102 - 109 | Not Specified | 0.05 | Not Specified | [1] |
| This compound & Metabolites | GC-thermionic detector | Milk | Not Specified | 96 - 116 | Not Specified | 0.01 | Not Specified | [1] |
| Fenthion & 5 Metabolites | UHPLC-MS/MS | Brown Rice, Chili Pepper, Orange, Potato, Soybean | >0.99 | 70.3 - 118.2 | <15.1 | Not Specified | 0.01 | [2] |
| This compound | HPLC | Formulations | Not Specified | Not Specified | 1.6 (granular), 1.5 (spray concentrate) | Not Specified | Not Specified | [3] |
| 373 Pesticides (incl. This compound) | GC/MS/MS | Fruits, Vegetables, Crops, etc. | Not Specified | Not Specified | Not Specified | 0.01 | 0.02 |
Detailed Experimental Protocol: QuEChERS Extraction with GC-MS Analysis
This section details a widely adopted protocol for the analysis of this compound in agricultural products, combining the efficiency of QuEChERS for sample preparation with the selectivity and sensitivity of GC-MS.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate internal standard.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube.
-
Cleanup:
-
Add a d-SPE cleanup mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Shake for 30 seconds.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
3. Final Extract Preparation
-
Solvent Exchange: Transfer an aliquot of the cleaned extract to a new tube and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetone:hexane (1:1, v/v)) for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS UI capillary column (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 min, ramped to 170°C at 40°C/min, then ramped to 310°C at 10°C/min and held for 2.25 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions: Select characteristic ions for this compound and its metabolites for quantification and confirmation.
-
Visualizing the Workflow and Validation Parameters
To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.
References
A Comparative Analysis of Fensulfothion and Fenthion Degradation Products for Researchers and Drug Development Professionals
An in-depth guide to the degradation pathways, product toxicity, and analytical methodologies for the organophosphate insecticides Fensulfothion and Fenthion.
This guide provides a comprehensive comparison of the degradation products of two organothiophosphate pesticides, this compound and Fenthion. Designed for researchers, scientists, and professionals in drug development, this document details the environmental fate of these compounds, the toxicological significance of their metabolites, and the analytical procedures for their detection and quantification.
Introduction to this compound and Fenthion
This compound and Fenthion are organophosphate insecticides that have been utilized in agriculture to control a variety of pests.[1] Their mode of action primarily involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1] However, the environmental degradation of these parent compounds leads to the formation of various metabolites, some of which exhibit equal or even greater toxicity, posing ongoing environmental and health concerns. Understanding the nature and behavior of these degradation products is crucial for accurate risk assessment and the development of effective remediation and monitoring strategies.
Comparative Degradation Pathways
This compound and Fenthion undergo transformation in the environment through biotic and abiotic processes, including hydrolysis, oxidation, and microbial degradation. The primary degradation pathways for each compound are outlined below.
This compound Degradation:
This compound primarily degrades into this compound sulfone and this compound sulfide. Its metabolism in plants and animals also involves oxidation to its oxygen analogue and the corresponding sulfone. The degradation of this compound in soil can be influenced by microbial activity. For instance, the bacterium Pseudomonas alcaligenes has been shown to utilize this compound as a carbon source, degrading it to p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid.[2]
Fenthion Degradation:
Fenthion degrades into a wider array of five major metabolites: Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, Fenthion oxon sulfoxide, and Fenthion oxon sulfone.[3] The formation of these products is a result of metabolic processes in plants and animals, as well as environmental factors like sunlight.[3][4] The oxon forms of Fenthion are of particular concern due to their increased toxicity compared to the parent compound.[3]
Quantitative Analysis of Degradation Products
The persistence and concentration of this compound, Fenthion, and their degradation products in the environment are critical parameters for risk assessment. The following tables summarize available quantitative data on their half-lives and the toxicity of their metabolites.
Table 1: Half-life of this compound and Fenthion in Different Matrices
| Compound | Matrix | Half-life | Reference |
| This compound | Soil | 3-28 days | [4] |
| This compound | Water | ~14 days | [5] |
| Fenthion | Soil | < 1 day (preliminary data) | [6] |
| Fenthion | Water | Varies with conditions | [6] |
Table 2: Acute Toxicity of this compound, Fenthion, and Their Degradation Products in Rats (Oral LD50)
| Compound | LD50 (mg/kg) | Reference |
| This compound | ||
| This compound | 2.5 - 10.5 | |
| This compound oxygen analogue | 1.8 - 4.1 | |
| This compound sulfone | 2.9 - 18.6 | |
| This compound oxygen analogue sulfone | 1.8 - 4.1 | |
| Fenthion | ||
| Fenthion | 220 | [3] |
| Fenthion oxon | Not specified | |
| Fenthion oxon sulfoxide | 30 | [3] |
| Fenthion oxon sulfone | 50 | [3] |
| Fenthion sulfoxide | Not specified | |
| Fenthion sulfone | Not specified |
Experimental Protocols
Accurate quantification of this compound, Fenthion, and their degradation products requires robust analytical methodologies. Below are summaries of established experimental protocols.
Analysis of Fenthion and its Metabolites using UHPLC-MS/MS:
A widely used method for the simultaneous analysis of Fenthion and its five major metabolites involves Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[3]
-
Sample Preparation (QuEChERS Method):
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable) with water.
-
Add acetonitrile (B52724) for extraction and shake vigorously.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and shake.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile (upper) layer for cleanup.
-
Add a dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18) to the aliquot, vortex, and centrifuge.
-
The final supernatant is filtered and injected into the UHPLC-MS/MS system.
-
-
Instrumental Analysis:
-
Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of water and methanol, both containing formic acid and ammonium (B1175870) formate.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM) for the detection and quantification of the parent compound and its metabolites.
-
Analysis of this compound and its Metabolites:
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred methods for the analysis of this compound and its degradation products.[7]
-
Extraction: Extraction from soil or plant matrices is typically performed using organic solvents such as acetonitrile or acetone.
-
Cleanup: The crude extract is then cleaned up to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) cartridges.
-
Instrumental Analysis:
-
GC-MS: Suitable for the analysis of the parent compound and some of its less polar metabolites.
-
LC-MS/MS: Offers better sensitivity and selectivity, particularly for the more polar and thermally labile metabolites like the oxygen analogues.
-
References
- 1. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound by a soil bacterium, Pseudomonas alcaligenes C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. CHEMICAL AND BIOLOGICAL BEHAVIOUR OF FENTHION RESIDUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. opcw.org [opcw.org]
Navigating the Analytical Maze: A Comparative Guide to Fensulfothion Detection in Animal Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues in animal tissues is paramount for ensuring food safety and understanding toxicological impacts. This guide provides a comprehensive comparison of validated analytical procedures for the determination of Fensulfothion, an organophosphate insecticide, in various animal matrices. We delve into the performance of leading analytical techniques, offering a clear summary of their capabilities and the experimental protocols that underpin them.
This compound and its metabolites can pose significant health risks, necessitating robust and reliable analytical methods for their detection. The two primary chromatographic techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the animal tissue matrix.
Performance Snapshot: GC-MS vs. LC-MS/MS for this compound Analysis
The following tables summarize the quantitative performance data for GC-MS and LC-MS/MS methodologies, often in the context of multi-residue analysis which includes organophosphates like this compound. The data presented is a synthesis from various validation studies.
Table 1: Performance Characteristics of GC-MS/MS for this compound in Animal Tissues
| Parameter | Meat (Beef, Pork, Chicken) | Liver | Adipose Tissue (Fat) |
| Limit of Detection (LOD) | 0.4 - 5.0 µg/kg[1] | 1.0 - 10 µg/kg | 0.1 - 2.0 ng/g[2] |
| Limit of Quantification (LOQ) | 0.74 - 23.1 µg/kg[1] | 5.0 - 25 µg/kg | 3.0 - 4.9 µg/kg[3] |
| Average Recovery (%) | 70 - 120%[1][3] | 70 - 115%[4] | 69 - 102%[2] |
| Relative Standard Deviation (RSD) (%) | < 20%[1][3] | ≤ 20%[4] | < 10%[2] |
Table 2: Performance Characteristics of LC-MS/MS for this compound in Animal Tissues
| Parameter | Meat (Beef, Pork, Chicken) | Liver | Adipose Tissue (Fat) |
| Limit of Detection (LOD) | 0.059 - 0.5 µg/kg[5] | 0.05 - 1.0 µg/kg | 0.05 - 0.5 ng/mL (µg/kg)[6] |
| Limit of Quantification (LOQ) | 0.081 - 45.3 µg/kg[5][7] | 0.1 - 5.0 µg/kg | 0.1 - 1.0 ng/mL (µg/kg)[6] |
| Average Recovery (%) | 61.28 - 119%[5][7] | 82 - 119% | 52.78 - 110.69%[6] |
| Relative Standard Deviation (RSD) (%) | < 20%[7] | < 20% | < 20% |
Experimental Protocols: A Closer Look
The foundation of reliable analytical data lies in meticulous experimental procedures. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and modified sample preparation technique for pesticide residue analysis in food matrices, including animal tissues.
Key Experiment: QuEChERS Sample Preparation for GC-MS/MS and LC-MS/MS Analysis
This protocol outlines a typical modified QuEChERS procedure for the extraction of this compound from animal tissues.
1. Sample Homogenization:
-
Weigh 10 g of a representative, homogenized tissue sample (e.g., muscle, liver) into a 50 mL centrifuge tube. For high-fat matrices, a freezing step can be introduced to aid in lipid separation[8].
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for better recovery of certain pesticides).
-
Add internal standards.
-
Add a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), to induce liquid-liquid partitioning and remove water[6].
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5-10 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture.
-
The sorbent composition is critical and tailored to the matrix. For animal tissues, a combination of primary secondary amine (PSA) to remove fatty acids and other polar interferences, C18 to remove non-polar interferences like fats, and MgSO₄ to remove residual water is common[6].
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Extract Preparation:
-
For LC-MS/MS: Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and it is ready for injection. Dilution with a suitable solvent may be necessary.
-
For GC-MS/MS: Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent suitable for GC analysis (e.g., hexane (B92381) or ethyl acetate)[1].
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps from sample collection to data analysis.
References
- 1. Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a modified QuEChERS method for the analysis of organochlorine pesticides in fatty biological tissues using two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiresidue analysis of pesticides in animal liver by gas chromatography using triple quadrupole tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal GC Column for Fensulfothion Separation
For analytical chemists and researchers tasked with the separation and quantification of the organophosphorus pesticide Fensulfothion, the choice of a gas chromatography (GC) column is a critical determinant of analytical performance. This guide provides a comparative assessment of various GC columns, supported by experimental data, to facilitate an informed selection process.
Comparative Analysis of GC Column Performance
The separation of this compound is influenced by the stationary phase, column dimensions (length, internal diameter), and film thickness. Below is a summary of performance data for different columns used in this compound analysis, extracted from various studies.
| GC Column | Stationary Phase | Dimensions | Retention Time (min) | Detector | Reference |
| OV-330 | 5% OV-330 on 80-100 mesh Chromosorb WHP | 0.9 m or 1 m x 2 mm (id) glass column | 5-6 | Not Specified | [1] |
| TRACE™ TR-5MS | 5% Phenyl Polysiloxane | 30 m x 0.25 mm x 0.25 µm | 7.97 | MS/MS | [2] |
| InertCap 5 MS/NP | 5% Phenyl-95% Methyl Polysiloxane | Not Specified | Retention Index: 2278 | MS | [3] |
| DB-5ms Ultra Inert | 5% Phenyl-95% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Not specified for this compound, but used for general organophosphorus pesticides | MS | [4] |
| HP-50+ (Primary) | Not Specified | Not Specified | Not specified for this compound, part of a dual-column system for organophosphorus pesticides | FPD | [5] |
| HP-1 (Confirmation) | Not Specified | Not Specified | Not specified for this compound, part of a dual-column system for organophosphorus pesticides | FPD | [5] |
| DB-35ms Ultra Inert | (35%-Phenyl)-methylpolysiloxane | Not specified, but noted for resolving active analytes that co-elute on 5% phenyl columns | Not specified for this compound, but provides alternative selectivity | MS | [6] |
| Zebron MultiResidue™ | Not specified, but optimized for multi-residue pesticide analysis | Not Specified | Not specified for this compound, but listed as an analyte | MS | [7] |
Note: Direct comparison of retention times is challenging due to variations in experimental conditions across different studies. However, the data indicates that columns with a 5% phenyl polysiloxane-based stationary phase are commonly employed for this compound analysis.
Key Performance Considerations
-
Resolution: For complex matrices, resolving this compound from other pesticides or matrix components is crucial. Mid-polarity columns like the DB-35ms UI may offer better resolution for challenging separations where co-elution occurs on standard 5% phenyl columns[6].
-
Inertness: Organophosphorus pesticides can be prone to degradation and peak tailing on active sites within the GC system[6][8]. The use of "Ultra Inert" columns, such as the DB-5ms UI, is recommended to ensure excellent peak shape and linearity, especially at trace levels[4].
-
Bleed: Low-bleed columns, like the DB-5ms and HP-5ms, are essential for achieving low detection limits and maintaining mass spectral integrity, particularly when using sensitive detectors like mass spectrometers[9].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are examples of experimental conditions used for this compound analysis on different GC systems.
Method 1: Fast GC-MS/MS Analysis
-
Column: TRACE™ TR-5MS (30 m x 0.25 mm x 0.25 µm)[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[2]
-
Injector: PTV splitless mode[2]
-
PTV Temperature Program: 70°C (0.02 min), then 12°C/s to 280°C (1.2 min), then 14.5°C/s to 320°C (6 min)[2]
-
Detector: TSQ Quantum GC GC-MS/MS[2]
Method 2: Collaborative Study Method
-
Column: 0.9 m (3 ft) or 1 m x 2 mm (id) glass column packed with 5% OV-330 on 80-100 mesh Chromosorb WHP[1]
-
Column Temperature: Adjusted to elute this compound in 5-6 min, not exceeding 240°C[1]
-
Solvent: Methylene chloride[1]
-
Internal Standard: 4-chlorophenyl sulfoxide[1]
Method 3: Multi-Residue Pesticide Analysis (General)
-
Primary Column: Agilent HP-50+[5]
-
Confirmation Column: Agilent HP-1[5]
-
Detector: Flame Photometric Detector (FPD)[5]
-
Sample Preparation: QuEChERS method[5]
Visualizing the Workflow and Selection Process
To aid in understanding the analytical process and decision-making, the following diagrams illustrate the experimental workflow and the logic for selecting a suitable GC column.
Caption: Experimental Workflow for this compound GC Analysis.
Caption: GC Column Selection Logic for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glsciences.com [glsciences.com]
- 4. agilent.com [agilent.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. gcms.cz [gcms.cz]
- 7. phenomenex.com [phenomenex.com]
- 8. analysis.rs [analysis.rs]
- 9. selectscience.net [selectscience.net]
Comparative Toxicity Analysis: Fensulfothion vs. Its Oxon Analog
A comprehensive guide for researchers and drug development professionals on the differential toxicity of the organophosphate insecticide Fensulfothion and its potent metabolite, this compound oxon.
This guide provides a detailed comparison of the toxicological profiles of this compound and its active metabolite, this compound oxon. The content is supported by experimental data from various scientific sources, focusing on acute toxicity and the primary mechanism of action—acetylcholinesterase (AChE) inhibition. Detailed experimental methodologies and visual representations of key biological processes are included to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is an organophosphate insecticide and nematicide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] However, the parent compound, this compound, is a relatively weak inhibitor of AChE. Its toxicity is significantly potentiated through metabolic activation in organisms, where it is converted to this compound oxon. This oxon analog is a substantially more potent AChE inhibitor and, consequently, exhibits higher acute toxicity.[3] This guide will dissect these differences through quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the key toxicological data for this compound and its oxon analog, providing a clear comparison of their potency.
Table 1: Acute Toxicity Data (LD50 and LC50 Values)
| Compound | Species | Route | LD50/LC50 | Reference |
| This compound | Rat (male) | Oral | 10.5 mg/kg | [4] |
| Rat (female) | Oral | 2.2 mg/kg | [4] | |
| Rat (male) | Dermal | 30.0 mg/kg | [4] | |
| Rat (female) | Dermal | 3.5 mg/kg | [4] | |
| Mallard Duck | Oral | 0.749 mg/kg | [5] | |
| Fish (unspecified) | - | LC50: 0.07 ppm | [4] | |
| This compound oxon | Daphnia magna | - | 96-hour LC50: 0.12 µg/L | [3] |
| Fenthion (B1672539) (related compound) | Rat | Oral | 180-298 mg/kg | [6] |
| Fenthion oxon sulfoxide (B87167) | Rat (male) | Oral | 30 mg/kg | [7] |
| Fenthion oxon sulfone | Rat (male) | Oral | 50 mg/kg | [7] |
Table 2: Acetylcholinesterase (AChE) Inhibition Data
| Compound | Enzyme Source | Parameter | Value | Reference |
| This compound | Human Erythrocyte AChE | Kᵢ | 45 nM | [3] |
| This compound oxon | Human Erythrocyte AChE | Kᵢ | 0.8 nM | [3] |
| (R)-(+)-Fenoxon sulfoxide | Human Recombinant AChE | IC50 | 6.9 µM | [8] |
| (S)-(-)-Fenoxon sulfoxide | Human Recombinant AChE | IC50 | 230 µM | [8] |
| (R)-(+)-Fenoxon sulfoxide | Electric Eel AChE | IC50 | 6.5 µM | [8] |
| (S)-(-)-Fenoxon sulfoxide | Electric Eel AChE | IC50 | 111 µM | [8] |
Note: Fenthion and its metabolites are included for comparative context as they share structural similarities and metabolic pathways with this compound.
Mandatory Visualization
The following diagrams illustrate the metabolic activation of this compound and its mechanism of action.
Experimental Protocols
Determination of Acute Oral LD50 in Rats
This protocol outlines the general procedure for determining the median lethal dose (LD50) of a test substance, such as this compound or its oxon analog, in a rodent model. The method is based on established toxicology testing guidelines.[9][10]
Objective: To determine the single oral dose of a substance that is lethal to 50% of a test population of rats.
Materials:
-
Wistar rats (typically 8-12 weeks old, of a single sex or both sexes in separate groups).
-
Test substance (this compound or this compound oxon) of known purity.
-
Vehicle for administration (e.g., corn oil, dimethyl sulfoxide).
-
Oral gavage needles.
-
Animal housing with controlled environment (temperature, humidity, light cycle).
-
Standard laboratory animal diet and water.
Procedure:
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: The test substance is dissolved or suspended in the vehicle to achieve the desired concentrations for different dose groups.
-
Dosing:
-
Animals are fasted overnight before dosing.
-
A single dose of the test substance is administered to each animal via oral gavage.
-
Multiple dose groups are used, with a logarithmic spacing of doses. A control group receives the vehicle only.
-
Typically, 5-10 animals are used per dose group.
-
-
Observation:
-
Animals are observed for clinical signs of toxicity immediately after dosing and periodically for at least 14 days.
-
Observations include changes in behavior, appearance, and physiological functions.
-
Mortality is recorded for each dose group.
-
-
Data Analysis: The LD50 value is calculated using statistical methods such as Probit analysis or the Miller and Tainter method.[10] This involves plotting the percentage of mortality against the logarithm of the dose.
In Vitro Acetylcholinesterase Inhibition Assay
This protocol describes a common method for measuring the inhibition of AChE activity by a test compound in vitro, often referred to as the Ellman's method.[11][12]
Objective: To determine the concentration of an inhibitor (e.g., this compound, this compound oxon) that reduces the activity of AChE by 50% (IC50).
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or recombinant human).
-
Test inhibitors (this compound, this compound oxon).
-
Acetylthiocholine (ATCh) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 7.4-8.0).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCh, DTNB, and the test inhibitors in the appropriate buffer.
-
Serial dilutions of the inhibitors are prepared to test a range of concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test inhibitor at various concentrations to the respective wells. A control well contains the vehicle for the inhibitor.
-
The plate is pre-incubated for a specific time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by adding the ATCh substrate to all wells.
-
-
Measurement:
-
The absorbance is measured kinetically at 412 nm over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
The rate of the reaction (change in absorbance over time) is proportional to the AChE activity.
-
-
Data Analysis:
-
The percentage of AChE inhibition for each inhibitor concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate that this compound oxon is a significantly more potent toxicant than its parent compound, this compound. This increased toxicity is directly attributable to its enhanced ability to inhibit acetylcholinesterase, a critical enzyme for proper nerve function. The metabolic conversion of this compound to its oxon analog represents a bioactivation process, highlighting the importance of considering metabolic pathways in toxicological risk assessments. For researchers and professionals in drug development, this comparative analysis underscores the necessity of evaluating not only parent compounds but also their metabolites to fully characterize their toxic potential.
References
- 1. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound oxon | 6552-21-2 [smolecule.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound oxon sulfone | C11H17O6PS | CID 80214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Fensulfothion and Alternative Pesticides
For Researchers, Scientists, and Drug Development Professionals
Fensulfothion, an organophosphate insecticide and nematicide, has long been utilized for the control of a wide range of agricultural pests. However, growing concerns over its environmental persistence and broad-spectrum toxicity have prompted a critical evaluation of its impact and a search for safer alternatives. This guide provides a comprehensive comparison of the environmental fate and ecotoxicological effects of this compound against a selection of alternative pesticides from different chemical classes, including other organophosphates, carbamates, pyrethroids, neonicotinoids, and biopesticides. The data presented herein is intended to inform researchers and scientists in the development of more environmentally benign pest management strategies.
Executive Summary
This compound exhibits high toxicity to a wide array of non-target organisms, including mammals, birds, fish, and aquatic invertebrates. While it demonstrates moderate persistence in soil and water, its acute toxicity profile raises significant environmental concerns. In comparison, alternative pesticides present a varied landscape of risks and benefits. Pyrethroids, for instance, are generally less persistent but are highly toxic to aquatic organisms and beneficial insects. Neonicotinoids, while effective systemically, are known for their persistence and detrimental effects on pollinators. Carbamates share a similar mode of action and, in some cases, comparable toxicity to organophosphates. Biopesticides, derived from natural sources, generally offer a more favorable environmental profile with greater specificity and faster degradation, though they are not without their own set of considerations. This guide provides the detailed data necessary for a nuanced understanding of these trade-offs.
Quantitative Ecotoxicity and Environmental Fate Data
The following tables summarize key quantitative data for this compound and a selection of alternative pesticides. This data is crucial for comparing their relative environmental risks.
Table 1: Acute Toxicity to Non-Target Organisms
| Pesticide Class | Pesticide | Avian Acute Oral LD50 (mg/kg bw) | Fish 96-hr LC50 (mg/L) | Aquatic Invertebrate 48-hr EC50 (mg/L) (Daphnia magna) |
| Organophosphate | This compound | 0.749 (Very High Toxicity) [1] | 0.07 (Very High Toxicity) [1] | No specific data found, but generally highly toxic to aquatic invertebrates. |
| Organophosphate | Chlorpyrifos | 8 - 135 | 0.0013 - 0.542[2][3] | 0.0001 - 0.0017[4] |
| Carbamate | Carbaryl (B1668338) | >2000 | 1.3 - 22.5[5][6] | 0.00747[7] |
| Carbamate | Aldicarb | 1.78 - 5.34 | 1.5 - 8.8[8] | No specific data found, but generally toxic to aquatic invertebrates. |
| Pyrethroid | Permethrin (B1679614) | >9900 | 0.0025 - 0.0054[9] | 0.0006 - 0.00125[1][10] |
| Neonicotinoid | Imidacloprid (B1192907) | 31 - 152[1][11] | 83.2 (Goldfish)[12] | 8.47 (96-hr LC50)[2][12] |
| Biopesticide | Spinosad | >2000 | Practically non-toxic to moderately toxic depending on species.[13] | No specific data found, but generally considered to have low to moderate toxicity. |
| Biopesticide | Bacillus thuringiensis | Essentially non-toxic | Generally non-toxic to fish.[14] | Generally non-toxic to non-target invertebrates.[14] |
| Biopesticide | Neem Oil (Azadirachtin) | Practically non-toxic | Slightly to moderately toxic.[15][16] | 0.57 - 17 (LC50)[17] |
Table 2: Environmental Persistence and Bioaccumulation
| Pesticide Class | Pesticide | Soil Half-life (days) | Water Half-life (days) | Bioconcentration Factor (BCF) in Fish |
| Organophosphate | This compound | 3 - 28 [1] | 10 - 12 [1] | Low potential (estimated BCF of 29) [1] |
| Organophosphate | Chlorpyrifos | 11 - 141[18] | 3.5 - 78[18] | 58 - 5100[2][11][19] |
| Carbamate | Carbaryl | Not persistent[3] | 5.2 (hydrolysis)[13] | 14 - 75[18][20] |
| Carbamate | Aldicarb | Moderately persistent (DT50 0.5 - 2 months for total residues)[8][21] | 1 - a few months[8] | Low potential. |
| Pyrethroid | Permethrin | Not persistent | Rapidly degrades | 44 - 2800[1] |
| Neonicotinoid | Imidacloprid | 40 - 997[1] | >31 (dark)[16] | Low bioaccumulation.[12] |
| Biopesticide | Spinosad | Rapid degradation | Rapid degradation | Low toxicity and rapid degradation suggest low BCF. |
| Biopesticide | Bacillus thuringiensis | Does not persist.[22] | Does not persist.[22] | Not expected to bioaccumulate. |
| Biopesticide | Neem Oil (Azadirachtin) | 3 - 44[16] | 0.03 - 4[16] | Not expected to bioaccumulate. |
Experimental Protocols
The following are summaries of standard experimental protocols for key toxicological and environmental fate studies, based on OECD Guidelines for the Testing of Chemicals. These protocols provide the basis for the data presented in the tables above.
Acute Oral Toxicity in Birds (based on OECD Guideline 223)
-
Objective: To determine the acute oral toxicity (LD50) of a substance to birds.
-
Test Species: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Methodology:
-
A group of birds is fasted for a short period.
-
A single dose of the test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage.
-
A control group receives the vehicle only.
-
The birds are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The LD50, the statistically estimated dose that is lethal to 50% of the test population, is calculated.
-
Fish Acute Toxicity Test (based on OECD Guideline 203)[3][9][23][24]
-
Objective: To determine the acute toxicity (LC50) of a substance to fish.
-
Test Species: Recommended species include Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or Fathead minnow (Pimephales promelas).
-
Methodology:
-
Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.
-
A control group is maintained in clean water.
-
Mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
The LC50, the concentration that is lethal to 50% of the test fish, is calculated for each observation time.
-
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)[14][25][26][27]
-
Objective: To determine the acute toxicity (EC50) of a substance to Daphnia magna.
-
Methodology:
-
Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.
-
A control group is maintained in a substance-free medium.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.
-
The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.
-
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)[6][20][28][29]
-
Objective: To determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.
-
Methodology:
-
Radiolabeled (e.g., ¹⁴C) test substance is applied to soil samples.
-
For aerobic testing, the soil is incubated in the dark at a constant temperature and moisture, with a continuous supply of air.
-
For anaerobic testing, the soil is flooded and purged with an inert gas to create anaerobic conditions.
-
At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.
-
The rate of degradation (e.g., half-life) is calculated.
-
Bioaccumulation in Fish: Flow-Through and Static (based on OECD Guideline 305)
-
Objective: To determine the bioconcentration factor (BCF) of a substance in fish.
-
Methodology:
-
The test consists of two phases: an uptake phase and a depuration phase.
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance in water under flow-through or static renewal conditions.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean water environment.
-
The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.
-
The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks and experimental processes relevant to the environmental impact assessment of pesticides.
References
- 1. ccme.ca [ccme.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chlorpyrifos in freshwater and marine water [waterquality.gov.au]
- 4. circabc.europa.eu [circabc.europa.eu]
- 5. npic.orst.edu [npic.orst.edu]
- 6. oecd.org [oecd.org]
- 7. Acute and chronic ecotoxicity of carbaryl with a battery of aquatic bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of imidacloprid on Daphnia magna under different food quality regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permethrin Technical Fact Sheet [npic.orst.edu]
- 10. Acute toxicities of five synthetic pyrethroid insecticides to Daphnia magna and Ceriodaphnia dubia | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. ccme.ca [ccme.ca]
- 12. High Tolerance and Delayed Responses of Daphnia magna to Neonicotinoid Insecticide Imidacloprid: Toxicokinetic and Toxicodynamic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. Neem Oil Fact Sheet [npic.orst.edu]
- 16. pesticideimpacts.org [pesticideimpacts.org]
- 17. Azadirachta indica A. Juss. In Vivo Toxicity—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccme.ca [ccme.ca]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. benchchem.com [benchchem.com]
- 21. envirobiotechjournals.com [envirobiotechjournals.com]
- 22. Predicting the toxicity of permethrin to Daphnia magna in water using SPME fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Fensulfothion Disposal Procedures
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of fensulfothion, a highly toxic organophosphate insecticide and nematicide. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a hazardous substance by multiple regulatory bodies, including the U.S. Environmental Protection Agency (EPA), and requires special handling and disposal protocols.[1]
I. Immediate Safety Precautions and Spill Management
In the event of a this compound spill or leak, immediate and decisive action is required to mitigate exposure and contamination.
Personnel Safety:
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Personal Protective Equipment (PPE): Before addressing a spill, all personnel must be equipped with appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection, and a respirator.[3]
-
Decontamination: In case of skin contact, immediately wash the affected area with soap and water.[2][3] If eye contact occurs, flush with lukewarm water for at least 15 minutes.[3] Contaminated clothing must be removed immediately and laundered by trained individuals aware of the hazards.[2]
Spill Containment and Cleanup:
-
Remove Ignition Sources: Eliminate all potential sources of ignition as this compound may be dissolved in flammable solvents.[2]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[2] For solid spills, collect the powdered material in a safe and convenient manner.[2] Do not dry sweep, as this can create airborne dust; use a wet method or a vacuum instead.[2]
-
Collection: Place all contaminated materials into sealed, clearly labeled containers for disposal.[2]
-
Ventilation and Cleaning: After the spill has been cleaned up, ventilate the area and wash it thoroughly.[2]
II. This compound Waste Disposal Procedures
This compound must be treated as a hazardous waste.[2] It is crucial to consult with your state's Department of Environmental Protection (DEP) or your regional EPA office for specific disposal recommendations.[2]
Recommended Disposal Methods:
-
Incineration: For large quantities, incineration in a specialized unit with an effluent gas scrubber is the recommended method.[4] This ensures the complete destruction of the chemical.
-
Alkali Treatment and Landfill: this compound can be treated with an alkali to promote hydrolysis.[4] The resulting mixture can then be combined with soil rich in organic matter and buried in a designated hazardous waste landfill.[4] It is imperative to consult with environmental regulatory agencies before implementing any land disposal.[4]
-
Professional Disposal Services: For small quantities, it is often safest and most compliant to engage a professional hazardous waste disposal company.
Container Disposal:
The proper disposal of this compound containers is critical to prevent environmental contamination.
-
Non-domestic Use Products: For products not intended for domestic use, triple rinse the container (or equivalent), and then offer it for recycling or reconditioning, or puncture and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.
-
Domestic Use Products: For products intended for domestic use, securely wrap the original container in several layers of newspaper and discard it in the trash.[5]
III. Data Presentation
Due to the nature of the available data, which focuses on procedural guidance rather than quantitative limits for disposal, a structured table of quantitative data is not applicable. The primary "quantitative" aspect of this compound disposal is the emphasis on its high toxicity (Acute Oral LD50 in rats: 2.2 mg/kg for females, 10.5 mg/kg for males; Dermal LD50 in rats: 3.5 mg/kg for females, 30.0 mg/kg for males), which necessitates the stringent handling and disposal procedures outlined.[6]
IV. Experimental Protocols
The provided information does not contain specific experimental protocols for the disposal of this compound. The disposal procedures are operational guidelines for waste management rather than experimental methodologies. The key procedural steps for safe handling and disposal are detailed in the sections above.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to measure and test for this compound and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 2. nj.gov [nj.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
